molecular formula C13H21N3O4S2 B15549560 N-Biotinyl-L-cysteine

N-Biotinyl-L-cysteine

Cat. No.: B15549560
M. Wt: 347.5 g/mol
InChI Key: DOUMOUNXKYQRIT-KBIXCLLPSA-N
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Description

N-Biotinyl-L-cysteine is a useful research compound. Its molecular formula is C13H21N3O4S2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S2/c17-10(14-7(5-21)12(18)19)4-2-1-3-9-11-8(6-22-9)15-13(20)16-11/h7-9,11,21H,1-6H2,(H,14,17)(H,18,19)(H2,15,16,20)/t7-,8-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUMOUNXKYQRIT-KBIXCLLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CS)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CS)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Biotinyl-L-cysteine: Structure, Properties, and Applications in Redox Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-L-cysteine is a biotinylated derivative of the amino acid L-cysteine, a molecule of significant interest in the fields of biochemistry, cell biology, and drug discovery. This compound serves as a valuable tool for the detection, purification, and functional analysis of proteins that undergo post-translational modifications on cysteine residues, particularly S-thiolation. Its structure combines the specific binding affinity of biotin (B1667282) for avidin (B1170675) and streptavidin with the reactive thiol group of cysteine, enabling the development of robust assays to investigate redox signaling pathways. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with experimental protocols and pathway diagrams to facilitate its use in a research setting.

Chemical Structure and Properties

This compound is formed by the covalent linkage of a biotin molecule to the amino group of L-cysteine via an amide bond. The resulting structure retains the key functional groups of both parent molecules: the bicyclic ureido ring of biotin responsible for high-affinity binding to avidin/streptavidin, and the free thiol group of the cysteine residue which can participate in disulfide bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₃H₂₁N₃O₄S₂[1][2]
Molecular Weight 347.46 g/mol [1][2]
CAS Number 151009-85-7[1][2]
Appearance White to off-white solid[3]
Boiling Point 729.70 °C (Predicted)[2]
Melting Point Not explicitly available for this compound. For reference, the melting point of L-cysteine is 240 °C (decomposes).[]
Solubility DMSO: 25 mg/mL (71.95 mM)[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Table 2: Predicted and Reference pKa Values

Functional GroupPredicted/Reference pKaNotesSource(s)
Carboxylic Acid (Cysteine moiety) ~1.71 - 2.0Based on the pKa of the carboxylic acid in L-cysteine. The biotin modification is not expected to significantly alter this value.[5]
Thiol (Cysteine moiety) ~8.33Based on the pKa of the thiol group in L-cysteine. This value is crucial for its reactivity in biological systems.[5][6]
Amine (Cysteine moiety) N/AThe primary amine of L-cysteine is converted to an amide in this compound.

Synthesis of this compound

While numerous methods exist for the total synthesis of biotin from L-cysteine, the direct synthesis of this compound involves the acylation of the amino group of L-cysteine with an activated form of biotin. A general synthetic approach is outlined below.

Biotin Biotin ActivatedBiotin Activated Biotin (e.g., Biotin-NHS ester) Biotin->ActivatedBiotin Activation (e.g., DCC/NHS) NBiotinylLCysteine This compound ActivatedBiotin->NBiotinylLCysteine Amide bond formation (Nucleophilic substitution) LCysteine L-Cysteine LCysteine->NBiotinylLCysteine Amide bond formation (Nucleophilic substitution)

Figure 1. General synthetic scheme for this compound.

A common method involves the activation of the carboxylic acid of biotin using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form a stable Biotin-NHS ester. This activated biotin is then reacted with L-cysteine in a suitable solvent system, often a mixture of an organic solvent and an aqueous buffer at a slightly basic pH to ensure the amino group of cysteine is deprotonated and nucleophilic. The thiol group of cysteine may require protection during this step to prevent side reactions, followed by a deprotection step to yield the final product. Purification is typically achieved by chromatography.[7][8][9]

Experimental Protocols

This compound is a powerful tool for studying protein S-thiolation, a reversible post-translational modification where a low-molecular-weight thiol, such as cysteine, forms a mixed disulfide with a cysteine residue on a protein. This modification is a key component of redox signaling and can protect proteins from irreversible oxidation.

Detection of Protein S-Thiolation using the Biotin-Cysteine Switch Assay

This protocol is adapted from the principles of the biotin switch assay and utilizes this compound to specifically label S-thiolated proteins.[10][11][12][13]

Objective: To detect and identify proteins undergoing S-thiolation in a biological sample.

Principle: Under conditions of oxidative stress, cellular proteins can become S-thiolated. This assay involves blocking free thiols, reducing any existing disulfide bonds to expose the S-thiolated cysteines, and then labeling these newly exposed thiols with this compound. The biotinylated proteins can then be detected by western blotting or enriched for mass spectrometry analysis.

cluster_0 Step 1: Sample Preparation and Lysis cluster_1 Step 2: Blocking of Free Thiols cluster_2 Step 3: Reduction of Disulfides cluster_3 Step 4: Labeling with this compound cluster_4 Step 5: Detection/Enrichment A Cell/Tissue Homogenization in lysis buffer with alkylating agent (e.g., NEM) B Incubation to block all free cysteine residues A->B C Removal of excess alkylating agent B->C D Addition of a reducing agent (e.g., DTT or TCEP) to reduce S-thiolated cysteines C->D E Removal of reducing agent F Incubation with this compound E->F G Western Blot with Streptavidin-HRP F->G H Streptavidin Affinity Purification F->H I Mass Spectrometry H->I

Figure 2. Workflow for the Biotin-Cysteine Switch Assay.

Materials:

  • Lysis Buffer: (e.g., RIPA buffer) containing protease inhibitors and a thiol-blocking agent like N-ethylmaleimide (NEM).

  • This compound solution (e.g., 10 mM in DMSO).

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Streptavidin-HRP conjugate for western blotting.

  • Streptavidin-agarose beads for affinity purification.

  • Standard reagents for SDS-PAGE and western blotting.

Protocol:

  • Sample Preparation and Lysis: Lyse cells or tissues in a buffer containing a thiol-blocking agent (e.g., 50 mM NEM) to prevent post-lysis artifacts.

  • Blocking of Free Thiols: Incubate the lysate to ensure complete blocking of all free cysteine residues.

  • Removal of Excess Blocking Agent: Precipitate the proteins (e.g., with acetone) to remove excess NEM.

  • Reduction of S-thiolated Cysteines: Resuspend the protein pellet in a buffer containing a reducing agent (e.g., 10 mM DTT) to specifically reduce the mixed disulfides of S-thiolated proteins, exposing free thiol groups.

  • Removal of Reducing Agent: Remove the reducing agent by another protein precipitation step.

  • Labeling with this compound: Resuspend the protein pellet in a labeling buffer and add this compound. Incubate to allow the formation of a disulfide bond between the newly exposed protein thiols and the biotinylated cysteine.

  • Detection:

    • Western Blotting: Separate the labeled proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to visualize biotinylated proteins.

    • Affinity Purification for Mass Spectrometry: Incubate the labeled lysate with streptavidin-agarose beads to enrich for biotinylated proteins. Elute the bound proteins and identify them by mass spectrometry.

Investigating the S-thiolation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a key glycolytic enzyme that is also involved in various other cellular processes. The activity of GAPDH is known to be regulated by the redox state of its active site cysteine, making it a prime target for S-thiolation.[2][14][15][16][17]

Objective: To determine if GAPDH is S-thiolated under specific cellular conditions.

Protocol:

  • Treat cells with the condition of interest (e.g., oxidative stress inducer).

  • Perform the Biotin-Cysteine Switch Assay as described in section 4.1.

  • After labeling with this compound and separation by SDS-PAGE, perform a western blot.

  • Probe the membrane with an anti-GAPDH antibody to confirm the presence and loading of GAPDH.

  • Probe the same or a parallel membrane with streptavidin-HRP to detect biotinylated proteins.

  • An overlap of the signal from the anti-GAPDH antibody and the streptavidin-HRP at the correct molecular weight for GAPDH indicates that the enzyme is S-thiolated.

Application in Signaling Pathway Analysis

The reversible S-thiolation of cysteine residues in signaling proteins is a critical mechanism for redox regulation of cellular processes. This compound can be employed to study the role of S-thiolation in various signaling pathways, including the NF-κB and MAPK pathways.[18][19][20][21][22][23][24][25]

Redox Regulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in the inflammatory response. Its activity is regulated by the redox state of specific cysteine residues in the p50 subunit. S-thiolation of these cysteines can inhibit NF-κB's ability to bind to DNA.

cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active NFkB_inactive NF-κB (p50/p65)-IκB (Inactive) NFkB_inactive->IkB NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc OxidativeStress Oxidative Stress SThiolation S-thiolation of p50 OxidativeStress->SThiolation SThiolation->NFkB_active Inhibition DNA DNA Binding NFkB_nuc->DNA Gene Gene Transcription (Inflammatory Response) DNA->Gene

Figure 3. NF-κB signaling and its regulation by S-thiolation.

This compound can be used in the Biotin-Cysteine Switch Assay to identify and quantify the S-thiolation of the p50 subunit of NF-κB under different inflammatory and oxidative stress conditions. This allows researchers to correlate the redox state of NF-κB with its transcriptional activity.

Redox Regulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways that regulate cell proliferation, differentiation, and apoptosis. The activity of various components of the MAPK pathway, including specific kinases, can be modulated by the S-thiolation of critical cysteine residues.

cluster_0 MAPK Cascade cluster_1 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors OxidativeStress Oxidative Stress SThiolation S-thiolation of MAPK pathway components OxidativeStress->SThiolation SThiolation->MAPKKK Modulation SThiolation->MAPKK Modulation SThiolation->MAPK Modulation GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression

Figure 4. Redox modulation of the MAPK signaling pathway.

By applying the Biotin-Cysteine Switch Assay with this compound, researchers can identify which kinases in the MAPK cascade are targets of S-thiolation in response to various stimuli. This can help elucidate the mechanisms by which redox signaling integrates with and regulates these fundamental cellular pathways.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the complex world of redox biology. Its unique chemical structure allows for the specific labeling and analysis of S-thiolated proteins, providing critical insights into the regulation of cellular signaling pathways in both health and disease. The methodologies and applications outlined in this guide offer a solid foundation for the effective utilization of this compound in a variety of research contexts, from basic biochemical studies to the development of novel therapeutic strategies targeting redox-sensitive pathways. As our understanding of the intricate roles of post-translational modifications continues to grow, the importance of chemical probes like this compound in unraveling these complexities will undoubtedly increase.

References

An In-Depth Technical Guide to the Synthesis of N-Biotinyl-L-cysteine from L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Biotinyl-L-cysteine, a critical biotinylated derivative of the amino acid L-cysteine. This document outlines the synthetic pathway, detailed experimental protocols, and methods for purification and characterization, tailored for professionals in chemical biology and drug development.

Introduction

This compound is a molecule of significant interest in biochemical and pharmaceutical research. The covalent attachment of biotin (B1667282) to the primary amine of L-cysteine allows for the sensitive detection and affinity-based purification of molecules that interact with the cysteine moiety. The free sulfhydryl group of the cysteine residue remains available for further chemical modifications or for mimicking biological interactions. This guide details a reliable method for the synthesis of this compound, focusing on the selective acylation of the amino group in the presence of the reactive thiol group.

Synthesis Overview

The synthesis of this compound is achieved through the reaction of L-cysteine with an activated biotin derivative, most commonly a biotin N-hydroxysuccinimide (NHS) ester. The NHS ester selectively reacts with the primary amine of L-cysteine under controlled pH conditions to form a stable amide bond.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product L-Cysteine L-Cysteine (HS-CH₂-CH(NH₂)-COOH) Reaction + L-Cysteine->Reaction Biotin-NHS Biotin-NHS Ester Biotin-NHS->Reaction This compound This compound Reaction->this compound pH 7-9

Figure 1. Reaction scheme for the synthesis of this compound.

A critical aspect of this synthesis is managing the reactivity of the thiol group of cysteine to prevent undesired side reactions. The nucleophilicity of the thiol and amino groups is pH-dependent. At a pH range of 7-9, the amino group is sufficiently deprotonated and nucleophilic to react with the NHS ester, while the thiol group is less reactive, favoring the desired N-acylation.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
ReagentGradeSupplier
L-Cysteine≥98%Sigma-Aldrich
Biotin-NHS Ester≥95%Thermo Fisher Scientific
Dimethyl Sulfoxide (DMSO)AnhydrousSigma-Aldrich
Sodium BicarbonateACS ReagentFisher Scientific
Hydrochloric Acid (HCl)1 MVWR
Deionized Water
Diethyl EtherAnhydrousSigma-Aldrich
Silica (B1680970) Gel60 Å, 230-400 meshSigma-Aldrich
Ethyl Acetate (B1210297)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
Synthesis Procedure
  • Preparation of L-cysteine Solution: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a 0.1 M aqueous sodium bicarbonate buffer (pH ≈ 8.5). The concentration of L-cysteine should be approximately 10 mg/mL.

  • Preparation of Biotin-NHS Solution: Immediately before use, dissolve Biotin-NHS ester (1.1 eq) in a minimal amount of anhydrous DMSO.

  • Reaction: While stirring the L-cysteine solution at room temperature, add the Biotin-NHS solution dropwise.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1).

  • Quenching: After completion, the reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as Tris, to consume any unreacted Biotin-NHS ester.

  • Acidification: Acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl. This step protonates the carboxylic acid group of the product, making it less water-soluble.

  • Extraction: Extract the aqueous solution with ethyl acetate. The product will partition into the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G A Dissolve L-cysteine in 0.1 M NaHCO₃ buffer (pH 8.5) C Add Biotin-NHS solution dropwise to L-cysteine solution A->C B Dissolve Biotin-NHS in anhydrous DMSO B->C D Stir for 2-4 hours at room temperature C->D E Monitor reaction by TLC D->E F Acidify to pH 3-4 with 1 M HCl E->F Reaction complete G Extract with ethyl acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Figure 2. Experimental workflow for the synthesis of this compound.
Purification

The crude product is purified by silica gel column chromatography.

  • Column Preparation: Pack a silica gel column using a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. The desired product, this compound, will elute from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.

Data and Characterization

Quantitative Data Summary
ParameterValue
Reactants
L-Cysteine (MW: 121.16 g/mol )1.0 eq
Biotin-NHS Ester (MW: 341.38 g/mol )1.1 eq
Reaction Conditions
Solvent0.1 M NaHCO₃ / DMSO
pH~8.5
TemperatureRoom Temperature
Reaction Time2-4 hours
Product
This compound (MW: 347.46 g/mol )
Expected Yield60-70%
AppearanceWhite solid
Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is a key tool for confirming the structure. Expected chemical shifts (δ, ppm) would include signals corresponding to the protons of the biotin moiety and the cysteine backbone. The formation of the amide bond can be confirmed by the presence of an amide proton signal and a shift in the signal of the α-proton of the cysteine residue.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for this compound is m/z 348.1.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide C=O stretch (around 1640 cm⁻¹), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the N-H and O-H stretches (broad band around 3300 cm⁻¹).

Logical Relationships in Synthesis

The success of the synthesis hinges on the differential reactivity of the nucleophilic groups of L-cysteine.

G cluster_pH pH Control cluster_reactivity Nucleophile Reactivity cluster_outcome Reaction Outcome pH Reaction pH (7-9) Amine Amine Group (-NH₂) Deprotonated & Nucleophilic pH->Amine Favors Thiol Thiol Group (-SH) Protonated & Less Nucleophilic pH->Thiol Disfavors N_Acylation Selective N-Acylation (Desired Product) Amine->N_Acylation Leads to S_Acylation S-Acylation Minimized (Side Product) Thiol->S_Acylation Leads to

N-Biotinyl-L-cysteine: A Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-L-cysteine is a biotinylated derivative of the amino acid L-cysteine, which serves as a valuable tool in biochemical and cellular research. Its primary mechanism of action lies in its ability to selectively label proteins through the formation of disulfide bonds with reactive cysteine residues, a process known as S-thiolation. This modification allows for the detection, purification, and identification of proteins susceptible to oxidative modifications. This technical guide provides an in-depth overview of the core mechanism of this compound, its interaction with cellular targets, and its application as a redox probe, supported by experimental protocols and quantitative data.

Core Mechanism of Action: Protein S-Thiolation

The principal mechanism of action of this compound is its function as a biotinylating agent that targets reactive cysteine residues in proteins . The thiol group (-SH) of the cysteine moiety of this compound can form a disulfide bond (-S-S-) with the thiol group of a cysteine residue on a target protein, particularly under conditions of oxidative stress.[1][2] This process, known as S-thiolation, effectively tags the protein with a biotin (B1667282) molecule.

The biotin tag serves as a powerful affinity handle for subsequent detection and isolation using streptavidin-based techniques.[1] This reactivity is not indicative of this compound modulating a specific signaling pathway in the traditional sense of a ligand-receptor interaction. Instead, its "action" is a direct chemical modification of proteins, providing a readout of the cellular redox state and identifying proteins susceptible to oxidative modification.

Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

One of the key cellular targets mentioned in the literature is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3] this compound is reported to enhance the reactivity of GAPDH.[3] This is likely due to the modification of the highly reactive cysteine residue (Cys152) located in the active site of GAPDH.[4] The catalytic mechanism of GAPDH involves a nucleophilic attack by Cys152 on the substrate.[4] Oxidation or modification of this critical cysteine residue is known to inhibit the enzyme's activity.[4][5] this compound can likely form a disulfide bond with Cys152, thereby "tagging" the enzyme. This interaction is crucial for its use in targeting GAPDH in specific cell types, such as cardiac cells.[3]

Application as a Redox Probe

Under conditions of oxidative stress, the intracellular environment becomes more oxidizing, leading to the formation of reactive oxygen species (ROS). These ROS can oxidize protein cysteine residues to various forms, including sulfenic acid, which are then susceptible to S-thiolation. This compound can act as a "redox probe" by reacting with these oxidized and reactive cysteine residues.[1][2] The extent of protein biotinylation can therefore serve as an indicator of the level of oxidative stress within a cell or tissue.

Quantitative Data

The following table summarizes typical quantitative data associated with cysteine-labeling techniques, which are analogous to the application of this compound.

ParameterTypical ValueReference
Coupling Efficiency70-90%[6]
Specificity for Cysteine>95%[6]
Labeling Stoichiometry (Label:Protein)~1:1[6]

A study on a structurally related compound, N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (NB-DCVCS), provides insight into its stability.

CompoundConditionHalf-life (t½)Reference
NB-DCVCSIn the presence of Glutathione (GSH)39.6 min[7]

Experimental Protocols

The following are generalized protocols for protein labeling and detection using this compound, adapted from standard methods for thiol-reactive probes.

Protocol for In Vitro Protein Labeling with this compound

This protocol describes the labeling of a purified protein or a protein mixture in solution.

Materials:

  • Purified protein or cell lysate

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine) - Optional, to ensure cysteines are reduced prior to labeling

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis tubing for removal of excess probe

Procedure:

  • Protein Preparation: Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL. If necessary, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any existing disulfide bonds. Note: TCEP is preferred as it does not contain a thiol group and will not compete with the labeling reaction.[6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM.[6] Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against PBS.

  • Verification: The extent of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Protocol for Detection of Biotinylated Proteins by Western Blot

Materials:

  • Biotinylated protein sample

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Separate the biotinylated protein sample by SDS-PAGE under non-reducing conditions to preserve the disulfide linkage.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the biotinylated proteins using an appropriate imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway of protein S-thiolation and a typical experimental workflow for identifying biotinylated proteins.

S_thiolation_pathway Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS Protein-SOH Protein-SOH (Sulfenic Acid) ROS->Protein-SOH Oxidation Protein-SH Protein-SH (Reduced Cysteine) Protein-SH->Protein-SOH NBC This compound Biotinylated_Protein Protein-S-S-Biotin (S-thiolated) Downstream_Analysis Detection / Purification (Streptavidin) Biotinylated_Protein->Downstream_Analysis Protein-SOHNBC Protein-SOHNBC Protein-SOHNBC->Biotinylated_Protein S-thiolation

Caption: Conceptual pathway of protein S-thiolation by this compound under oxidative stress.

experimental_workflow Cell_Lysate Cell Lysate or Purified Protein Labeling Labeling with This compound Cell_Lysate->Labeling Enrichment Enrichment of Biotinylated Proteins (Streptavidin Beads) Labeling->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Identification Identification of Biotinylated Proteins and Peptides MS_Analysis->Identification

Caption: Experimental workflow for the identification of proteins labeled with this compound.

Potential Applications in Drug Development and Research

  • Identification of Oxidative Stress Markers: this compound can be used to identify novel protein biomarkers of oxidative stress in various disease models.

  • Target Engagement Studies: For drugs that modulate the cellular redox environment, this compound can be used to assess the on-target and off-target effects on protein S-thiolation.

  • Cardioprotection Research: Given the known effects of L-cysteine on cardiac cells, this compound could be a useful tool to identify specific protein targets of S-thiolation in the heart during ischemia-reperfusion injury and other cardiac pathologies.[8][9]

Conclusion

This compound's mechanism of action is primarily centered on its ability to act as a selective biotinylating agent for reactive cysteine residues in proteins. This property makes it an invaluable probe for studying protein S-thiolation, a key post-translational modification associated with oxidative stress. Its application in identifying and quantifying changes in the "reactive thiol proteome" provides significant opportunities for advancing our understanding of redox biology and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Solubility of N-Biotinyl-L-cysteine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Biotinyl-L-cysteine, a critical reagent in various biochemical and pharmaceutical applications. Due to the limited availability of direct quantitative data for its solubility in aqueous buffers, this document synthesizes known information for this compound in organic solvents, the solubility of its constituent molecules (biotin and L-cysteine), and general principles of biotinylated compound solubility. Furthermore, it provides detailed experimental protocols for solubility determination and relevant biochemical assays, along with graphical representations of key experimental workflows.

Introduction to this compound

This compound is a biotinylated derivative of the amino acid L-cysteine. This bifunctional molecule combines the specific binding properties of biotin (B1667282) to avidin (B1170675) and streptavidin with the reactive thiol group of cysteine. This unique combination makes it a valuable tool for:

  • Bioconjugation and Labeling: The cysteine thiol allows for covalent attachment to proteins and other molecules.

  • Affinity Purification: The biotin moiety enables the capture and purification of target molecules using avidin or streptavidin-conjugated matrices.

  • Biochemical Assays: It is used as a reagent in competitive binding assays for the detection of avidin and biotin.[1]

  • Enzyme Targeting: this compound has been utilized in chemical ligation reactions to modulate the activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2]

Understanding the solubility of this compound is paramount for its effective use in these applications, as it directly impacts solution preparation, reaction efficiency, and the reliability of experimental results.

Solubility Data

Direct quantitative solubility data for this compound in various aqueous buffers is not extensively reported in peer-reviewed literature. However, based on product specifications and the known properties of its components, the following information can be summarized.

Solubility in Organic Solvents

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).

SolventConcentrationConditionsReference
DMSO25 mg/mL (71.95 mM)Ultrasonic and warming and heat to 60°C. Use of newly opened (non-hygroscopic) DMSO is recommended.[1]
Qualitative Solubility in Aqueous Buffers

The solubility of this compound in aqueous buffers is expected to be limited. This is a common characteristic of biotinylated compounds, as the biotin moiety itself has low water solubility.[3] The cysteine component, on the other hand, is freely soluble in water (approximately 20 mg/mL in PBS, pH 7.2).[4]

Despite the expected low solubility, this compound is used in various applications involving aqueous buffer systems such as Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS). This is typically achieved by first preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it to the desired final concentration in the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system.

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl, HEPES at a specific pH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Spectrophotometer or HPLC system

  • Calibrated analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of microcentrifuge tubes.

    • To each tube, add a known volume of the desired aqueous buffer.

    • Tightly cap the tubes and vortex vigorously for 1-2 minutes.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved this compound.

  • Quantification of Dissolved Solute:

    • Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a suitable method:

      • UV-Vis Spectrophotometry: Determine the absorbance at a wavelength where this compound has a characteristic peak (requires determination of the molar extinction coefficient).

      • High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC system with an appropriate column and detection method (e.g., UV or mass spectrometry) to determine the concentration against a standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific buffer at the tested temperature.

G Workflow for Determining Aqueous Solubility cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation start Add excess this compound to buffer vortex Vortex vigorously start->vortex incubate Incubate with agitation (24-48h) vortex->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute measure Measure concentration (UV-Vis or HPLC) dilute->measure calculate Calculate solubility measure->calculate

Caption: A generalized workflow for the experimental determination of this compound solubility.

Protocol for Biotin Quantification using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the concentration of biotinylated molecules in a solution, which can be adapted for solubility measurements.

Materials:

  • HABA/Avidin solution

  • PBS or TBS buffer

  • Supernatant from the solubility experiment (containing dissolved this compound)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Blank Measurement: Zero the spectrophotometer at 500 nm using PBS or TBS.

  • Initial Absorbance: Add a known volume (e.g., 900 µL) of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).

  • Sample Measurement: Add a small, known volume (e.g., 100 µL) of the this compound supernatant to the cuvette, mix well, and incubate at room temperature for 10 minutes. Measure the absorbance at 500 nm (A500 HABA/Avidin/Biotin).

  • Calculation: The biotin concentration can be calculated using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex.[5]

Application Example: Interaction with GAPDH

This compound can be used as a probe to study the modification of cysteine residues in proteins, such as the active site cysteine (Cys152) of GAPDH. The following diagram illustrates a general workflow for investigating this interaction.

G Workflow for Studying this compound Interaction with GAPDH cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis start Incubate purified GAPDH with this compound sds_page Separate proteins by SDS-PAGE start->sds_page western_blot Western Blot sds_page->western_blot streptavidin_hrp Probe with Streptavidin-HRP western_blot->streptavidin_hrp detection Chemiluminescent Detection streptavidin_hrp->detection analyze Analyze biotinylation of GAPDH detection->analyze

Caption: A schematic of an experimental workflow to detect the biotinylation of GAPDH by this compound.

This process allows for the detection of a covalent modification of GAPDH by this compound, indicating an interaction at a reactive cysteine residue. This can be further investigated using mass spectrometry to identify the precise site of modification.

Conclusion

References

N-Biotinyl-L-cysteine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-L-cysteine is a biotinylated derivative of the amino acid L-cysteine. This compound serves as a valuable tool in a variety of biochemical and cellular assays. Its utility stems from the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin, enabling the detection, purification, and study of target molecules. This technical guide provides an in-depth overview of the properties of this compound, including its molecular weight, and presents detailed experimental protocols for its application. Furthermore, it visualizes key signaling pathways and experimental workflows where this compound can be a critical reagent, with a particular focus on its interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Physicochemical Properties of this compound

This compound is characterized by its precise molecular composition, which dictates its utility in scientific research. The empirical formula for this compound is C₁₃H₂₁N₃O₄S₂.[1][2][3]

Molecular Weight

The molecular weight of this compound has been determined by multiple sources to be approximately 347.45 to 347.5 g/mol .[1][2][3][4] A detailed calculation based on the atomic weights of its constituent elements is provided in the table below.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1312.011156.143
HydrogenH211.00821.168
NitrogenN314.00742.021
OxygenO415.99963.996
SulfurS232.06564.130
Total 347.458

Atomic weights are based on IUPAC standard atomic weights.

Applications in Research and Drug Development

This compound is a versatile tool for researchers. It is particularly useful in chemical ligation reactions, where it can enhance the reactivity of enzymes like GAPDH.[1][2] This property allows for the specific targeting and study of such enzymes in various cellular contexts. Its biotin moiety also makes it an ideal reagent for use in affinity chromatography and pull-down assays to identify and isolate binding partners of biotinylated molecules.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from L-cysteine and a biotin derivative. While detailed, step-by-step synthesis protocols are often proprietary or require a high level of expertise in organic chemistry, the general approach involves the formation of an amide bond between the carboxyl group of biotin and the amino group of L-cysteine. Researchers can refer to synthetic chemistry literature for detailed methodologies.

Protocol for a Pull-Down Assay Using Biotinylated Bait

This protocol outlines a general procedure for using a biotinylated molecule, such as this compound, as "bait" to capture and identify interacting "prey" proteins from a cell lysate.

Materials:

  • Cell lysate containing potential interacting proteins

  • Biotinylated bait (e.g., this compound conjugated to a carrier)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Protease inhibitors

  • Microcentrifuge tubes

  • Magnetic stand (for magnetic beads) or centrifuge

Procedure:

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Immobilization of Biotinylated Bait:

    • Wash the streptavidin beads/resin with wash buffer to remove any preservatives.

    • Incubate the beads/resin with the biotinylated bait molecule to allow for binding.

    • Wash the beads/resin again to remove any unbound bait.

  • Incubation with Cell Lysate:

    • Add the cell lysate to the beads/resin complexed with the biotinylated bait.

    • Incubate the mixture under appropriate conditions (e.g., 4°C with gentle rotation) to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads/resin using an appropriate elution buffer (e.g., containing a high concentration of salt, a low pH solution, or free biotin).

  • Analysis:

    • Analyze the eluted proteins by methods such as SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For identification of unknown interacting proteins, mass spectrometry is typically employed.

GAPDH Activity Assay

This protocol provides a method to measure the enzymatic activity of GAPDH, which can be modulated by molecules like this compound. The assay is based on the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified GAPDH or cell lysate containing GAPDH

  • GAPDH assay buffer

  • Glyceraldehyde-3-phosphate (GAP) substrate

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Prepare samples (purified enzyme or cell lysate) in GAPDH assay buffer.

    • Include a positive control (active GAPDH) and a negative control (no enzyme).

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing GAPDH assay buffer, GAP, and NAD⁺.

  • Assay:

    • Add the samples to the wells of the 96-well plate.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of NADH production by determining the change in absorbance over time (ΔA340/min).

    • The enzymatic activity is proportional to this rate.

Visualizing Molecular Interactions and Workflows

GAPDH-Mediated Apoptotic Signaling Pathway

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), in addition to its role in glycolysis, is implicated in apoptosis. Under cellular stress, nitric oxide (NO) can lead to the S-nitrosylation of a cysteine residue in GAPDH. This modification enables GAPDH to bind to the E3 ubiquitin ligase, Siah1. The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, ultimately leading to apoptosis.

GAPDH_Apoptosis_Pathway cluster_nucleus Inside Nucleus stress Cellular Stress no Nitric Oxide (NO) stress->no s_nitrosylation S-Nitrosylation no->s_nitrosylation gapdh_c Cytosolic GAPDH gapdh_c->s_nitrosylation gapdh_sno S-Nitrosylated GAPDH s_nitrosylation->gapdh_sno complex GAPDH-Siah1 Complex gapdh_sno->complex siah1 Siah1 siah1->complex nuclear_translocation Nuclear Translocation complex->nuclear_translocation degradation Degradation nucleus Nucleus nuclear_proteins Nuclear Proteins nucleus->nuclear_proteins nuclear_translocation->nucleus complex_n GAPDH-Siah1 Complex nuclear_translocation->complex_n apoptosis Apoptosis degradation_n Degradation complex_n->degradation_n nuclear_proteins_n Nuclear Proteins nuclear_proteins_n->degradation_n degradation_n->apoptosis

Caption: GAPDH-Siah1 mediated apoptotic pathway.

Experimental Workflow for a Pull-Down Assay

The following diagram illustrates the key steps in a pull-down assay designed to identify proteins that interact with a biotinylated bait molecule.

Pull_Down_Workflow start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate immobilize_bait Immobilize Biotinylated Bait on Streptavidin Beads start->immobilize_bait incubate Incubate Lysate with Bait-Bead Complex prepare_lysate->incubate immobilize_bait->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze Eluted Proteins (e.g., MS, Western Blot) elute->analyze end End analyze->end

Caption: Workflow of a biotin pull-down assay.

References

An In-Depth Technical Guide to the Reactivity of N-Biotinyl-L-cysteine with Sulfhydryl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-L-cysteine is a biotinylated derivative of the amino acid L-cysteine, making it a valuable tool in biochemistry and drug development.[1][2] Its reactivity is centered around the thiol (sulfhydryl) group of the cysteine residue, which can readily participate in disulfide bond formation with other free thiols, such as those found in cysteine residues of proteins. This specific reactivity allows for the selective labeling and subsequent detection or purification of proteins with accessible and reactive sulfhydryl groups. This guide provides a comprehensive overview of the reactivity of this compound, including its mechanism of action, experimental considerations, and applications.

Core Reactivity: Thiol-Disulfide Exchange

The primary reaction of this compound with sulfhydryl groups is a thiol-disulfide exchange. In this reaction, the thiol group of this compound can react with a free thiol on another molecule (e.g., a protein) to form a new disulfide bond, or it can react with an existing disulfide bond to create a mixed disulfide. This process is reversible and its equilibrium is dependent on the redox environment.[3]

Under oxidizing conditions, this compound can form disulfide bonds with reactive protein cysteines.[3] This makes it a useful "redox probe" to identify proteins susceptible to S-thiolation, a post-translational modification where a low-molecular-weight thiol forms a mixed disulfide with a protein cysteine residue.[3]

Mechanism of Thiol-Disulfide Exchange

The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. The general mechanism is as follows:

  • Deprotonation: A thiol group (R-SH) is deprotonated to form a more reactive thiolate anion (R-S⁻). The pKa of the cysteine thiol is approximately 8.5, but can be lower in specific protein microenvironments, making it more susceptible to reaction at physiological pH.[4]

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in this compound.

  • Formation of a New Disulfide Bond: A new mixed disulfide bond is formed, and the original thiol from the this compound is released as a thiolate anion.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products R1_SH Protein-SH (Thiol) R1_SS_Cys_Biotin Protein-S-S-cysteine-Biotin (Mixed Disulfide) R1_SH->R1_SS_Cys_Biotin Reaction Biotin_Cys_SS_X This compound-S-S-R' (Oxidized form) Biotin_Cys_SS_X->R1_SS_Cys_Biotin X_SH R'-SH (Released Thiol) Biotin_Cys_SS_X->X_SH

Caption: Thiol-Disulfide Exchange Reaction.

Quantitative Data on Thiol-Disulfide Exchange

The rate of thiol-disulfide exchange is influenced by several factors, including the pKa of the reacting thiols, the accessibility of the disulfide bond, and the local protein environment.[5] Second-order rate constants for non-catalyzed, intermolecular thiol-disulfide exchange reactions are typically in the range of 0.1 to 10 M⁻¹s⁻¹ at pH 7.[6] However, intramolecular reactions and enzyme-catalyzed reactions can be significantly faster, with rate constants reaching 10⁴ to 10⁶ M⁻¹s⁻¹.[6][7]

ReactantsConditionsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Glutathione + Cysteine-Valine-Cysteine Peptide3 M Guanidine Hydrochloride3 - 21 s⁻¹ (intramolecular)[8]
Cysteine + Arg-VasopressinpH 7.0, 25°C~100-fold faster than GSSG + CysSH[5]
General Thiol-Disulfide Exchange (non-catalyzed)pH 70.1 - 10[6]
Enzyme-Catalyzed Thiol-Disulfide ExchangeOptimal pH and temperature10⁴ - 10⁶[6][7]

Note: The data presented above is for general thiol-disulfide exchange reactions and should be considered as an approximation for the reactivity of this compound.

Experimental Protocols

While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a general protocol for biotinylating proteins with thiol-reactive probes can be adapted. The following is a generalized protocol for labeling proteins with accessible sulfhydryl groups using a biotinylating agent with thiol reactivity.

Protocol: Biotinylation of Proteins with Thiol-Reactive Probes

Materials:

  • Protein sample (1-10 mg/mL in an amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • This compound (or other thiol-reactive biotinylating reagent)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if reduction of existing disulfide bonds is required.

  • Quenching reagent (e.g., free L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

    • If the target sulfhydryl groups are in disulfide bonds, they must first be reduced. Add a 10- to 100-fold molar excess of a reducing agent like DTT or TCEP and incubate for 30-60 minutes at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column. This step is critical as the reducing agent will compete with the protein for the biotinylating reagent.

  • Biotinylation Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction time can be optimized based on the reactivity of the specific protein.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as free L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM. This will react with any excess this compound.

  • Removal of Excess Reagent:

    • Remove unreacted biotinylating reagent and quenching reagent by dialysis or by using a desalting column.

  • Verification of Biotinylation:

    • The extent of biotinylation can be determined using methods such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, Western blotting with streptavidin-HRP, or mass spectrometry.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Sample (1-10 mg/mL in amine-free buffer) Reduction Reduce Disulfide Bonds (optional) (DTT or TCEP) Protein_Prep->Reduction Remove_Reducer Remove Reducing Agent (Dialysis or Desalting) Reduction->Remove_Reducer Biotinylation Biotinylation Reaction (1-2 hours at RT or overnight at 4°C) Remove_Reducer->Biotinylation Biotin_Prep Prepare this compound (Stock solution in DMF/DMSO) Biotin_Prep->Biotinylation Quench Quench Reaction (Free L-cysteine or BME) Biotinylation->Quench Remove_Excess Remove Excess Reagent (Dialysis or Desalting) Quench->Remove_Excess Verification Verify Biotinylation (HABA, Western Blot, MS) Remove_Excess->Verification

Caption: General Protein Biotinylation Workflow.

Applications in Research and Drug Development

The specific reactivity of this compound with sulfhydryl groups makes it a versatile tool for various applications:

  • Affinity Purification: The biotin (B1667282) tag allows for the highly specific capture of biotinylated proteins using avidin (B1170675) or streptavidin-conjugated resins.[9] This is a powerful method for isolating and identifying proteins with reactive cysteine residues from complex biological mixtures.[10]

Affinity_Purification cluster_steps Affinity Purification Workflow Biotinylated_Sample Biotinylated Protein Mixture Incubation Incubation (Binding of biotinylated proteins) Biotinylated_Sample->Incubation Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Incubation Wash Wash Steps (Remove non-specific binders) Incubation->Wash Elution Elution (e.g., excess free biotin, low pH, or denaturants) Wash->Elution Analysis Analysis of Eluted Proteins (SDS-PAGE, Western Blot, Mass Spectrometry) Elution->Analysis

Caption: Affinity Purification Workflow.

  • Redox Proteomics: this compound can be used to study the "reactive thiol proteome," which consists of proteins with low pKa cysteine residues that are more susceptible to redox modifications.[4] Changes in the biotinylation pattern can indicate shifts in the cellular redox state.

  • Drug Target Identification: By using derivatives of this compound, researchers can identify proteins that are covalently modified by small molecules. This is particularly useful in drug development for identifying the cellular targets of electrophilic compounds.

  • Enzyme Activity Studies: It has been noted that this compound can enhance the reactivity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an important enzyme in glycolysis.[1][2] This suggests its potential use in studying enzyme mechanisms and regulation.

Conclusion

This compound is a powerful reagent for the selective labeling of sulfhydryl groups. Its reactivity through thiol-disulfide exchange allows for the specific biotinylation of cysteine residues in proteins. While specific kinetic data for this compound is limited, the well-established principles of thiol chemistry provide a strong foundation for its application. The ability to attach a biotin tag to proteins with reactive thiols opens up numerous possibilities for their purification, identification, and functional characterization, making this compound a valuable tool for researchers in various fields of life sciences and drug discovery.

References

N-Biotinyl-L-cysteine: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Biotinyl-L-cysteine, a versatile molecule utilized in a range of biochemical and cellular assays. We will explore its core functions, detail experimental protocols for its application, and present its role in elucidating cellular signaling pathways.

Core Functions of this compound

This compound is a derivative of the amino acid L-cysteine where a biotin (B1667282) molecule is attached to the amino group. This dual nature—possessing a reactive thiol group from cysteine and a high-affinity biotin tag—underpins its utility in various research applications.

Its primary functions include:

  • Biochemical Probe for Cysteine-Containing Proteins: The thiol group of the cysteine moiety can interact with other molecules, particularly forming disulfide bonds with cysteine residues in proteins under oxidizing conditions. This allows this compound to act as a "redox probe," tagging proteins with reactive cysteines.[1]

  • Affinity-Based Purification and Detection: The biotin tag facilitates the detection and isolation of molecules that have interacted with this compound. The high and specific affinity of biotin for avidin (B1170675) and streptavidin is leveraged in pull-down assays and western blotting.[1]

  • Enzyme Reactivity Modulation: It has been shown to enhance the reactivity of certain enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[2][3] This property can be exploited to study enzyme kinetics and regulation.

  • Competitive Binding Assays: As a biotinylated molecule, it can be used in competitive binding assays to study the interaction of other biotinylated compounds with avidin or streptavidin, or to quantify the amount of biotin or avidin in a sample.[4]

  • Chemoproteomic Applications: In more advanced applications, derivatives of biotinylated cysteine are used in chemoproteomic workflows to identify and quantify the oxidation state of cysteine residues within the proteome, providing insights into cellular redox signaling.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound and its derivatives in experimental settings.

ParameterValueContext
Purity 95.0%Commercially available this compound.
Molecular Weight 347.46 g/mol This compound.[2]
Half-life (NB-DCVCS) 39.6 minStability of N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (a derivative) in the presence of glutathione (B108866) (GSH).
Half-life (DCVCS) Diastereomer 1: 14.4 min Diastereomer 2: 6 minStability of the non-biotinylated counterpart in the presence of GSH for comparison.
ParameterConcentration RangeApplication
NB-DCVCS for Enzyme Modification 10 µMIncubation with glutathione reductase and malate (B86768) dehydrogenase.
NB-DCVCS for Cytosol Incubation 312.5 nM to 5 µMIncubation with rat kidney cytosol to identify protein binding.
DCVCS for Competitive Binding 10 – 100 µMPre-incubation with rat kidney cytosol to compete with NB-DCVCS binding.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Biotin-Cysteine (B596664) Pull-Down Assay to Identify Interacting Proteins

This protocol outlines the general steps for using this compound to capture and identify interacting proteins from a cell lysate.

Materials:

  • This compound

  • Streptavidin-conjugated magnetic beads

  • Cell lysate

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Protocol:

  • Preparation of Cell Lysate: Lyse cells in an appropriate lysis buffer and quantify the protein concentration.

  • Incubation of Bait and Lysate: Incubate the cell lysate with this compound for a predetermined time (e.g., 2-4 hours) at 4°C with gentle rotation to allow for interaction. The optimal concentration of this compound should be determined empirically.

  • Preparation of Streptavidin Beads: Wash the streptavidin-conjugated magnetic beads with wash buffer according to the manufacturer's instructions.

  • Capture of Biotinylated Complexes: Add the pre-washed streptavidin beads to the lysate-biotin mixture and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for subsequent analysis by Western blot, or by using a competitive elution with a high concentration of free biotin for mass spectrometry analysis.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting with specific antibodies, or by mass spectrometry for protein identification.

Chemoproteomic Analysis of Cysteine Oxidation (Cys-LOx)

This protocol provides a conceptual workflow for quantifying the oxidation state of cysteines in a specific subcellular compartment using biotinylated probes.

Protocol Overview:

  • Proximity Biotinylation: Transfect cells with a TurboID construct targeted to a specific subcellular compartment (e.g., mitochondria). TurboID is an engineered biotin ligase that biotinylates proximal proteins upon addition of biotin.

  • Differential Isotopic Labeling:

    • Lyse the cells under conditions that preserve the native redox state of proteins.

    • Cap natively reduced cysteines with an isotopically "light" iodoacetamide (B48618) alkyne probe (L-IAA).

    • Reduce natively oxidized cysteines using a reducing agent (e.g., DTT).

    • Cap the newly reduced cysteines (originally oxidized) with an isotopically "heavy" iodoacetamide alkyne probe (H-IAA).

  • Enrichment of Compartment-Specific Proteins: Perform a streptavidin pull-down to enrich for the proteins that were biotinylated by the localized TurboID.

  • On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the streptavidin beads.

  • Click Chemistry: Conjugate a biotin-azide tag to the alkyne-labeled peptides via copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). This adds a second biotin tag to the peptides containing the originally labeled cysteines.

  • Enrichment of Cysteine-Containing Peptides: Perform a second streptavidin pull-down to enrich for the peptides that now contain the biotin-azide tag.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the heavy to light isotopic labels for each cysteine-containing peptide provides a quantitative measure of its original oxidation state.[5]

Visualization of Workflows and Pathways

Biotin-Cysteine Pull-Down Assay Workflow

PullDown_Workflow cluster_preparation Preparation cluster_incubation Incubation & Capture cluster_analysis Washing & Analysis Lysate Cell Lysate Incubate1 Incubate Lysate with Biotin-Cysteine Lysate->Incubate1 BiotinCys This compound BiotinCys->Incubate1 Beads Streptavidin Beads Incubate2 Add Streptavidin Beads to Capture Complexes Beads->Incubate2 Incubate1->Incubate2 Wash Wash Beads to Remove Non-specific Binders Incubate2->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by MS or Western Blot Elute->Analysis

Caption: Workflow for a biotin-cysteine pull-down assay.

Chemoproteomics Workflow for Cysteine Oxidation Analysis (Cys-LOx)

CysLOx_Workflow Start Cells with Localized TurboID Light_Label Label Reduced Cys with Light Probe (L-IAA) Start->Light_Label Reduce Reduce Oxidized Cys Light_Label->Reduce Heavy_Label Label Newly Reduced Cys with Heavy Probe (H-IAA) Reduce->Heavy_Label Enrich1 Streptavidin Enrichment 1 (Compartment Proteins) Heavy_Label->Enrich1 Digest On-Bead Digestion Enrich1->Digest Click Click Chemistry with Biotin-Azide Digest->Click Enrich2 Streptavidin Enrichment 2 (Cysteine Peptides) Click->Enrich2 MS LC-MS/MS Analysis Enrich2->MS

Caption: Cys-LOx workflow for quantitative cysteine oxidation analysis.

Redox-Sensitive Signaling Pathway

This compound can be used as a probe to identify proteins that are regulated by redox signaling. Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the S-thiolation of cysteine residues on target proteins. Biotin-cysteine can mimic this process, forming disulfide bonds with these sensitive cysteines and thus tagging them for identification.

Redox_Signaling cluster_stress Oxidative Stress cluster_probe Probe Interaction cluster_protein Target Protein Regulation ROS ROS (e.g., H2O2) Protein_SH Target Protein (Reduced Cysteine, -SH) ROS->Protein_SH Oxidation BiotinCys Biotin-Cysteine (Probe) Protein_S_S_Biotin Tagged Protein (S-S-Biotin) BiotinCys->Protein_S_S_Biotin Protein_SH->Protein_S_S_Biotin S-thiolation Protein_Inactive Altered Protein Function (e.g., Inactivation) Protein_S_S_Biotin->Protein_Inactive

Caption: Probing redox-sensitive signaling with biotin-cysteine.

References

N-Biotinyl-L-cysteine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Biotinylated Cysteine Derivative in Research and Drug Development

N-Biotinyl-L-cysteine is a biotinylated derivative of the essential amino acid L-cysteine, playing a pivotal role in contemporary biochemical and cellular research. This molecule uniquely combines the strong and specific binding properties of biotin (B1667282) with the reactive thiol group of cysteine, making it an invaluable tool for protein labeling, purification, and interaction studies. This technical guide provides a detailed overview of this compound, including its synthesis, physicochemical properties, and key applications, with a focus on experimental protocols and data for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound is characterized by its molecular structure, which incorporates a biotin moiety linked to the alpha-amino group of L-cysteine. This structure allows for the highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin, a cornerstone of many biotechnological applications.

PropertyValueReference
Molecular Formula C₁₃H₂₁N₃O₄S₂[1]
Molecular Weight 347.45 g/mol [1]
CAS Number 151009-85-7[1]
Appearance White to off-white powder-
Solubility Soluble in aqueous buffers-
Storage Store at -20°C for long-term stability-

The binding affinity of the biotin moiety to streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar range, making this interaction practically irreversible under many experimental conditions.

InteractionDissociation Constant (Kd)Reference
Biotin - Streptavidin~1 x 10⁻¹⁴ M[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-cysteine with an activated biotin derivative, most commonly a biotin N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine of L-cysteine under mild conditions to form a stable amide bond.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-cysteine

  • Biotin-NHS (N-hydroxysuccinimide ester of biotin)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution of L-cysteine: Dissolve L-cysteine in 0.1 M sodium bicarbonate buffer (pH 8.5). The basic pH is crucial to deprotonate the amino group of L-cysteine, making it nucleophilic.

  • Preparation of Biotin-NHS solution: Dissolve Biotin-NHS in a minimal amount of DMF or DMSO.

  • Reaction: Slowly add the Biotin-NHS solution to the L-cysteine solution with constant stirring. The molar ratio of Biotin-NHS to L-cysteine should be approximately 1.1:1 to ensure complete reaction of the cysteine.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted Biotin-NHS.

  • Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This protonates the carboxylic acid group of the product, making it more soluble in organic solvents. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_of_N_Biotinyl_L_cysteine L_cysteine L-cysteine Reaction Reaction (pH 8.5) L_cysteine->Reaction Biotin_NHS Biotin-NHS Biotin_NHS->Reaction N_Biotinyl_L_cysteine This compound Reaction->N_Biotinyl_L_cysteine Pull_Down_Assay_Workflow Cell_Lysate Cell Lysate Incubation1 Incubate Cell_Lysate->Incubation1 NBLC This compound NBLC->Incubation1 Complex Protein-NBLC Complexes Incubation1->Complex Incubation2 Capture Complex->Incubation2 Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation2 Washing Wash Incubation2->Washing Elution Elute Washing->Elution Analysis Analysis (Western Blot / MS) Elution->Analysis Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Proteome Proteome Labeling Labeling with This compound Proteome->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Digestion On-bead Digestion Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis GAPDH_Signaling_Hub GAPDH GAPDH Glycolysis Glycolysis GAPDH->Glycolysis Apoptosis Apoptosis GAPDH->Apoptosis DNA_Repair DNA Repair GAPDH->DNA_Repair Membrane_Trafficking Membrane Trafficking GAPDH->Membrane_Trafficking Gene_Expression Gene Expression GAPDH->Gene_Expression NBLC This compound NBLC->GAPDH interacts with

References

The Interaction of N-Biotinyl-L-cysteine with Avidin and Streptavidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exceptionally high affinity between biotin (B1667282) (Vitamin H) and the proteins avidin (B1170675) and streptavidin is a cornerstone of numerous biotechnological applications, from immunoassays to affinity chromatography and targeted drug delivery.[1][2][3] N-Biotinyl-L-cysteine, a derivative of biotin incorporating the amino acid cysteine, serves as a valuable reagent in bioconjugation and chemical ligation reactions.[4][5] This guide provides a comprehensive technical overview of the interaction between this compound and avidin and streptavidin, focusing on the underlying principles, experimental characterization, and practical applications. While specific quantitative binding data for this compound is not extensively available in peer-reviewed literature, this guide will establish a strong baseline by presenting the well-characterized thermodynamics and kinetics of the canonical biotin-avidin/streptavidin interaction. Furthermore, it will provide detailed experimental protocols that can be readily adapted to specifically investigate the binding of this compound.

Core Concepts: The Biotin-Avidin/Streptavidin Interaction

Avidin, a glycoprotein (B1211001) found in egg whites, and its bacterial analogue, streptavidin from Streptomyces avidinii, are tetrameric proteins, with each subunit capable of binding one molecule of biotin.[2][6] This interaction is one of the strongest non-covalent bonds known in nature, characterized by an extremely low dissociation constant (Kd) in the femtomolar to picomolar range.[1][7][8] This near-irreversible binding is driven by a combination of extensive hydrogen bonding, van der Waals forces, and the burial of the biotin molecule in a deep, hydrophobic pocket within the protein structure.

This compound is utilized as a biotinylated reagent, implying that it competitively binds to the same site on avidin and streptavidin as biotin.[4] The presence of the cysteine moiety, however, may introduce subtle changes to the binding affinity and kinetics due to steric effects or potential interactions of the thiol group.

Quantitative Binding Data

Precise thermodynamic and kinetic parameters for the interaction of this compound with avidin and streptavidin are not readily found in the surveyed literature. However, the well-established data for the unmodified biotin serves as an essential reference point. The following tables summarize the typical binding parameters for the biotin-avidin and biotin-streptavidin interactions. It is anticipated that the values for this compound would be in a similar order of magnitude, though potentially with a slightly higher dissociation constant (weaker affinity) due to the modification.

Table 1: Thermodynamic Parameters for Biotin Binding to Avidin and Streptavidin

ParameterAvidinStreptavidinReference(s)
Dissociation Constant (Kd) ~10-15 M~10-14 M[1][7]
Association Constant (Ka) ~1015 M-1~1014 M-1[2][3]
Enthalpy Change (ΔH) -20.3 to -23.4 kcal/mol-23 kcal/mol[9][10]
Entropy Change (ΔS) Near zeroFavorable (positive)[9][10]

Table 2: Kinetic Rate Constants for Biotin Binding to Avidin and Streptavidin

ParameterAvidinStreptavidinReference(s)
Association Rate (kon) ~107 M-1s-1~107 M-1s-1[8][11]
Dissociation Rate (koff) ~10-6 to 10-8 s-1~10-4 to 10-6 s-1[11][12]

Experimental Protocols for Characterizing the Interaction

To determine the specific binding parameters of this compound with avidin and streptavidin, the following established biophysical techniques can be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of avidin or streptavidin (typically 10-50 µM) in a suitable buffer (e.g., PBS or Tris, pH 7.4).

    • Prepare a solution of this compound (typically 100-500 µM) in the identical buffer from the same stock to minimize dilution heats.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

  • ITC Experiment:

    • Load the avidin or streptavidin solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the this compound solution into the protein solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Avidin/ Streptavidin Solution Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Prepare this compound Solution Prep_Ligand->Degas Load_Cell Load Protein into Sample Cell Degas->Load_Cell Load_Syringe Load Ligand into Injection Syringe Degas->Load_Syringe Titration Perform Sequential Injections Load_Cell->Titration Load_Syringe->Titration Integrate Integrate Heat Flow Peaks Titration->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine Kd, n, ΔH Fit->Results

Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. This enables the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

Methodology:

  • Sensor Chip Preparation:

    • Covalently immobilize streptavidin or avidin onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A common strategy for oriented immobilization is to first capture a biotinylated molecule on a streptavidin-coated chip, and then bind avidin to that. For direct analysis, streptavidin is typically immobilized.

  • SPR Experiment:

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP buffer).

    • Inject a series of concentrations of this compound (the analyte) over the sensor surface.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association phase.

    • Switch back to running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of high or low pH) to remove the bound analyte.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd as koff / kon.

SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Streptavidin/ Avidin on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject this compound (Analyte) Equilibrate->Inject Dissociate Flow Running Buffer (Dissociation) Inject->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Subtract_Ref Subtract Reference Signal Dissociate->Subtract_Ref Regenerate->Equilibrate Fit_Kinetics Fit Sensorgrams to Kinetic Model Subtract_Ref->Fit_Kinetics Results Determine kon, koff, Kd Fit_Kinetics->Results

Surface Plasmon Resonance (SPR) Workflow.
Fluorescence-Based Assays

Fluorescence-based methods offer high sensitivity and are well-suited for studying strong binding interactions. A common approach is a competitive binding assay.

Methodology (Competitive Binding Assay):

  • Reagent Preparation:

    • Prepare a solution of avidin or streptavidin.

    • Prepare a solution of a fluorescently labeled biotin derivative (e.g., biotin-4-fluorescein) with a known concentration.

    • Prepare a series of solutions of this compound at varying concentrations.

  • Assay Procedure:

    • In a microplate, mix a fixed concentration of avidin/streptavidin with the varying concentrations of this compound.

    • Allow the mixture to incubate to reach binding equilibrium.

    • Add a fixed concentration of the fluorescent biotin derivative to each well.

    • Incubate to allow the fluorescent probe to bind to any unoccupied sites on the avidin/streptavidin.

    • Measure the fluorescence intensity (or fluorescence polarization) of each well.

  • Data Analysis:

    • The binding of the fluorescent probe to avidin/streptavidin results in a change in its fluorescence properties (e.g., quenching or increased polarization).

    • As the concentration of this compound increases, it competes with the fluorescent probe for binding, leading to a reversal of the fluorescence change.

    • Plot the fluorescence signal against the concentration of this compound.

    • Fit the resulting competition curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).

    • The affinity (Ki) of this compound can then be calculated using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Fluorescence_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Protein Avidin/ Streptavidin Mix1 Mix Protein and Competitor Prep_Protein->Mix1 Prep_Competitor This compound (Varying Conc.) Prep_Competitor->Mix1 Prep_Probe Fluorescent Biotin Probe (Fixed Conc.) Add_Probe Add Fluorescent Probe Prep_Probe->Add_Probe Incubate1 Incubate Mix1->Incubate1 Incubate1->Add_Probe Incubate2 Incubate Add_Probe->Incubate2 Measure Measure Fluorescence Incubate2->Measure Plot Plot Fluorescence vs. [Competitor] Measure->Plot Fit Determine IC50 Plot->Fit Calculate Calculate Ki using Cheng-Prusoff Fit->Calculate Results Determine Ki Calculate->Results

Competitive Fluorescence Binding Assay Workflow.

Signaling Pathways and Logical Relationships

The interaction between this compound and avidin/streptavidin is primarily a tool for biochemical assays and bioconjugation, rather than a component of a natural biological signaling pathway. The logical relationship is one of molecular recognition for the purpose of detection, immobilization, or purification.

The core logical relationship in applications involving this compound is its ability to act as a linker or tag. For instance, a protein of interest can be chemically modified with this compound. This biotinylated protein can then be specifically captured by immobilized avidin or streptavidin.

Logical_Relationship POI Protein of Interest Biotinylated_POI Biotinylated Protein of Interest POI->Biotinylated_POI Biotinylation NBC This compound NBC->Biotinylated_POI Captured_Complex Captured Complex Biotinylated_POI->Captured_Complex High-Affinity Binding Immobilized_Avidin Immobilized Avidin/ Streptavidin Immobilized_Avidin->Captured_Complex

Logical Workflow for Protein Capture.

Conclusion

While direct quantitative data for the binding of this compound to avidin and streptavidin is sparse in the current literature, the foundational knowledge of the biotin-avidin interaction provides a robust framework for its application and further study. The addition of the L-cysteine moiety offers a reactive handle for further conjugation, making it a versatile tool in the researcher's arsenal. The experimental protocols detailed in this guide provide a clear path for scientists to determine the precise binding kinetics and thermodynamics of this important biotin derivative, thereby enabling more quantitative and controlled applications in their research and development endeavors. The extremely high affinity and specificity of this interaction will undoubtedly continue to drive innovation in various fields of life science and medicine.

References

N-Biotinyl-L-cysteine: A Technical Guide for Studying Protein S-Thiolation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protein S-thiolation, the reversible formation of mixed disulfides between protein cysteine residues and low-molecular-weight thiols, is a critical post-translational modification in redox signaling and cellular defense against oxidative stress. This technical guide provides an in-depth overview of the use of N-Biotinyl-L-cysteine as a chemical probe to detect, identify, and quantify S-thiolated proteins. We present detailed experimental protocols for the labeling, affinity purification, and subsequent analysis of S-thiolated proteins using this reagent. Furthermore, this guide summarizes key quantitative data on protein S-thiolation and illustrates the involvement of this modification in significant cellular signaling pathways, including the regulation of glycolysis, the ubiquitin-proteasome system, and actin cytoskeleton dynamics. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the role of protein S-thiolation in health and disease.

Introduction to Protein S-Thiolation

Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight (LMW) thiol, such as glutathione (B108866) (GSH), forms a mixed disulfide bond with a reactive cysteine residue on a protein.[1] This modification, particularly S-glutathiolation, plays a pivotal role in cellular function. It acts as a protective mechanism, shielding critical cysteine thiols from irreversible oxidation to sulfinic and sulfonic acids under conditions of oxidative stress.[2][3] Beyond its protective role, S-thiolation is a key component of redox signaling, modulating protein activity, protein-protein interactions, and subcellular localization.[4][5]

Conditions associated with oxidative or nitrosative stress, such as inflammation and ischemia-reperfusion, can increase the levels of protein S-thiolation.[6] This modification can occur through several mechanisms, including the reaction of a protein sulfenic acid (P-SOH) intermediate with a LMW thiol, or via thiol-disulfide exchange with an oxidized LMW thiol like glutathione disulfide (GSSG).[2][5] The reversibility of S-thiolation is maintained by cellular reducing systems, including glutaredoxin (Grx) and thioredoxin (Trx).[7]

The study of protein S-thiolation is crucial for understanding the cellular response to oxidative stress and its implications in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[8]

This compound: A Probe for S-Thiolation

This compound is a biotinylated derivative of the amino acid L-cysteine.[9] Its structure incorporates a biotin (B1667282) moiety, which has a high affinity for streptavidin, and a cysteine residue with a reactive thiol group. This dual functionality makes it a valuable tool for studying protein S-thiolation.

Under oxidizing conditions, this compound can form a mixed disulfide bond with reactive protein cysteine residues that have been S-thiolated, effectively "tagging" these modified proteins with biotin.[10] This biotin tag facilitates the detection of S-thiolated proteins via western blotting with streptavidin-HRP and enables their enrichment and purification using streptavidin-agarose affinity chromatography for subsequent identification and quantification by mass spectrometry.[10][11]

Chemical Properties of this compound:

PropertyValue
CAS Number 151009-85-7
Molecular Formula C₁₃H₂₁N₃O₄S₂
Molecular Weight 347.46 g/mol
Appearance White to off-white powder
Storage Store at -20°C

Experimental Protocols

The following protocols describe the use of this compound for the detection and enrichment of S-thiolated proteins from cell or tissue lysates. These are generalized methods that may require optimization for specific experimental systems.

General Workflow for Detection and Enrichment

The overall strategy is based on a modified "biotin-switch" approach. First, free thiols in the sample are blocked. Then, the S-thiolated cysteines are reduced to expose the free thiol. Finally, these newly exposed thiols are labeled with this compound.

experimental_workflow start Cell/Tissue Lysate Preparation block Block Free Thiols (e.g., with NEM) start->block remove_blocker Remove Excess Blocker (Acetone Precipitation) block->remove_blocker reduce Reduce S-thiolated Cysteines (e.g., with DTT) remove_blocker->reduce label Label Nascent Thiols (this compound) reduce->label analysis Analysis label->analysis western Western Blot (Streptavidin-HRP) analysis->western affinity Affinity Purification (Streptavidin-Agarose) analysis->affinity ms Mass Spectrometry (Identification & Quantification) affinity->ms

Figure 1: General workflow for the detection and enrichment of S-thiolated proteins.
Detailed Protocol for Labeling S-thiolated Proteins

Materials:

  • Lysis Buffer (e.g., HEN buffer: 100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0) supplemented with protease inhibitors.

  • Blocking Buffer: Lysis Buffer containing 50 mM N-ethylmaleimide (NEM).

  • Acetone (B3395972) (ice-cold).

  • Wash Buffer: 70% acetone in water (ice-cold).

  • Reducing Buffer: Lysis Buffer containing 10 mM Dithiothreitol (DTT).

  • Labeling Buffer: Lysis Buffer containing 1 mM this compound.

Procedure:

  • Cell Lysis: Lyse cells or homogenize tissue in Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration.

  • Blocking Free Thiols: Adjust the protein concentration to 1-2 mg/mL with Blocking Buffer. Incubate for 1 hour at room temperature with gentle rocking to block all free cysteine thiols.

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes.

  • Washing: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant. Wash the pellet twice with ice-cold Wash Buffer, centrifuging after each wash.

  • Reduction of S-thiolated Cysteines: Resuspend the protein pellet in Reducing Buffer. Incubate for 30 minutes at room temperature to reduce the mixed disulfides of S-thiolated proteins, exposing the cysteine thiols.

  • Labeling with this compound: Add this compound to a final concentration of 1 mM. Incubate for 1 hour at room temperature in the dark.

  • Sample Preparation for Analysis: Stop the labeling reaction by adding SDS-PAGE sample buffer (non-reducing for western blot detection of biotinylation, reducing for subsequent mass spectrometry).

Affinity Purification of Biotinylated Proteins

Materials:

  • Streptavidin-agarose beads.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., 100 mM glycine-HCl, pH 2.8, or SDS-PAGE sample buffer).

Procedure:

  • Incubation with Beads: Incubate the biotin-labeled protein lysate with pre-washed streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by incubating the beads with Elution Buffer. For mass spectrometry, a common method is on-bead digestion with trypsin. For western blotting, boiling in SDS-PAGE sample buffer is effective.

Quantitative Data on Protein S-Thiolation

The following tables summarize quantitative data on protein S-thiolation from published studies.

Table 1: S-thiolation of Specific Proteins under Oxidative Stress

ProteinCell/Tissue TypeStress ConditionFold Increase in S-thiolationReference
ActinHuman NeutrophilsPhorbol diester stimulation~5 mol% S-thiolated after 30 min[6]
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Yeast (S. cerevisiae)2 mM H₂O₂ for 30 minMajor S-thiolated protein detected[2]
Multiple ProteinsIsolated Rat Kidneys40 min ischemia311% increase[10]

Table 2: Mass Shifts for Mass Spectrometry-based Identification of S-thiolation

ModificationLow-Molecular-Weight ThiolMass Shift (Da)Reference
S-glutathiolationGlutathione+305[12]
S-cysteinylationCysteine+119[12]
S-homocysteinylationHomocysteine+143[12]

Signaling Pathways Regulated by S-Thiolation

Protein S-thiolation is a key regulatory mechanism in several cellular signaling pathways.

Regulation of Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway via GAPDH S-thiolation

S-thiolation of a catalytic cysteine residue in glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibits its glycolytic activity.[3][13] This inhibition can redirect the metabolic flux from glycolysis to the pentose phosphate pathway (PPP), leading to the production of NADPH.[3] NADPH is essential for the regeneration of reduced glutathione and for the activity of antioxidant enzymes, thus contributing to the cellular defense against oxidative stress.[2]

GAPDH_pathway ROS Oxidative Stress (e.g., H₂O₂) GAPDH_active Active GAPDH ROS->GAPDH_active S-thiolation Glycolysis Glycolysis GAPDH_active->Glycolysis Catalyzes GAPDH_sthiolated S-thiolated GAPDH (Inactive) GAPDH_sthiolated->Glycolysis Inhibits PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Shunts glucose to NADPH NADPH PPP->NADPH Produces Antioxidant_defense Antioxidant Defense NADPH->Antioxidant_defense Supports

Figure 2: S-thiolation of GAPDH redirects metabolic flux to the pentose phosphate pathway.
S-thiolation and the Ubiquitin-Proteasome System

The 26S proteasome is responsible for the degradation of ubiquitinated proteins.[14][15] S-thiolation of proteasome subunits can occur under oxidative stress, potentially modulating its activity.[16] This suggests a link between redox signaling and protein degradation pathways, where S-thiolation could influence the turnover of key regulatory proteins.[17][18]

Proteasome_pathway ROS Oxidative Stress Proteasome 26S Proteasome ROS->Proteasome S-thiolation Degradation Protein Degradation Proteasome->Degradation Mediates Proteasome_sthiolated S-thiolated Proteasome Proteasome_sthiolated->Degradation Modulates Ub_protein Ubiquitinated Protein Ub_protein->Proteasome Substrate for

Figure 3: S-thiolation can modulate the activity of the ubiquitin-proteasome system.
Regulation of the Actin Cytoskeleton by S-thiolation

Actin is a key component of the cytoskeleton, and its dynamics are crucial for cell motility, shape, and division. S-thiolation of actin has been observed in response to oxidative stress and can affect its polymerization and the formation of actin filaments.[6][19] This modification can also influence the interaction of actin with actin-binding proteins, thereby regulating cytoskeletal organization.[20][21]

Actin_pathway ROS Oxidative Stress Actin Actin Monomers ROS->Actin S-thiolation Filament Actin Filaments (F-actin) Actin->Filament Polymerization Actin_sthiolated S-thiolated Actin Actin_sthiolated->Filament Modulates Polymerization Cytoskeleton Cytoskeletal Dynamics (e.g., cell migration) Filament->Cytoskeleton Affects

Figure 4: S-thiolation of actin regulates cytoskeletal dynamics.

Conclusion

This compound is a powerful and versatile tool for the investigation of protein S-thiolation. The methodologies outlined in this guide provide a framework for the detection, enrichment, and identification of S-thiolated proteins, enabling a deeper understanding of their roles in redox signaling and disease. The continued application of such chemical probes, in conjunction with advanced analytical techniques like mass spectrometry, will undoubtedly shed further light on the complex interplay between oxidative stress, protein S-thiolation, and cellular function.

References

An In-depth Technical Guide on the Core Theoretical Basis for N-Biotinyl-L-cysteine in Enhancing Enzyme Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the theoretical basis by which N-Biotinyl-L-cysteine may enhance enzyme reactivity, with a primary focus on the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). While the direct enzymatic enhancement by this compound is not extensively documented in peer-reviewed literature, this guide establishes a robust theoretical framework by drawing parallels with known mechanisms of enzyme activation via cysteine modification. We delve into the catalytic mechanism of GAPDH, the pivotal role of its active site cysteine, and present a well-documented case of activity enhancement through S-sulfhydration. Based on this precedent, a plausible hypothesis for the action of this compound is proposed, involving the S-biotinylation of the catalytic cysteine. This guide provides detailed experimental protocols to investigate this hypothesis, summarizes relevant quantitative data, and includes visualizations of key molecular pathways and experimental workflows to support future research in this area.

Introduction: The Role of Cysteine in Enzyme Catalysis

Cysteine is a functionally diverse amino acid, primarily due to the chemical properties of its thiol (sulfhydryl) group. In its deprotonated thiolate form, cysteine is a potent nucleophile and plays a critical role in the catalytic mechanism of numerous enzymes.[1] The reactivity of a catalytic cysteine is highly dependent on its local protein microenvironment, which can lower its pKa from the typical ~8.5 to a more neutral pH, thereby increasing the concentration of the reactive thiolate anion.[1]

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a canonical example of an enzyme reliant on a catalytic cysteine (Cys152 in humans). Its primary role in glycolysis involves the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[2][3] The reactivity of this active site cysteine is a focal point for post-translational modifications (PTMs) that regulate the enzyme's function and its involvement in non-glycolytic processes such as apoptosis and DNA repair.[3][4][5] While many PTMs like S-nitrosylation and S-glutathionylation are inhibitory, certain modifications have been shown to enhance GAPDH's catalytic activity, providing a foundation for understanding how external reagents might act as activators.

The Catalytic Mechanism of GAPDH

The catalytic cycle of GAPDH proceeds through a covalent intermediate involving the active site cysteine.

  • Substrate Binding: The cofactor NAD+ binds to the active site.

  • Thiohemiacetal Formation: The aldehyde group of the substrate, G3P, is attacked by the nucleophilic thiolate of the active site cysteine, forming a covalent thiohemiacetal intermediate.

  • Oxidation and NAD+ Reduction: The thiohemiacetal is oxidized to a high-energy thioester. This is coupled with the transfer of a hydride ion to the bound NAD+, reducing it to NADH.

  • Phosphorolysis: The thioester bond is attacked by inorganic phosphate (B84403) (Pi), releasing the product 1,3-bisphosphoglycerate and regenerating the free enzyme.

  • Cofactor Exchange: NADH dissociates from the enzyme and is replaced by a new molecule of NAD+, preparing the enzyme for the next catalytic cycle.

GAPDH_Catalytic_Cycle E_NAD E-NAD+ E_NAD_G3P E-NAD+ : G3P E_NAD->E_NAD_G3P + G3P Thiohemiacetal Thiohemiacetal Intermediate E_NAD_G3P->Thiohemiacetal Nucleophilic Attack by Cys-S⁻ Thioester Acyl-Enzyme Intermediate (Thioester) Thiohemiacetal->Thioester Oxidation (Hydride Transfer) E_NADH_BPG E-NADH : 1,3-BPG Thioester->E_NADH_BPG + Pi E_NADH E-NADH E_NADH_BPG->E_NADH - 1,3-BPG E_NADH->E_NAD - NADH + NAD+

Figure 1: Simplified catalytic cycle of GAPDH.

Theoretical Basis for Enhancement of Reactivity

While commercial documentation suggests this compound can enhance GAPDH reactivity, the peer-reviewed literature lacks direct mechanistic studies on this specific interaction. However, a strong theoretical framework can be constructed by analogy to the well-documented phenomenon of GAPDH activation by S-sulfhydration.

Precedent: Enhancement of GAPDH Activity by S-Sulfhydration

S-sulfhydration is a post-translational modification where hydrogen sulfide (B99878) (H₂S) modifies a cysteine thiol group (-SH) to a persulfide group (-SSH). Studies have conclusively shown that S-sulfhydration of the catalytic cysteine of GAPDH (Cys150 in the studied model) leads to a significant increase in its enzymatic activity.[6][7][8][9]

The theoretical basis for this enhancement is the increased nucleophilicity of the persulfide. The outer sulfur atom of the -SSH group is a stronger nucleophile than the sulfur of a standard thiol group. This enhanced nucleophilicity facilitates the initial attack on the G3P substrate, accelerating the formation of the thiohemiacetal intermediate and thereby increasing the overall catalytic rate (kcat).[6][7][8] This modification has been shown to protect the catalytic cysteine from irreversible oxidation and can even reverse inhibition caused by glutathionylation.[7][8]

A Proposed Mechanism for this compound

Based on the S-sulfhydration precedent, we hypothesize that this compound could enhance GAPDH reactivity through a covalent modification of the active site cysteine, a process we term S-biotinylcysteination .

This proposed mechanism involves the transfer of the biotinyl-cysteine (B8121756) moiety from this compound to the catalytic cysteine of GAPDH, forming a mixed disulfide bond.

Enzyme-SH + Biotinyl-Cys-S-S-Cys-Biotinyl → Enzyme-S-S-Cys-Biotinyl + Cys-Biotinyl-SH

The resulting modified cysteine residue on the enzyme (Enzyme-S-S-Cys-Biotinyl) could possess enhanced reactivity. The disulfide linkage might increase the nucleophilicity of the adjacent sulfur atom, analogous to the persulfide in S-sulfhydration. This "activated" enzyme could then exhibit a higher turnover rate. The term "chemical ligation" used by suppliers may refer to this type of covalent modification reaction.

Enhancement_Mechanism cluster_0 Known Enhancement cluster_1 Hypothesized Enhancement GAPDH_SH GAPDH-Cys-SH (Basal Activity) GAPDH_SSH GAPDH-Cys-SSH (Enhanced Activity) GAPDH_SH->GAPDH_SSH S-sulfhydration H2S H₂S H2S->GAPDH_SSH GAPDH_SH2 GAPDH-Cys-SH (Basal Activity) GAPDH_S_S_CysBiotin GAPDH-Cys-S-S-Cys-Biotinyl (Hypothetically Enhanced) GAPDH_SH2->GAPDH_S_S_CysBiotin S-biotinylcysteination (Chemical Ligation) NBC This compound NBC->GAPDH_S_S_CysBiotin

Figure 2: Analogy between known S-sulfhydration and hypothesized S-biotinylcysteination.

Quantitative Data on Cysteine-Mediated Enzyme Enhancement

To provide a quantitative context for enzyme enhancement via cysteine modification, the following table summarizes kinetic data reported for the S-sulfhydration of GAPDH. No equivalent peer-reviewed data has been identified for this compound.

ModificationEnzymeSubstrate(s)Effect on Kinetic ParametersFold Increase in ActivityReference(s)
S-sulfhydration GAPDHG3P, NAD+Increases Vmax with no significant effect on Km for G3P.Up to 7-fold (700%)[6][10]
S-sulfhydration GAPDHG3P, NAD+Reverses H₂O₂-induced inhibition and GSSG-induced inactivation.Protective/Restorative[7][8]

Experimental Protocols

To investigate the theoretical mechanism of this compound on enzyme reactivity, the following experimental protocols can be adapted.

Protocol 1: GAPDH Activity Assay

This spectrophotometric assay measures the enzymatic activity of GAPDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified GAPDH enzyme

  • Triethanolamine (TEA) buffer (100 mM, pH 8.6)

  • Glyceraldehyde-3-phosphate (G3P) solution (20 mM)

  • NAD+ solution (20 mM)

  • Sodium arsenate (100 mM)

  • This compound solution (stock solution in appropriate solvent, e.g., DMSO or water)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of purified GAPDH in TEA buffer.

  • Reaction Mixture Preparation: For each reaction well, prepare a master mix containing:

    • 150 µL TEA buffer

    • 20 µL Sodium arsenate

    • 20 µL NAD+ solution

  • Experimental Setup:

    • Control Wells: Add 10 µL of buffer/vehicle to the wells.

    • Experimental Wells: Add 10 µL of varying concentrations of this compound solution.

  • Pre-incubation: Add 10 µL of the GAPDH working solution to all wells. Incubate the plate for a desired period (e.g., 15-30 minutes) at room temperature to allow for potential interaction/modification of the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the G3P solution to each well.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Analysis: Calculate the rate of reaction (ΔA340/min) for each well. The initial linear portion of the curve should be used. Compare the rates of the experimental wells to the control wells to determine the effect of this compound.

Protocol 2: Biotin-Thiol Assay for Detecting S-Biotinylcysteination

This protocol is adapted from methods used to detect S-sulfhydration and can be used to determine if the cysteine of this compound is covalently transferred to GAPDH.

Materials:

  • Purified GAPDH

  • This compound

  • Maleimide-PEG2-Biotin (as a control for accessible thiols)

  • Blocking buffer (e.g., HEN buffer: 250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)

  • Iodoacetamide (IAM)

  • Streptavidin-agarose beads

  • SDS-PAGE reagents

  • Anti-GAPDH antibody and anti-Biotin antibody for Western blotting

Procedure:

  • Reaction: Incubate purified GAPDH with this compound for 1-2 hours at 37°C. Include a negative control with no this compound.

  • Blocking of Free Thiols: Block any remaining unmodified, highly reactive cysteine residues by treating the samples with IAM in blocking buffer.

  • Removal of Excess Reagents: Remove excess this compound and IAM by passing the sample through a desalting column.

  • Affinity Pulldown: Incubate the protein samples with streptavidin-agarose beads to capture any biotinylated GAPDH (i.e., GAPDH that has been modified by this compound).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection: Elute the captured proteins from the beads using SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an anti-GAPDH antibody. A band in the lane corresponding to the this compound-treated sample would indicate that a covalent modification has occurred.

Experimental_Workflow Start Purified GAPDH Incubate Incubate with This compound Start->Incubate Block Block Free Thiols (e.g., with IAM) Incubate->Block Desalt Remove Excess Reagents (Desalting Column) Block->Desalt Pulldown Streptavidin Affinity Pulldown Desalt->Pulldown Wash Wash Beads Pulldown->Wash Elute Elute Proteins Wash->Elute Detect Western Blot (Anti-GAPDH) Elute->Detect Result Detection of Band Indicates Covalent Modification Detect->Result

Figure 3: Workflow to detect covalent modification of GAPDH.

Conclusion and Future Directions

The proposition that this compound enhances enzyme reactivity presents an intriguing avenue for research into novel mechanisms of enzyme activation. While direct evidence is currently sparse in academic literature, the well-established precedent of GAPDH activation via S-sulfhydration of its catalytic cysteine provides a compelling theoretical framework. The hypothesis that this compound acts via "S-biotinylcysteination" to create a more nucleophilic active site is plausible and experimentally testable.

Future research should focus on conducting rigorous kinetic studies to quantify the effects of this compound on GAPDH and other thiol-dependent enzymes. Mass spectrometry should be employed to identify the precise site and nature of any covalent modifications. Elucidating this mechanism could pave the way for the design of novel, cysteine-directed enzyme activators for therapeutic and biotechnological applications. The experimental protocols and theoretical models presented in this guide offer a foundational roadmap for these investigations.

References

Unveiling N-Biotinyl-L-cysteine: A Technical Guide to its Discovery and Initial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-L-cysteine, a biotinylated derivative of the amino acid L-cysteine, has emerged as a valuable tool in biochemical and cellular research. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial applications of this versatile molecule. While a singular "discovery" paper remains elusive in the public domain, its utility has been demonstrated in various contexts, primarily in the specific labeling and detection of proteins. This document details the fundamental properties of this compound, outlines a general synthesis approach, and explores its early applications in the study of enzyme activity and protein interactions, supported by experimental methodologies and data where available.

Introduction

The specific and high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) is a cornerstone of modern life sciences research.[1][2] This robust binding pair is exploited in a myriad of applications, including immunoassays, affinity chromatography, and cellular imaging.[2][3] The covalent attachment of biotin to molecules of interest, a process known as biotinylation, enables their detection, purification, and tracking. This compound represents a targeted approach to biotinylation, specifically leveraging the reactive sulfhydryl group of the cysteine residue to introduce a biotin tag onto proteins and peptides. This guide delves into the core aspects of this compound, from its chemical makeup to its foundational uses in research.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application. Key properties are summarized in the table below.

PropertyValue
IUPAC Name (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid
Molecular Formula C₁₃H₂₁N₃O₄S₂
Molecular Weight 347.46 g/mol
CAS Number 151009-85-7
Boiling Point 729.70 °C
Storage Conditions Store at < -15°C

Table 1: Physicochemical properties of this compound. Data sourced from commercial supplier information.[4]

Synthesis of this compound

General Synthesis Protocol

A common approach to synthesizing this compound involves the use of an activated form of biotin, such as N-hydroxysuccinimide (NHS)-biotin, which readily reacts with the primary amine of L-cysteine.

Materials:

  • L-cysteine hydrochloride

  • NHS-biotin

  • Sodium bicarbonate buffer (or other suitable base)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Distilled water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve L-cysteine hydrochloride in a sodium bicarbonate buffer to deprotonate the amine group.

  • Dissolve NHS-biotin in a minimal amount of an organic solvent like DMF.

  • Slowly add the NHS-biotin solution to the L-cysteine solution with constant stirring.

  • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, purify the reaction mixture using RP-HPLC to isolate this compound.

  • Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis L-cysteine L-cysteine Amide Bond Formation Amide Bond Formation L-cysteine->Amide Bond Formation NHS-biotin NHS-biotin NHS-biotin->Amide Bond Formation RP-HPLC RP-HPLC Amide Bond Formation->RP-HPLC Mass Spectrometry Mass Spectrometry RP-HPLC->Mass Spectrometry

General workflow for the synthesis of this compound.

Initial Applications of this compound

The primary utility of this compound lies in its ability to selectively introduce a biotin moiety at cysteine residues within peptides and proteins. This has been particularly valuable in two main areas: the study of enzyme activity and the detection of protein-protein interactions.

Probing Enzyme Activity: The Case of GAPDH

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis containing a highly reactive cysteine residue (Cys152) in its active site.[5] The reactivity of this cysteine makes it a target for various modifications, including S-sulfhydration, which can be studied using biotin-based methods.[6] this compound has been described as a tool to enhance the reactivity of GAPDH in chemical ligation reactions.[4][7] This suggests its potential use in studying the active site of GAPDH and the impact of modifications on its enzymatic activity.

Experimental Workflow for Studying GAPDH Modification:

The "biotin switch" assay is a common method to detect S-sulfhydration of proteins like GAPDH, and a similar principle can be applied to study the reactivity of the active site cysteine.

GAPDH_Biotin_Switch cluster_sample_prep Sample Preparation cluster_blocking Blocking Free Thiols cluster_reduction Reduction of Modified Cysteines cluster_labeling Biotinylation cluster_detection Detection Cell Lysate Cell Lysate Alkylation Alkylation Cell Lysate->Alkylation Reducing Agent (e.g., DTT) Reducing Agent (e.g., DTT) Alkylation->Reducing Agent (e.g., DTT) This compound derivative This compound derivative Reducing Agent (e.g., DTT)->this compound derivative Streptavidin Blot Streptavidin Blot This compound derivative->Streptavidin Blot

Workflow for detecting modified cysteines using a biotin-based probe.
Avidin-Biotin Binding Assays

This compound can be used as a reagent in competitive binding assays to detect avidin or biotin.[8] In such an assay, the displacement of a labeled biotin derivative from avidin by this compound can be measured, allowing for the quantification of the analyte.

Protocol for a Competitive Avidin-Biotin Binding Assay:

This protocol describes a general competitive ELISA-like assay.

Materials:

  • Avidin-coated microplate

  • This compound standard solutions

  • Biotinylated horseradish peroxidase (HRP)

  • Sample containing an unknown concentration of biotin or avidin

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare a series of standard dilutions of this compound.

  • Add the standards and unknown samples to the wells of the avidin-coated microplate.

  • Add a fixed concentration of biotinylated HRP to each well.

  • Incubate the plate to allow for competitive binding of this compound and biotinylated HRP to the avidin.

  • Wash the plate to remove unbound reagents.

  • Add the HRP substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards.

  • Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

Analyte ConcentrationSignal Intensity
HighLow
LowHigh

Table 2: Expected results in a competitive avidin-biotin binding assay.

Conclusion

This compound is a valuable reagent for the targeted biotinylation of cysteine residues in peptides and proteins. While its formal discovery and initial synthesis are not clearly documented in a single source, its application in studying enzyme mechanisms, such as that of GAPDH, and in the development of binding assays highlights its utility in biochemical research. The straightforward principles of its synthesis and application make it an accessible tool for a wide range of researchers. Further exploration of its potential in areas such as proteomics and drug delivery is warranted.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with a Focus on Cysteine Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide range of applications, including protein purification, detection, and immobilization. While various amino acid residues can be targeted for biotinylation, cysteine, with its reactive thiol group, offers a unique handle for site-specific labeling.

This document provides a detailed overview of protein labeling with a focus on cysteine residues. It clarifies the specific applications of N-Biotinyl-L-cysteine and provides a comprehensive protocol for the more common and direct method of labeling protein cysteines using a thiol-reactive biotinylation reagent.

Understanding the Role of this compound

Contrary to what its name might suggest, this compound is not typically used as a direct agent for labeling existing proteins in a straightforward reaction. Its primary applications in protein chemistry are more specialized:

  • Native Chemical Ligation (NCL): In this powerful technique for synthesizing large peptides and proteins, this compound can serve as the N-terminal residue of a synthetic peptide. This peptide can then be ligated to another peptide fragment that has a C-terminal thioester, forming a native peptide bond. This allows for the precise incorporation of a biotin tag at a specific ligation site.

  • Redox Probe for S-thiolation: Under oxidizing conditions within a cell or tissue, this compound can form disulfide bonds with reactive cysteine residues on proteins. This process, known as S-thiolation, is a post-translational modification that can be indicative of oxidative stress. By using this compound as a "redox probe," researchers can identify proteins that are susceptible to this modification.[1]

Due to the lack of a general protocol for direct protein labeling with this compound, the following sections will focus on the standard and widely applicable method of labeling protein cysteine residues using a thiol-reactive biotinylation reagent.

Application: Cysteine-Directed Biotinylation for Protein Analysis

Labeling proteins at specific cysteine residues with biotin provides a powerful tool for a multitude of research applications:

  • Protein Purification: Biotinylated proteins can be efficiently isolated from complex mixtures like cell lysates using streptavidin-coated affinity resins.

  • Detection in Immunoassays: The biotin tag can be detected with high sensitivity using streptavidin conjugated to enzymes (like HRP or AP) or fluorophores in techniques such as Western blotting, ELISA, and immunohistochemistry.[2]

  • Protein-Protein Interaction Studies: By biotinylating a "bait" protein, researchers can perform pull-down assays to identify interacting "prey" proteins.

  • Cell Surface Labeling: Membrane-impermeable thiol-reactive biotinylation reagents can be used to specifically label proteins on the surface of living cells.

  • Structural and Functional Studies: Site-specific labeling can be used to probe the local environment of a particular cysteine residue and its role in protein function.

Experimental Protocol: Biotinylation of a Protein with a Thiol-Reactive Reagent

This protocol describes a general procedure for labeling a protein with a maleimide-containing biotinylation reagent, which specifically reacts with the thiol group of cysteine residues.

Materials
  • Protein of interest with at least one accessible cysteine residue

  • Thiol-reactive biotinylation reagent (e.g., Maleimide-PEGn-Biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 6.5-7.5. Avoid buffers containing thiols.

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Desalting column or dialysis cassette for purification

  • Protein assay reagent (e.g., Bradford or BCA)

Experimental Workflow

Caption: Workflow for Cysteine-Directed Protein Biotinylation.

Step-by-Step Procedure
  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 100-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before adding the labeling reagent.[3]

    • If DTT is used as the reducing agent, it must be removed prior to adding the biotinylation reagent, for example, by using a desalting column.

  • Biotinylation Reaction:

    • Prepare a stock solution of the thiol-reactive biotinylation reagent in a suitable solvent like DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of approximately 10 mM. This will react with any excess maleimide (B117702) reagent.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.

    • Collect the protein-containing fractions.

  • Characterization of the Labeled Protein:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA).

    • Determine the degree of labeling (moles of biotin per mole of protein) using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Quantitative Data Summary

The efficiency of cysteine labeling can vary depending on the protein, the specific labeling reagent, and the reaction conditions. The following table summarizes typical quantitative parameters for a cysteine biotinylation experiment.

ParameterTypical Value/RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency.
Biotin Reagent:Protein Molar Ratio 10:1 to 20:1May need optimization for specific proteins.
Reaction pH 6.5 - 7.5Optimal for maleimide reaction with thiols.
Reaction Time 2 hours at RT or overnight at 4°CLonger incubation may increase labeling efficiency.
Quenching Reagent Concentration ~10 mMEnsures complete inactivation of excess labeling reagent.
Degree of Labeling (DOL) VariesCan be determined by HABA assay or mass spectrometry.

Signaling Pathway Visualization

Biotinylated proteins are frequently used to study signaling pathways. For instance, a biotinylated kinase could be used to pull down its substrates or interacting partners, helping to elucidate the downstream effects of its activation.

cluster_pathway Generic Kinase Signaling Cascade Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 (Biotinylated) Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression regulates

References

Application Notes and Protocols for N-Biotinyl-L-cysteine in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-L-cysteine is a versatile chemical probe for identifying and characterizing protein-small molecule interactions and for elucidating the role of reactive cysteine residues in cellular signaling pathways. This molecule combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) or streptavidin with a thiol-reactive cysteine moiety. The free sulfhydryl group on the cysteine residue can form disulfide bonds with reactive cysteine residues on target proteins, allowing for the specific labeling and subsequent enrichment of these proteins from complex biological mixtures. This powerful technique, known as a pull-down assay, is instrumental in drug discovery for target identification and validation, as well as in basic research for mapping protein interaction networks and understanding post-translational modifications.

The inherent reactivity of cysteine thiols is often modulated by their local microenvironment and can be indicative of their functional significance in catalysis, regulation, or protein structure. Consequently, this compound serves as a valuable tool for "fishing" out proteins with accessible and reactive cysteines, providing insights into their roles in various biological processes, including redox signaling.

Principle of the Assay

The pull-down assay using this compound is a type of affinity purification. The workflow involves three main steps:

  • Labeling: The this compound probe is incubated with a cell lysate or a purified protein sample. The thiol group of the probe forms a disulfide bond with reactive cysteine residues on target proteins.

  • Capture: The biotinylated protein complexes are then captured using an affinity matrix functionalized with avidin or streptavidin, which exhibits an exceptionally strong and specific interaction with biotin.

  • Elution and Analysis: After washing away non-specifically bound proteins, the captured proteins are eluted from the affinity matrix. The eluted proteins can then be identified and quantified using various techniques, most commonly by mass spectrometry-based proteomics.

Data Presentation

The following tables represent hypothetical quantitative data obtained from a pull-down assay using this compound coupled with quantitative mass spectrometry. The experiment aims to identify proteins with reactive cysteines in a cancer cell line.

Table 1: Top 10 Identified Proteins in this compound Pull-Down Assay

Protein ID (UniProt)Gene NameProtein NamePeptide Sequence IdentifiedSpectral CountsFold Change (Treated vs. Control)
P04637TP53Cellular tumor antigen p53K.TFCGLSQER.V1528.7
P00533EGFREpidermal growth factor receptorR.CLSTSPELQGLK.A1287.2
Q06609KEAP1Kelch-like ECH-associated protein 1A.GCLVQVDER.I1156.8
P10415GAPDHGlyceraldehyde-3-phosphate dehydrogenaseV.CTTLAPAK.F1025.5
P62258HSP90AA1Heat shock protein HSP 90-alphaI.QCVGRGMVEER.L985.1
P08238HSPD160 kDa heat shock protein, mitochondrialG.CVLLTSSAK.T854.9
Q13485PRDX1Peroxiredoxin-1L.SCVFPGAFK.E764.2
P31946XPO1Exportin-1F.CSLAADHR.Q683.9
P63104UBA1Ubiquitin-like modifier-activating enzyme 1T.CLADFPR.N613.5
Q9Y243PARP1Poly [ADP-ribose] polymerase 1K.CSGRGK.G553.1

C* indicates the modified cysteine residue.

Table 2: Quantification of Cysteine Reactivity in Key Signaling Proteins

Protein NamePeptide SequenceCysteine PositionMS1 Intensity (Control)MS1 Intensity (Treated)Reactivity Ratio (Treated/Control)
EGFRR.CLSTSPELQGLK.A7971.2 x 10^68.6 x 10^67.17
KEAP1A.GCLVQVDER.I1519.8 x 10^56.7 x 10^66.84
TP53K.TFCGLSQER.V1241.5 x 10^61.3 x 10^78.67
NFKB1 (p105)V.LCSEEEAR.K625.5 x 10^52.5 x 10^64.55

Experimental Protocols

Materials and Reagents
  • This compound (Store at -20°C)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a solution of a reducing agent like DTT or β-mercaptoethanol)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Iodoacetamide (IAM) for blocking free thiols (optional)

Protocol 1: Pull-Down of Cysteine-Reactive Proteins from Cell Lysate
  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice for 30 minutes in lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Protein Labeling:

    • Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.

    • Add this compound to the lysate to a final concentration of 10-100 µM.

    • Incubate the reaction for 1-2 hours at 4°C with gentle rotation.

    • Optional Control: In a parallel sample, pre-block reactive cysteines with a non-biotinylated thiol-reactive compound (e.g., N-ethylmaleimide) before adding this compound to assess specificity.

  • Capture of Biotinylated Proteins:

    • Equilibrate the streptavidin beads by washing them three times with lysis buffer.

    • Add the equilibrated beads to the lysate containing the biotinylated proteins.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads three to five times with 1 mL of wash buffer to remove non-specifically bound proteins.

  • Elution:

    • For Mass Spectrometry: Elute the bound proteins by adding a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate) and incubating for 30 minutes at 37°C. This will cleave the disulfide bond and release the target proteins.

    • For Western Blotting: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Mass Spectrometry: The eluted proteins are subjected to in-solution or in-gel digestion with trypsin, followed by LC-MS/MS analysis for protein identification and quantification.

    • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against specific proteins of interest.

Mandatory Visualizations

experimental_workflow cluster_labeling 1. Labeling cluster_capture 2. Capture cluster_analysis 3. Elution & Analysis cell_lysate Cell Lysate labeled_complex Biotinylated Protein Complex cell_lysate->labeled_complex Incubation probe This compound probe->labeled_complex captured_complex Captured Complex labeled_complex->captured_complex Binding streptavidin_beads Streptavidin Beads streptavidin_beads->captured_complex elution Elution captured_complex->elution Washing analysis Mass Spectrometry / Western Blot elution->analysis

Caption: Workflow of a pull-down assay using this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates Akt Akt PI3K->Akt Nrf2 Nrf2 Ub Ub Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1 Keap1 Keap1->Nrf2 Binds & Promotes Degradation Gene_Expression Gene Expression (Proliferation, Survival, Antioxidant Response) ERK_nuc->Gene_Expression Activates Transcription ARE ARE Nrf2_nuc->ARE Binds ARE->Gene_Expression Induces Probe This compound Probe->Keap1 Modifies Cys151 Inhibits Nrf2 degradation

Caption: Keap1-Nrf2 and EGFR signaling pathways can be studied with this probe.

Application Notes and Protocols for N-Biotinyl-L-cysteine in Affinity Purification of Cysteine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective isolation and analysis of specific proteins from complex biological mixtures are fundamental to advancements in proteomics, drug discovery, and diagnostics. Affinity purification stands out as a powerful technique due to its high selectivity. This document provides detailed application notes and protocols for the use of N-Biotinyl-L-cysteine as a specific reagent for the affinity purification of cysteine-containing proteins.

Cysteine residues are unique amino acids that play critical roles in protein structure, catalysis, and regulation. The thiol group of cysteine is highly reactive and can form disulfide bonds, which are crucial for protein folding and stability. The selective labeling of cysteine residues with this compound allows for the targeted capture of these proteins using the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. This approach is particularly useful for enriching low-abundance cysteine-containing proteins, studying post-translational modifications such as S-thiolation, and identifying potential drug targets.

This compound acts as a "redox probe" by forming a disulfide bond with a reactive protein cysteine.[1] This covalent yet reversible linkage provides a robust method for capturing and subsequently eluting the target proteins under specific conditions.

Principle of the Method

The affinity purification of cysteine-containing proteins using this compound involves a two-step process:

  • Labeling: The free thiol group of a cysteine residue in the target protein attacks the disulfide bond of this compound, resulting in the formation of a mixed disulfide bond. This reaction covalently attaches the biotin moiety to the protein.

  • Affinity Purification: The biotinylated protein mixture is then passed through an affinity chromatography column containing immobilized avidin or streptavidin. The strong and specific interaction between biotin and avidin/streptavidin retains the labeled proteins on the column, while unlabeled proteins are washed away. The captured proteins can then be eluted for downstream analysis.

Data Presentation

Table 1: Comparison of Elution Methods for Biotinylated Proteins
Elution MethodReagentsConditionsAdvantagesDisadvantages
Denaturing Elution 8 M Guanidine HCl, pH 1.5Harsh, acidicHigh recoveryDenatures protein, not suitable for functional assays
0.1 M Glycine-HCl, pH 2.5AcidicEffective for strong interactionsCan cause protein denaturation and aggregation
2% SDS, 50 mM Tris-HCl, pH 7.4 with 25 mM BiotinHeat at 95°C for 5 minEfficient elutionDenaturing, SDS can interfere with downstream analysis
Non-Denaturing Elution Excess free biotin (e.g., 2-10 mM)Competitive displacementPreserves protein structure and functionMay be slow and incomplete for very strong interactions
Anti-biotin antibody agarose (B213101) with 4 mg/mL biotin, pH 8.5Competitive elutionHigh recovery (>85%) under near-neutral conditionsRequires a specific anti-biotin antibody resin

Experimental Protocols

Protocol 1: Labeling of Cysteine-Containing Proteins with this compound

This protocol describes the labeling of a purified protein or a complex protein mixture with this compound.

Materials:

  • Protein sample (purified or cell lysate) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., Dithiothreitol - DTT) (optional, for reducing existing disulfide bonds)

  • Desalting column or dialysis tubing

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is in a buffer at a pH between 7.0 and 8.0 to facilitate the thiol-disulfide exchange reaction.

    • If the target cysteines are in a disulfide bond, pre-treat the sample with a 5-10 mM DTT for 30 minutes at room temperature to reduce the disulfide bonds.

    • Crucially, remove the reducing agent (e.g., DTT) before adding this compound. This can be achieved by dialysis or using a desalting column.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a 10-50 mM stock solution.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein sample to achieve a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess this compound:

    • After incubation, remove the unreacted this compound by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column. This step is essential to prevent the free biotin derivative from saturating the affinity resin.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol details the capture and elution of this compound labeled proteins using a streptavidin-agarose resin.

Materials:

  • Biotinylated protein sample (from Protocol 1)

  • Streptavidin-agarose resin or beads

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (choose based on downstream application, see Table 1)

    • Denaturing Elution: 0.1 M Glycine-HCl, pH 2.5

    • Non-Denaturing Elution: Binding/Wash Buffer containing 10 mM DTT (to cleave the disulfide bond)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Affinity chromatography column

Procedure:

  • Resin Preparation:

    • Gently resuspend the streptavidin-agarose resin and transfer the required amount to an empty chromatography column.

    • Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Load the biotinylated protein sample onto the equilibrated column.

    • Allow the sample to flow through the column at a slow rate (e.g., 0.5 mL/min) to ensure efficient binding. For batch purification, incubate the sample with the resin for 1-2 hours at 4°C with gentle agitation.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Denaturing Elution:

      • Apply 3-5 column volumes of 0.1 M Glycine-HCl, pH 2.5 to the column.

      • Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately neutralize the pH.

    • Non-Denaturing Elution (via Disulfide Cleavage):

      • Apply 3-5 column volumes of Elution Buffer containing 10 mM DTT.

      • Incubate the resin with the elution buffer for 30-60 minutes at room temperature to allow for the cleavage of the disulfide bond.

      • Collect the eluate containing the purified protein. The biotinyl-cysteine (B8121756) moiety will remain bound to the resin.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE, Western blotting, or mass spectrometry to confirm the purity and identity of the captured proteins.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Affinity Purification protein_sample Cysteine-Containing Protein Sample add_biotin Add this compound protein_sample->add_biotin incubation Incubate (1-2h, RT) add_biotin->incubation remove_excess Remove Excess Reagent (Dialysis/Desalting) incubation->remove_excess biotinylated_protein Biotinylated Protein remove_excess->biotinylated_protein To Purification load_column Load onto Streptavidin Column wash_column Wash to Remove Unbound Proteins load_column->wash_column elute_protein Elute Bound Proteins wash_column->elute_protein purified_protein Purified Cysteine-Containing Protein elute_protein->purified_protein

Caption: Experimental workflow for the affinity purification of cysteine-containing proteins.

signaling_pathway protein Protein-SH Cysteine Residue labeled_protein Protein-S-S-Cys-Biotin Labeled Protein protein->labeled_protein Thiol-Disulfide Exchange biotin_cys This compound Biotin-S-S-Cys biotin_cys->labeled_protein

Caption: Reaction mechanism of protein labeling with this compound.

logical_relationship cluster_capture Capture Stage cluster_elution Elution Stage biotinylated_protein Biotinylated Protein binding High-Affinity Binding (Biotin-Streptavidin) biotinylated_protein->binding streptavidin_resin Streptavidin Resin streptavidin_resin->binding bound_complex Protein-Resin Complex binding->bound_complex release Disruption of Interaction or Linkage bound_complex->release elution_agent Elution Agent (e.g., DTT, low pH) elution_agent->release purified_protein Purified Protein release->purified_protein

Caption: Logical relationship of the capture and elution stages in affinity purification.

References

Application Notes and Protocols: A Step-by-Step Guide to N-Biotinyl-L-cysteine Biotinylation via Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the biotinylation of peptides and proteins using N-Biotinyl-L-cysteine. This method is based on the principles of Native Chemical Ligation (NCL), a powerful chemoselective reaction that enables the formation of a native peptide bond between two unprotected peptide or protein fragments.

Introduction

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin/avidin enables a wide range of applications, including affinity purification, immunoassay development, and cellular imaging. While various methods exist for biotinylation, targeting specific functional groups can be challenging.

This compound offers a highly specific approach to biotinylation by leveraging the mechanism of Native Chemical Ligation (NCL). This technique involves the reaction of a peptide or protein with a C-terminal thioester and a second peptide or protein bearing an N-terminal cysteine residue. In this context, this compound serves as the N-terminal cysteine-containing fragment, allowing for the site-specific introduction of a biotin label at the C-terminus of a target peptide or protein that has been functionalized with a thioester.

Principle of the Method

The biotinylation strategy described here is a two-step process:

  • Preparation of the Target Molecule: The peptide or protein of interest must first be synthesized or modified to contain a C-terminal thioester group. This can be achieved through solid-phase peptide synthesis (SPPS) using specific resins or through enzymatic and chemical methods for recombinant proteins.[1][2][3]

  • Native Chemical Ligation: The C-terminal thioester of the target molecule is then reacted with the N-terminal cysteine of this compound. This reaction proceeds via a transthioesterification followed by a spontaneous S-to-N acyl shift, resulting in the formation of a stable, native peptide bond and a biotinylated target molecule.[4][5][6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Native Chemical Ligation reactions, which can be adapted for biotinylation with this compound.

ParameterTypical RangeNotes
Reactant Concentration 1 - 10 mMHigher concentrations generally lead to faster reaction rates.[7]
Molar Ratio (Thioester:Cysteine) 1:1 to 1:1.5A slight excess of the cysteine-containing fragment can drive the reaction to completion.
pH 6.5 - 7.5The reaction is optimal at neutral to slightly basic pH to facilitate the thiolate anion formation on the N-terminal cysteine.[4]
Temperature 25 - 37 °CThe reaction is typically performed at room temperature or 37°C.[7]
Reaction Time 1 - 24 hoursReaction progress should be monitored by HPLC or mass spectrometry.[8]
Thiol Catalyst Concentration 20 - 50 mMThiophenol or 4-mercaptophenylacetic acid (MPAA) are commonly used to facilitate the transthioesterification.[4]
Denaturant 6 M Guanidine HCl or 8 M UreaOften included to maintain the solubility of peptide/protein fragments.[4][8]
Reducing Agent (e.g., TCEP) 5 - 20 mMIncluded to maintain the cysteine in its reduced, reactive state.[9]
Typical Yield >90% (ligation step)The ligation reaction itself is highly efficient. Overall yield depends on purification steps.[10]

Experimental Protocols

Protocol 1: Preparation of a Peptide C-Terminal Thioester

This is a critical prerequisite for biotinylation with this compound. The following is a general overview of one common method using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Thioester-generating resin (e.g., 3-carboxypropanesulfonamide resin)

  • SPPS resin (e.g., Wang resin for C-terminal acid as a control)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC for purification

Methodology:

  • Resin Loading: Load the first Fmoc-protected amino acid onto the thioester-generating resin according to the resin manufacturer's protocol.

  • Peptide Synthesis: Perform standard Fmoc-based SPPS to assemble the desired peptide chain.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide thioester in cold diethyl ether, wash, and dry. Purify the peptide thioester by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide thioester by mass spectrometry and analytical HPLC.

Protocol 2: Biotinylation via Native Chemical Ligation

Materials:

  • Purified peptide/protein C-terminal thioester (from Protocol 1)

  • This compound

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2

  • Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA) or Thiophenol

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC for reaction monitoring and purification

  • Mass spectrometer for product characterization

Methodology:

  • Reactant Preparation:

    • Dissolve the purified peptide/protein C-terminal thioester in the Ligation Buffer to a final concentration of 2 mM.

    • Dissolve this compound in the Ligation Buffer to a final concentration of 3 mM (1.5 molar equivalents).

  • Ligation Reaction Setup:

    • In a microcentrifuge tube, combine equal volumes of the peptide thioester solution and the this compound solution.

    • Add TCEP to a final concentration of 20 mM.

    • Add the thiol catalyst (MPAA or thiophenol) to a final concentration of 30 mM.

    • Adjust the final pH to 7.0-7.2 if necessary.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Reaction Monitoring:

    • Monitor the progress of the ligation reaction by taking small aliquots at different time points (e.g., 1, 4, 8, and 24 hours).

    • Analyze the aliquots by analytical HPLC and mass spectrometry to observe the consumption of starting materials and the formation of the biotinylated product.

  • Purification of the Biotinylated Product:

    • Once the reaction is complete, purify the biotinylated peptide/protein from the reaction mixture using reverse-phase HPLC.

    • Collect the fractions corresponding to the desired product.

  • Final Product Characterization and Storage:

    • Confirm the identity and purity of the final biotinylated product by mass spectrometry and analytical HPLC.

    • Lyophilize the purified product and store it at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Step 1: Thioester Preparation cluster_ligation Step 2: Native Chemical Ligation cluster_purification Step 3: Product Isolation spps Solid-Phase Peptide Synthesis on Thioester Resin cleavage Cleavage & Deprotection spps->cleavage purification1 HPLC Purification cleavage->purification1 reaction_setup Combine Thioester & this compound purification1->reaction_setup Peptide-Thioester incubation Incubation (37°C) reaction_setup->incubation monitoring Reaction Monitoring (HPLC/MS) incubation->monitoring purification2 HPLC Purification of Biotinylated Product monitoring->purification2 Crude Product characterization Mass Spectrometry & HPLC Analysis purification2->characterization storage Lyophilization & Storage characterization->storage

Caption: Experimental workflow for this compound biotinylation.

Caption: Mechanism of Native Chemical Ligation with this compound.

References

Application Notes: Labeling Cell Surface Cysteines with N-Biotinyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of cell surface proteins is critical for understanding cellular communication, signal transduction, and disease pathogenesis. Cysteine residues on the extracellular domains of these proteins are of particular interest due to their unique reactivity, which allows for selective chemical modification.[1] The thiol group of cysteine can be targeted with specific probes for protein identification, quantification, and functional analysis.[2] N-Biotinyl-L-cysteine is a reagent that can be used to label these accessible cysteine residues. The biotin (B1667282) tag provides a powerful handle for the subsequent detection, purification, and identification of the modified proteins due to its high-affinity interaction with avidin (B1170675) or streptavidin.[3][4] This technique is invaluable for identifying ligandable cysteines, studying changes in protein redox state, and discovering potential drug targets among the cell surface proteome, often referred to as the "cysteinome".[5][6][7]

Principle of the Method

The protocol involves a multi-step process. First, live cells are incubated with a thiol-reactive probe that contains a biotin moiety. While this compound itself can form disulfide bonds under oxidizing conditions[4], more specific and stable covalent labeling is typically achieved using biotin conjugated to a maleimide (B117702) or iodoacetamide (B48618) group, which reacts with cysteine thiols to form a stable thioether bond.[8][9] For the purpose of this protocol, we will describe a general method using a maleimide-functionalized biotin reagent, a common strategy for targeting cysteines.

The core workflow involves:

  • Labeling: Intact cells are incubated on ice with the biotin-maleimide reagent. The low temperature minimizes membrane turnover and protein internalization.[10][11]

  • Quenching: The labeling reaction is stopped by adding a quenching solution containing a small molecule thiol, such as L-cysteine or glycine, to consume any unreacted biotin reagent.[12][13]

  • Lysis: The cells are lysed to release the biotinylated proteins.

  • Enrichment: The biotin-labeled proteins are captured and enriched from the total cell lysate using streptavidin-agarose beads.[4][11]

  • Analysis: The enriched proteins are eluted from the beads and analyzed by downstream methods like Western blotting or mass spectrometry-based proteomics to identify and quantify the cell surface proteins.[3]

Experimental Protocols

Protocol 1: Labeling of Cell Surface Cysteines

This protocol describes the labeling of surface-exposed cysteine residues on live cells using a biotin-maleimide reagent.

Materials:

  • Cells cultured in appropriate plates (e.g., 10 cm dish)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Biotin-Maleimide reagent (e.g., EZ-Link™ Maleimide-PEG2-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: PBS containing 100 mM Glycine or 5 mM L-cysteine, ice-cold[12]

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • Cell scraper

  • Streptavidin-agarose beads

  • Microcentrifuge tubes

Procedure:

  • Grow cells to 70-80% confluency in a 10 cm dish.[12]

  • Place the culture dish on ice and gently wash the cells twice with 5 mL of ice-cold PBS to remove any amine- or thiol-containing components from the culture medium.[13]

  • Prepare a 10 mM stock solution of the Biotin-Maleimide reagent in DMF or DMSO.

  • Dilute the stock solution to a final working concentration of 0.5 - 1 mM in ice-cold PBS. Prepare this solution immediately before use.

  • Remove the PBS wash and add 3-4 mL of the biotin labeling solution to the cells.

  • Incubate the dish on ice for 30 minutes with gentle, occasional rocking.[11][12]

  • Aspirate the labeling solution and quench the reaction by adding 5 mL of ice-cold Quenching Buffer. Incubate for 10-15 minutes on ice.[12]

  • Wash the cells three times with 5 mL of ice-cold PBS to remove excess biotin reagent and quenching buffer.

  • Lyse the cells by adding 500 µL of ice-cold Lysis Buffer to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[15]

  • The supernatant containing the biotinylated proteins is now ready for downstream applications like affinity purification.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of labeled proteins from the total cell lysate.

Procedure:

  • Transfer the clarified cell lysate from Protocol 1 to a new tube. Reserve a small aliquot (e.g., 20 µL) as the "Input" or "Total Lysate" fraction for later analysis.

  • Add 50 µL of a 50% slurry of streptavidin-agarose beads to the remaining lysate.

  • Incubate the mixture for 2-3 hours at 4°C on a rotator to allow the biotinylated proteins to bind to the beads.[15]

  • Pellet the beads by centrifugation at 5,000 rpm for 1 minute at 4°C.[15]

  • Carefully remove the supernatant. This fraction contains the unlabeled, non-surface proteins.

  • Wash the beads three to four times with 1 mL of ice-cold Lysis Buffer (or a high-salt wash buffer) to remove non-specifically bound proteins. After each wash, pellet the beads and discard the supernatant.[15]

  • After the final wash, remove all supernatant. The beads now contain the enriched cell surface proteins.

  • To elute the proteins for SDS-PAGE analysis, add 50 µL of 2x Laemmli sample buffer to the beads and boil for 5-10 minutes. The sample is now ready for loading onto a gel.

Data Presentation

The following table summarizes the key quantitative parameters for the cell surface cysteine labeling protocol.

ParameterValue/RangeNotes
Cell Culture
Cell Confluency70-80%Ensures a sufficient number of healthy cells for labeling.[12]
Labeling Reaction
Biotin-Maleimide Stock10 mMPrepared in anhydrous DMSO or DMF.
Biotin-Maleimide Final Conc.0.5 - 1 mMEffective concentration for labeling surface thiols.
Incubation Temperature4°C (on ice)Minimizes protein internalization and membrane turnover.[10][11]
Incubation Time30 minutesSufficient time for the labeling reaction to occur on ice.[12]
Quenching
Quenching Reagent100 mM Glycine or 5 mM L-cysteineReacts with and neutralizes excess biotin-maleimide.[12]
Quenching Time10-15 minutesEnsures complete quenching of the labeling reagent.
Affinity Purification
Streptavidin Bead Slurry50 µL (50% slurry)Per ~1 mg of total protein lysate.
Binding Incubation2-3 hours at 4°CAllows for high-affinity capture of biotinylated proteins.[15]
Analysis
Sample ElutionBoiling in SDS-PAGE bufferPrepares samples for Western blotting or other gel-based analyses.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for labeling, enriching, and analyzing cell surface cysteine-containing proteins.

G cluster_cell_prep Cell Preparation cluster_labeling Labeling & Quenching cluster_processing Protein Processing cluster_analysis Downstream Analysis c1 1. Culture Cells (70-80% Confluency) c2 2. Wash Cells (Ice-Cold PBS) c1->c2 l1 3. Label Surface Cysteines (Biotin-Maleimide, 4°C, 30 min) c2->l1 l2 4. Quench Reaction (Glycine/Cysteine Buffer) l1->l2 l3 5. Wash Cells (Ice-Cold PBS) l2->l3 p1 6. Lyse Cells (RIPA + Protease Inhibitors) l3->p1 p2 7. Clarify Lysate (Centrifugation) p1->p2 p3 8. Affinity Purification (Streptavidin Beads) p2->p3 a1 9. Elute Proteins p3->a1 a2 Western Blot a1->a2 a3 Mass Spectrometry (Proteomics) a1->a3

Caption: Workflow for cell surface cysteine labeling.

Chemical Labeling Reaction

This diagram shows the reaction between a cysteine residue on a cell surface protein and a maleimide-biotin probe.

G cluster_reactants Reactants cluster_product Product Protein Cell Surface Protein CysSH — Cys-SH Plus1 + BiotinMaleimide Biotin-Maleimide Probe MaleimideGroup Maleimide Group LabeledProtein Biotinylated Protein BiotinMaleimide->LabeledProtein Reaction at pH ~7 Thioether — Cys-S — (Stable Thioether Bond)

Caption: Cysteine-thiol reaction with a maleimide probe.

References

Application of N-Biotinyl-L-cysteine in Detecting Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Biotinyl-L-cysteine is a versatile reagent for the study of protein-protein interactions (PPIs). This molecule combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) or streptavidin with the reactive thiol group of cysteine, enabling the specific labeling and capture of interacting protein complexes. This approach is particularly valuable for identifying novel binding partners, validating predicted interactions, and investigating the dynamics of protein complexes in various biological systems.

The primary application of this compound in PPI studies involves its use as a "bait" molecule. A protein of interest (the "bait") is first chemically modified by covalently attaching this compound to its surface. This biotinylated bait protein is then incubated with a complex protein mixture, such as a cell lysate, containing potential "prey" proteins. The strong and specific interaction between biotin and streptavidin- or avidin-coated beads is then exploited to pull down the bait protein along with its interacting partners. Subsequent analysis by techniques like mass spectrometry allows for the identification of the captured prey proteins.[1][2]

A key advantage of this method is the ability to study interactions under near-native conditions. The covalent attachment of the relatively small this compound molecule is often less disruptive to protein structure and function compared to larger fusion tags used in other methods like yeast two-hybrid or some proximity labeling techniques.[3]

Furthermore, this compound can be employed to investigate redox-dependent protein-protein interactions. Under oxidizing conditions, the thiol group of this compound can form a disulfide bond with a reactive cysteine residue on a target protein. This "S-thiolation" can be indicative of specific redox signaling pathways. The biotin tag then allows for the enrichment and identification of proteins that undergo this modification, providing insights into redox regulation of protein function and interaction networks.[4]

Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₂₁N₃O₄S₂
Molecular Weight 347.46 g/mol [3]
CAS Number 151009-85-7[5]
Storage Store at -20°C for long-term storage.[6]

Experimental Protocols

Protocol 1: Pull-Down Assay Using this compound Labeled Bait Protein

This protocol describes the use of a protein of interest ("Bait-Protein") labeled with this compound to identify interacting partners ("Prey-Proteins") from a cell lysate.

Materials:

  • Purified "Bait-Protein" with an accessible cysteine residue

  • This compound

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Streptavidin-conjugated magnetic beads

  • Cell lysate containing "Prey-Proteins"

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer with high biotin concentration)

Procedure:

  • Labeling of Bait-Protein: a. Reduce the purified Bait-Protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the target cysteine is in a reactive state. b. Add a 20-fold molar excess of this compound to the reduced Bait-Protein solution. c. Incubate the reaction for 2 hours at room temperature with gentle mixing. d. Quench the labeling reaction by adding L-cysteine to a final concentration of 10 mM and incubating for 15 minutes. e. Remove excess, unreacted this compound and quenching reagent by dialysis or size-exclusion chromatography.

  • Immobilization of Biotinylated Bait-Protein: a. Wash the streptavidin-conjugated magnetic beads three times with wash buffer. b. Incubate the biotinylated Bait-Protein with the washed beads for 1 hour at 4°C with gentle rotation to allow for binding. c. Wash the beads three times with wash buffer to remove any unbound Bait-Protein.

  • Interaction with Prey-Proteins: a. Incubate the beads with the immobilized Bait-Protein with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: a. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. Typically, this involves increasing the stringency of the washes by increasing the salt concentration or detergent concentration.

  • Elution: a. Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by incubating with a buffer containing a high concentration of free biotin to competitively displace the biotinylated Bait-Protein complex.

  • Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies. b. For identification of unknown interacting partners, perform in-gel digestion of protein bands followed by mass spectrometry analysis.

Pull_Down_Workflow cluster_Bait_Labeling Bait Protein Labeling cluster_Pull_Down Pull-Down cluster_Analysis Analysis Bait Bait-Protein Labeled_Bait Biotinylated Bait-Protein Bait->Labeled_Bait Labeling Reaction NBLC This compound NBLC->Labeled_Bait Immobilized_Bait Immobilized Bait Labeled_Bait->Immobilized_Bait Immobilization Beads Streptavidin Beads Beads->Immobilized_Bait Lysate Cell Lysate (Prey-Proteins) Complex Bait-Prey Complex on Beads Lysate->Complex Immobilized_Bait->Complex Incubation Wash Washing Complex->Wash Elution Elution Wash->Elution Analysis SDS-PAGE / Mass Spec Elution->Analysis

Caption: Workflow for a pull-down assay using this compound.

Protocol 2: Detection of Redox-Dependent Interactions via S-thiolation

This protocol outlines a method to identify proteins that form disulfide bonds with a target protein under specific redox conditions, using this compound as a probe.

Materials:

  • Cells or tissue of interest

  • This compound

  • Lysis buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide - NEM)

  • Reducing agent (e.g., DTT)

  • Streptavidin-agarose resin

  • Wash buffers

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with the desired experimental conditions (e.g., oxidative stress inducer). b. Lyse the cells in a buffer containing a high concentration of NEM to block all free thiol groups. This prevents non-specific disulfide bond formation after lysis.

  • Incubation with this compound: a. Incubate the cell lysate with this compound. Under oxidizing conditions present in the initial cellular environment, this compound will have formed disulfide bonds with accessible and reactive protein thiols.

  • Reduction and Biotinylation: a. This step is adapted from the "biotin-switch" technique. After initial blocking, a reducing agent like ascorbate (B8700270) can be used to selectively reduce S-nitrosothiols, which can then be labeled. For general S-thiolation, a different strategy is needed. A more direct approach is to capture the proteins that have already reacted with biotin-cysteine.[4]

  • Affinity Purification: a. Incubate the lysate with streptavidin-agarose resin to capture the proteins that have been S-thiolated with this compound. b. Wash the resin extensively to remove non-specifically bound proteins.

  • Elution and Analysis: a. Elute the captured proteins by incubating the resin with a buffer containing a strong reducing agent like DTT to break the disulfide bonds. b. Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify the proteins that were S-thiolated.

Redox_Interaction_Workflow cluster_Cellular_Reaction Cellular Reaction cluster_Capture_and_ID Capture and Identification Cells Cells under Oxidative Stress S_thiolation Protein S-thiolation with Biotin-Cysteine Cells->S_thiolation NBLC_probe This compound (Probe) NBLC_probe->S_thiolation Lysis Cell Lysis with NEM Blocking S_thiolation->Lysis Capture Streptavidin Affinity Capture Lysis->Capture Wash Washing Capture->Wash Elution Reductive Elution (DTT) Wash->Elution Analysis SDS-PAGE / Mass Spec Elution->Analysis

Caption: Workflow for detecting redox-dependent protein interactions.

Data Presentation

The following table provides a representative example of quantitative data that could be obtained from a mass spectrometry analysis following a pull-down experiment using a biotinylated bait protein. The data shows the relative abundance of proteins identified in the experimental sample compared to a negative control.

Table 1: Representative Quantitative Mass Spectrometry Data

Protein IDGene NameFold Change (Bait/Control)p-valueDescription
P04637TP5325.3<0.001Cellular tumor antigen p53
Q06609MDM218.9<0.001E3 ubiquitin-protein ligase Mdm2
P62993GRB212.50.002Growth factor receptor-bound protein 2
P63000ACTG11.20.45Actin, cytoplasmic 2 (non-specific)
P02768ALB0.90.89Serum albumin (background)

Data is hypothetical and for illustrative purposes only.

This table highlights proteins significantly enriched in the pull-down with the bait protein (e.g., TP53, MDM2, GRB2) compared to background proteins. Such quantitative analysis is crucial for distinguishing true interaction partners from non-specific binders.

References

Application Notes and Protocols for the Selective Labeling of GAPDH with N-Biotinyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme renowned for its central role in glycolysis. Beyond its metabolic function, GAPDH is implicated in a multitude of cellular processes, including apoptosis, DNA repair, and membrane trafficking.[1] A key feature of GAPDH is the presence of a highly reactive cysteine residue (Cys152) within its active site, which is crucial for its catalytic activity.[2][3] This reactive thiol group presents an ideal target for selective covalent modification, enabling the development of specific probes to study GAPDH function and activity.

N-Biotinyl-L-cysteine is a biotinylating reagent that can be used for the selective labeling of reactive cysteine residues. This molecule, containing a reactive disulfide bond, can undergo thiol-disulfide exchange with a deprotonated cysteine residue, resulting in the formation of a stable mixed disulfide and the concomitant biotinylation of the target protein. This application note provides a detailed protocol for the selective labeling of the active site cysteine of GAPDH using this compound, followed by methods for the detection and characterization of the biotinylated enzyme.

Principle of the Method

The selective labeling of GAPDH with this compound is based on the enhanced nucleophilicity of the active site Cys152 residue. The protocol involves a two-step process analogous to a biotin (B1667282) switch assay:

  • Blocking of non-reactive cysteines: All accessible, less reactive cysteine residues on GAPDH and other proteins in a lysate are first blocked with a non-biotinylated alkylating agent, such as N-ethylmaleimide (NEM).

  • Selective labeling of the active site cysteine: The highly reactive Cys152 of GAPDH, which may be partially or fully protected from the initial blocking step due to its unique microenvironment, is then specifically targeted by this compound. The reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the covalent attachment of a biotin moiety to GAPDH.

The resulting biotinylated GAPDH can then be detected and quantified using various techniques, including Western blotting and mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Purified GAPDH or cell lysate containing GAPDH

  • This compound

  • N-ethylmaleimide (NEM)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • NaCl

  • EDTA

  • SDS

  • Acetone

  • Streptavidin-HRP conjugate

  • Anti-GAPDH antibody

  • Chemiluminescent substrate for HRP

  • BCA Protein Assay Kit

  • Mass spectrometer (optional)

Protocol 1: Selective Biotinylation of GAPDH in Cell Lysate

This protocol describes the selective labeling of endogenous GAPDH in a complex protein mixture.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA protein assay.

  • Blocking of Free Thiols:

    • To 1 mg of total protein lysate, add NEM to a final concentration of 50 mM.

    • Incubate at 50°C for 20 minutes with frequent vortexing to block accessible cysteine residues.

  • Removal of Excess NEM:

    • Precipitate the proteins by adding four volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

    • Carefully discard the supernatant and wash the pellet with ice-cold acetone.

  • Selective Labeling with this compound:

    • Resuspend the protein pellet in a reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).

    • Add this compound to a final concentration of 1 mM.

    • Incubate at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add DTT to a final concentration of 10 mM to quench the reaction and remove any non-covalently bound this compound.

Protocol 2: Detection of Biotinylated GAPDH by Western Blot
  • Sample Preparation:

    • Take an aliquot of the biotinylated protein sample from Protocol 1.

    • Add SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing and Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a chemiluminescent HRP substrate and visualize the signal using a suitable imaging system.

  • Loading Control:

    • To confirm equal loading, the membrane can be stripped and re-probed with an anti-GAPDH antibody.

Protocol 3: Identification of Biotinylation Site by Mass Spectrometry
  • Enrichment of Biotinylated GAPDH:

    • Biotinylated GAPDH can be enriched from the complex lysate using streptavidin-agarose beads.

  • In-gel Digestion:

    • Run the enriched sample on an SDS-PAGE gel and stain with Coomassie Brilliant Blue.

    • Excise the band corresponding to GAPDH.

    • Perform in-gel digestion with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Search the data for peptides of GAPDH containing a modification corresponding to the mass of the biotinyl-cysteine (B8121756) adduct on a cysteine residue. This will confirm the site of biotinylation.

Data Presentation

The following tables provide representative data for the selective labeling and detection of GAPDH.

Table 1: Quantification of GAPDH Biotinylation

SampleTotal Protein (mg/mL)Biotinylation Signal (Arbitrary Units)Fold Increase over Control
Unlabeled Control1.01001.0
This compound Labeled1.015,000150
NEM Blocked + this compound1.012,500125

Table 2: Mass Spectrometry Identification of Biotinylated Peptide

ProteinPeptide SequenceModified ResidueMass Shift (Da)Confidence Score
GAPDHIISNASCTTNCLAPLAKCys152+346.1>99%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Selective Labeling cluster_detection Detection & Analysis cell_lysate Cell Lysate protein_quant Protein Quantification cell_lysate->protein_quant nem_block Block Thiols (NEM) protein_quant->nem_block acetone_precip Acetone Precipitation nem_block->acetone_precip biotin_label Label with this compound acetone_precip->biotin_label western_blot Western Blot (Streptavidin-HRP) biotin_label->western_blot ms_analysis Mass Spectrometry biotin_label->ms_analysis

Caption: Experimental workflow for selective labeling of GAPDH.

signaling_pathway GAPDH_inactive GAPDH (Inactive/Blocked Cysteines) GAPDH_active_cys GAPDH (Active Cys152) GAPDH_inactive->GAPDH_active_cys Selective Reactivity Biotinylated_GAPDH Biotinylated GAPDH GAPDH_active_cys->Biotinylated_GAPDH Thiol-Disulfide Exchange N_Biotinyl_Cys This compound N_Biotinyl_Cys->Biotinylated_GAPDH

Caption: Logical relationship of the labeling reaction.

Conclusion

This application note provides a comprehensive protocol for the selective biotinylation of the GAPDH active site cysteine using this compound. The described methods for detection and characterization, including Western blotting and mass spectrometry, allow for the robust confirmation of successful and specific labeling. This approach offers a valuable tool for researchers and drug development professionals to study the role of GAPDH in various cellular processes and to screen for molecules that interact with its active site.

References

Application Notes and Protocols for N-Biotinyl-L-cysteine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing N-Biotinyl-L-cysteine in competitive binding assays. This powerful technique is essential for studying molecular interactions, screening for novel therapeutics, and quantifying the presence of specific analytes.

Introduction

Competitive binding assays are a fundamental tool in biochemistry and drug discovery for determining the affinity of a ligand (an "unlabeled" compound, in this case, this compound or a test compound) for a receptor by measuring its ability to compete with a labeled ligand for the same binding site. The biotin-avidin or biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range, making it an ideal system for developing robust and sensitive assays.[1][2][3][4][5]

This compound is a biotinylated derivative of the amino acid L-cysteine.[6] It serves as an excellent competitor in assays involving biotin-binding proteins like avidin (B1170675) and streptavidin. By competing with a labeled biotin (B1667282) tracer for the binding sites on these proteins, this compound allows for the determination of binding affinities and the quantification of other biotinylated substances.

This document outlines the principles of a competitive binding assay using this compound, provides a detailed experimental protocol based on a fluorescence polarization (FP) format, and presents data interpretation guidelines.

Principle of the Competitive Binding Assay

The fundamental principle of a competitive binding assay is the competition between an unlabeled ligand and a labeled ligand for a limited number of binding sites on a target protein. In this context, the assay components are:

  • Target Protein: Avidin or Streptavidin.

  • Labeled Ligand (Tracer): A biotin derivative conjugated to a fluorescent molecule (e.g., FITC-biotin).

  • Unlabeled Competitor: this compound or a test compound.

The assay is based on the premise that the amount of labeled ligand bound to the target protein is inversely proportional to the concentration of the unlabeled competitor.[6] A higher concentration of the unlabeled competitor will result in less of the labeled ligand binding to the target, leading to a decrease in the measured signal.

dot

Competitive_Binding_Principle cluster_0 Low Concentration of this compound cluster_1 High Concentration of this compound Avidin_1 Avidin Complex_1 Avidin-Tracer Complex (High Signal) Avidin_1->Complex_1 Binds Tracer_1 Fluorescent Biotin Tracer Tracer_1->Complex_1 Competitor_1 This compound Competitor_1->Avidin_1 Low Competition Avidin_2 Avidin Complex_2 Avidin-Competitor Complex Avidin_2->Complex_2 Binds Tracer_2 Fluorescent Biotin Tracer Free_Tracer Free Tracer (Low Signal) Tracer_2->Free_Tracer Displaced Competitor_2 This compound Competitor_2->Complex_2

Figure 1. Principle of Competitive Binding.

Experimental Protocol: Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a sensitive and homogeneous technique ideal for monitoring binding events in solution. It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein. A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein (avidin), its tumbling slows, and the polarization of its fluorescence increases. In a competitive assay, as the unlabeled competitor displaces the tracer, the polarization decreases.

Materials and Reagents
  • This compound: (User-supplied or commercially available)

  • Avidin or Streptavidin: (e.g., from egg white or Streptomyces avidinii)

  • Fluorescent Biotin Tracer: (e.g., Biotin-4-fluorescein, FITC-biotin)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding.

  • 96-well or 384-well black, flat-bottom microplates: (low-binding)

  • Plate reader with fluorescence polarization capabilities.

Experimental Workflow

dot

Experimental_Workflow A Reagent Preparation: - Prepare stock solutions of Avidin, Fluorescent Biotin Tracer, and this compound in Assay Buffer. B Assay Plate Setup: - Add a fixed concentration of Avidin to all wells (except blanks). - Add a fixed concentration of Fluorescent Biotin Tracer to all wells. A->B C Addition of Competitor: - Add serial dilutions of this compound to the assay wells. - Include control wells with no competitor (maximum signal) and wells with a saturating concentration of unlabeled biotin (minimum signal). B->C D Incubation: - Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium. C->D E Measurement: - Measure Fluorescence Polarization using a plate reader. D->E F Data Analysis: - Plot Fluorescence Polarization vs. log concentration of this compound. - Determine the IC50 value from the resulting sigmoidal curve. E->F

Figure 2. Experimental Workflow Diagram.
Detailed Protocol

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of Avidin in PBS.

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water) and further dilute in Assay Buffer.

    • Prepare a 1 µM stock solution of the fluorescent biotin tracer in Assay Buffer. The optimal concentration of the tracer should be determined experimentally but is typically in the low nanomolar range.

  • Assay Setup (for a 96-well plate, 100 µL final volume):

    • Determine the optimal concentration of Avidin: Titrate Avidin against a fixed concentration of the fluorescent biotin tracer to find a concentration that gives a significant FP signal window (typically 80-90% of maximum signal).

    • Assay Plate Preparation:

      • Add 50 µL of 2X concentrated Avidin in Assay Buffer to each well.

      • Add 25 µL of Assay Buffer containing serial dilutions of this compound. For the IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

      • Controls:

        • Maximum Signal (B0): Wells with Avidin and tracer, but no this compound (add 25 µL of Assay Buffer).

        • Minimum Signal (Bmax): Wells with Avidin, tracer, and a saturating concentration of unlabeled biotin (e.g., 100 µM) to completely displace the tracer.

        • Blank: Wells with only the fluorescent tracer in Assay Buffer (no Avidin).

  • Initiate the Reaction:

    • Add 25 µL of 4X concentrated fluorescent biotin tracer to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30-60 minutes, protected from light. The incubation time may need to be optimized to ensure the reaction has reached equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

Data Analysis and Presentation

The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of this compound.

Calculation of Percent Inhibition: % Inhibition = 100 * (1 - [(FPsample - FPmin) / (FPmax - FPmin)])

Where:

  • FPsample is the fluorescence polarization of the sample well.

  • FPmin is the fluorescence polarization of the minimum signal control.

  • FPmax is the fluorescence polarization of the maximum signal control.

Plot the percent inhibition against the logarithm of the this compound concentration. The resulting data should fit a sigmoidal dose-response curve. The IC50 value, which is the concentration of this compound that inhibits 50% of the tracer binding, can be determined from this curve using non-linear regression analysis.

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following table provides representative data for biotin and a structurally similar biotinylated amino acid, biocytin (B1667093) (N-biotinyl-L-lysine), binding to avidin and streptavidin. The binding affinity of this compound is expected to be in a similar range.

CompoundTarget ProteinAssay TypeParameterValueReference
BiotinAvidinVariousKd~10-15 M[1][4][5]
BiotinStreptavidinVariousKd~10-14 M[2]
BiocytinAvidinFluorescence QuenchingKd~1.3 x 10-15 M[4]
This compound Avidin Competitive FP IC50 Expected in nM range Hypothesized
Conversion of IC50 to Ki

The IC50 value is dependent on the assay conditions, particularly the concentration of the labeled ligand. To determine the inhibition constant (Ki), which is an intrinsic measure of the inhibitor's affinity, the Cheng-Prusoff equation can be used for competitive inhibitors:

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the labeled ligand (fluorescent biotin tracer).

  • Kd is the dissociation constant of the labeled ligand for the target protein.

dot

Data_Analysis_Flow Raw_Data Raw Fluorescence Polarization Data Calculate_Inhibition Calculate % Inhibition for each Competitor Concentration Raw_Data->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Competitor] Calculate_Inhibition->Plot_Data Sigmoidal_Fit Fit Data to a Sigmoidal Dose-Response Curve Plot_Data->Sigmoidal_Fit Determine_IC50 Determine IC50 Value Sigmoidal_Fit->Determine_IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Cheng_Prusoff

Figure 3. Data Analysis Workflow.

Troubleshooting

IssuePossible CauseSolution
Low Signal Window - Insufficient Avidin concentration.- Low tracer concentration.- Optimize Avidin concentration by titration.- Ensure tracer concentration is adequate.
High Variability - Pipetting errors.- Non-specific binding.- Use calibrated pipettes and proper technique.- Ensure BSA is included in the assay buffer.
No Competition Observed - this compound concentration is too low.- Inactive this compound.- Increase the concentration range of the competitor.- Verify the integrity of the this compound stock.

Conclusion

The competitive binding assay described here provides a robust and sensitive method for characterizing the interaction of this compound with biotin-binding proteins. The fluorescence polarization format offers a homogeneous, high-throughput compatible platform suitable for various research and drug discovery applications. By following this protocol, researchers can accurately determine the binding affinity of this compound and use it as a tool to investigate other biotinylated molecules.

References

Application Notes and Protocols for N-Biotinyl-L-cysteine Labeling in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein function and regulation is fundamental to advancing biological research and drug development. Post-translational modifications (PTMs) of cysteine residues, such as S-sulfenylation, S-nitrosylation, and S-glutathionylation, play a critical role in cellular signaling, redox homeostasis, and disease pathogenesis. The inherent reactivity of the cysteine thiol group makes it a key target for these modifications, which can alter protein structure, activity, and protein-protein interactions.

N-Biotinyl-L-cysteine is a valuable reagent for the selective labeling and enrichment of proteins with reactive cysteine residues, particularly those that are S-sulfenylated. This biotinylated derivative of L-cysteine allows for the covalent tagging of modified cysteines, enabling their subsequent purification using avidin-based affinity chromatography. The enriched proteins or peptides can then be identified and quantified by mass spectrometry, providing insights into the cellular "cysteinome" and its dynamic response to various stimuli.

These application notes provide detailed protocols for the use of this compound and other cysteine-reactive probes for the analysis of protein cysteine modifications by mass spectrometry. The included data and workflows are intended to guide researchers in designing and executing robust experiments for the identification and quantification of cysteine-containing peptides, contributing to a deeper understanding of their roles in health and disease.

Data Presentation

The following tables summarize quantitative data from various studies, providing a comparative overview of cysteine labeling efficiencies and enrichment outcomes. This information is crucial for selecting the appropriate reagents and optimizing experimental conditions.

Table 1: Comparison of Cysteine Labeling Efficiency with Different Reagents

Labeling ReagentProtein/Sample TypeConcentrationLabeling Efficiency (%)Reference
Iodoacetamide (IAM)Human cell lysate100 mMHigh (Blocking step)[1]
Iodoacetamide (IAM)Human cell lysate200 mMHigh (Blocking step)[1]
Iodoacetamide (IAM)Human Serum AlbuminNot specified>95%[2][3]
AcrylamideHuman Serum AlbuminNot specifiedComplete[2][3]
Iodoacetamide Alkyne (IAA)Denatured & Reduced HEK293T lysate2 mM~80%[4]
Iodoacetamide Alkyne (IAA)Denatured & Reduced HEK293T lysate20 mM>90%[4]
N-acryloylindoles (NAIAs)Lysates and live cellsNot specifiedMore efficient than IA-Alkyne[5]
β-carbonyl sulfoniumsPeptides, proteins, and live-cell proteomesNot specifiedFaster kinetics than α-halo carbonyls[5]

Table 2: Enrichment Efficiency of Biotinylated Peptides for Mass Spectrometry Analysis

Enrichment MethodSample TypeNumber of Biotin-modified Peptides IdentifiedNumber of Unmodified Peptides IdentifiedEnrichment Factor/ObservationReference
DiDBiT (Direct Detection of Biotin-containing Tags)NHS-biotin labeled HEK cells10,7154~200-fold improvement in direct detection[6][7]
DiDBiT (Direct Detection of Biotin-containing Tags)AHA-labeled HEK cells4,210711>20-fold improvement compared to conventional methods[6][7]
Anti-biotin Antibody (BioSITe)BirA-KRAS in HEK293 cellsNot specifiedNot specifiedEfficient capture of biotinylated peptides[8]
Tamavidin 2-REVTurboID-fused STING in RAW264.7 macrophages~4-fold more peptides identified with optimized workflowFewer contaminant ions[9][10]
Streptavidin Affinity PurificationBiotinylated BSA peptidesNot specifiedNot specifiedPeptide recoveries in the range of 85-96%

Experimental Protocols

This section provides detailed methodologies for key experiments involving the labeling and analysis of cysteine modifications.

Protocol 1: Biotin (B1667282) Switch Assay for the Detection of S-Nitrosylated Proteins

The biotin switch assay is a widely used method to identify and quantify S-nitrosylated proteins. The principle involves blocking free thiols, selectively reducing S-nitrosothiols, and then labeling the newly formed thiols with a biotinylating reagent.

Materials:

  • HEN Buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine

  • Blocking Buffer: HEN Buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS)

  • Precipitation Solution: Acetone (B3395972), pre-chilled to -20°C

  • Wash Buffer: 70% Acetone

  • Labeling Buffer: HEN Buffer containing 1% SDS

  • Reducing Agent: 20 mM Sodium Ascorbate (freshly prepared)

  • Biotinylating Reagent: N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP)

  • Neutralization Buffer

  • Streptavidin-agarose beads

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in HEN buffer. Centrifuge to remove debris and determine protein concentration.

  • Blocking Free Thiols:

    • To the protein lysate, add Blocking Buffer.

    • Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine residues.

  • Protein Precipitation:

    • Precipitate proteins by adding 3 volumes of cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and discard the supernatant.

    • Wash the pellet with 70% acetone.

  • Reduction of S-Nitrosothiols and Biotinylation:

    • Resuspend the protein pellet in Labeling Buffer.

    • Add Biotin-HPDP to the suspension.

    • Initiate the labeling reaction by adding freshly prepared sodium ascorbate. This selectively reduces S-nitrosothiols to free thiols, which are then immediately labeled by Biotin-HPDP.

    • Incubate for 1 hour at room temperature in the dark.

  • Enrichment of Biotinylated Proteins:

    • Remove excess Biotin-HPDP by protein precipitation with acetone as described in step 3.

    • Resuspend the pellet in Neutralization Buffer.

    • Add streptavidin-agarose beads to the sample and incubate for 1 hour at room temperature with gentle rotation to capture biotinylated proteins.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the beads using a suitable elution buffer (e.g., containing a reducing agent like DTT or β-mercaptoethanol to cleave the disulfide bond in Biotin-HPDP).

    • The eluted proteins are then subjected to in-solution or in-gel digestion with trypsin.

    • The resulting peptides are desalted and analyzed by LC-MS/MS.

Protocol 2: Chemoproteomic Workflow for Site-Specific Analysis of Protein S-Sulfenylation

This protocol describes a method for the global, in-situ, and site-specific analysis of protein S-sulfenylation using a dimedone-based probe (e.g., DYn-2) followed by biotinylation and mass spectrometry.

Materials:

  • Cell culture medium

  • Dimedone-based alkyne probe (e.g., DYn-2)

  • Lysis Buffer

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: Iodoacetamide (IAM)

  • Trypsin

  • Click Chemistry reagents: Azide-biotin with a cleavable linker, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

  • Streptavidin beads

  • Elution buffer with a cleavage-inducing agent (e.g., UV light for photocleavable linkers).

Procedure:

  • In-situ Labeling of S-Sulfenylated Proteins:

    • Treat intact cells with the dimedone-based alkyne probe in culture medium. The probe will selectively react with S-sulfenic acids.

  • Cell Lysis and Protein Preparation:

    • Harvest and lyse the cells.

    • Reduce disulfide bonds with TCEP.

    • Alkylate all free cysteine residues with IAM to prevent their reaction in subsequent steps.

  • Proteolytic Digestion:

    • Digest the protein lysate with trypsin to generate peptides.

  • Biotin Tagging via Click Chemistry:

    • To the peptide mixture, add the azide-biotin reagent, copper(II) sulfate, and the reducing agent to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This will attach the biotin tag to the alkyne-modified peptides.

  • Enrichment of Biotinylated Peptides:

    • Incubate the peptide mixture with streptavidin beads to capture the biotin-tagged peptides.

    • Wash the beads extensively to remove non-biotinylated peptides.

  • Elution of Labeled Peptides:

    • Elute the captured peptides by cleaving the linker on the biotin tag (e.g., by UV irradiation for a photocleavable linker).

  • Mass Spectrometry Analysis:

    • Analyze the eluted peptides by LC-MS/MS to identify the S-sulfenylated proteins and the specific sites of modification.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound labeling in mass spectrometry.

G Redox Regulation of Protein Function via Cysteine S-Sulfenylation cluster_ROS Reactive Oxygen Species (ROS) cluster_Protein Protein Cysteine Redox Cycle cluster_Signaling Downstream Signaling ROS H₂O₂ ReducedCys Protein-SH (Reduced Cysteine) ROS->ReducedCys Oxidation SulfenicAcid Protein-SOH (S-Sulfenic Acid) ReducedCys->SulfenicAcid Reversible Oxidation SulfenicAcid->ReducedCys Reduction (e.g., Thioredoxin) Disulfide Protein-S-S-Protein (Disulfide Bond) SulfenicAcid->Disulfide Reaction with another Thiol SulfinicAcid Protein-SO₂H (Sulfinic Acid) SulfenicAcid->SulfinicAcid Further Oxidation (Irreversible) AlteredFunction Altered Protein Function/Activity SulfenicAcid->AlteredFunction Disulfide->ReducedCys Reduction SignalingCascade Signal Transduction Cascade AlteredFunction->SignalingCascade

Caption: Redox signaling pathway involving cysteine S-sulfenylation.

G Experimental Workflow for this compound Labeling and Mass Spectrometry cluster_SamplePrep Sample Preparation cluster_Labeling Labeling & Enrichment cluster_MS Mass Spectrometry Analysis Start Biological Sample (Cells/Tissues) Lysis Cell Lysis & Protein Extraction Start->Lysis Block Block Free Thiols (e.g., NEM) Lysis->Block Reduce Selective Reduction of Modified Cysteines Block->Reduce Label Label with This compound Reduce->Label Enrich Enrich Biotinylated Proteins/Peptides (Streptavidin Affinity Chromatography) Label->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Protein Identification & Quantification) LCMS->Data

References

Application Notes and Protocols for Immobilizing N-Biotinyl-L-cysteine Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the immobilization of N-Biotinyl-L-cysteine labeled peptides onto streptavidin-coated surfaces. The strong and specific interaction between biotin (B1667282) and streptavidin is widely utilized for the stable and oriented immobilization of peptides in various biomedical and drug discovery applications.

Introduction

The immobilization of peptides onto solid supports is a critical step in a wide range of assays, including drug screening, protein-protein interaction studies, immunoassays, and biosensor development.[1][2][3] The use of an N-terminal biotin tag linked via a cysteine residue offers a site-specific and robust method for peptide attachment. The biotin group exhibits an exceptionally high affinity for streptavidin, forming one of the strongest known non-covalent biological interactions.[4] This ensures stable immobilization, while the cysteine linkage can provide a defined orientation of the peptide on the surface.

These protocols are designed to be a comprehensive guide for researchers, providing clear, step-by-step instructions and the necessary quantitative data for successful peptide immobilization.

Quantitative Data Summary

The efficiency and stability of peptide immobilization are governed by the kinetics and affinity of the biotin-streptavidin interaction. The following table summarizes key quantitative parameters.

ParameterValueSignificanceReference
Dissociation Constant (Kd) ~10-14 to 10-15 MIndicates an extremely strong and stable interaction, minimizing peptide leaching from the surface.[4][5]
Association Rate Constant (kon) 105 to 107 M-1s-1Represents a rapid binding process between the biotinylated peptide and streptavidin.[5][6][7][8]
Dissociation Rate Constant (koff) ~10-5 s-1Demonstrates a very slow dissociation rate, ensuring long-term stability of the immobilized peptide.[7]
Binding Capacity of Streptavidin Beads ~500 pmol of 25 bp ssDNA or ~30 µg of biotinylated protein per mg of beadsProvides a guideline for the amount of peptide that can be immobilized on a given amount of streptavidin-coated magnetic beads.[9]

Experimental Protocols

Protocol 1: Immobilization of this compound Labeled Peptides on Streptavidin-Coated Magnetic Beads

This protocol is suitable for applications such as pull-down assays, affinity purification, and drug screening.

Materials:

  • This compound labeled peptide

  • Streptavidin-coated magnetic beads (e.g., Dynabeads M-280 Streptavidin, NEB Streptavidin Magnetic Beads)[9][10]

  • Binding/Wash Buffer (e.g., Phosphate Buffered Saline (PBS), Tris-Buffered Saline (TBS) with 0.05% Tween-20, pH 7.4)

  • Microcentrifuge tubes

  • Magnetic rack

  • Rotator or shaker

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads thoroughly by vortexing.[9]

    • Transfer the desired volume of bead slurry to a clean microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.

    • Remove the tube from the magnetic rack and add 1 mL of Binding/Wash Buffer. Resuspend the beads by gentle pipetting or vortexing.

    • Repeat the wash step two more times for a total of three washes to equilibrate the beads.[9]

  • Peptide Immobilization:

    • Dissolve the this compound labeled peptide in Binding/Wash Buffer to the desired concentration.

    • After the final wash, pellet the beads on the magnetic rack and discard the supernatant.

    • Add the peptide solution to the equilibrated beads.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle rotation or shaking to keep the beads suspended.[10] For sensitive peptides, incubation can be performed at 4°C for a longer duration (e.g., >30 minutes).[9]

  • Washing:

    • Place the tube on the magnetic rack to pellet the beads.

    • Carefully remove the supernatant containing unbound peptide.

    • Add 1 mL of Binding/Wash Buffer and resuspend the beads.

    • Repeat the wash step 3-4 times to ensure the removal of all non-specifically bound peptides.[10]

  • Final Resuspension:

    • After the final wash, remove the supernatant and resuspend the peptide-immobilized beads in a suitable buffer for your downstream application.

Protocol 2: Immobilization of this compound Labeled Peptides on a Streptavidin-Coated 96-Well Plate

This protocol is ideal for high-throughput screening applications such as ELISA-style assays.

Materials:

  • This compound labeled peptide

  • Streptavidin-coated 96-well plates

  • Binding/Wash Buffer (e.g., PBS with 0.1% BSA)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Plate shaker

  • Plate washer or multichannel pipette

Procedure:

  • Plate Preparation:

    • Wash the streptavidin-coated wells three times with 200 µL of Binding/Wash Buffer per well.

  • Peptide Immobilization:

    • Dilute the this compound labeled peptide to the desired concentration in Binding/Wash Buffer.

    • Add 100 µL of the peptide solution to each well.

    • Incubate the plate for 1-2 hours at room temperature on a plate shaker with gentle agitation.

  • Washing:

    • Discard the peptide solution from the wells.

    • Wash the wells three to five times with 200 µL of Binding/Wash Buffer per well to remove unbound peptide.

  • Blocking (Optional but Recommended):

    • To prevent non-specific binding of subsequent reagents, add 200 µL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with 200 µL of Binding/Wash Buffer.

  • Downstream Application:

    • The plate with the immobilized peptide is now ready for the downstream assay.

Diagrams

G cluster_workflow Experimental Workflow: Peptide Immobilization on Magnetic Beads start Start prep_beads 1. Resuspend and wash streptavidin magnetic beads start->prep_beads add_peptide 2. Add this compound labeled peptide solution prep_beads->add_peptide incubate 3. Incubate with gentle rotation (15-30 min, RT) add_peptide->incubate wash_unbound 4. Wash beads to remove unbound peptide (3-4 times) incubate->wash_unbound resuspend 5. Resuspend in assay buffer wash_unbound->resuspend end Ready for Downstream Application resuspend->end

Caption: Workflow for immobilizing this compound labeled peptides on magnetic beads.

G cluster_pathway Principle of Biotin-Streptavidin Immobilization peptide This compound Labeled Peptide biotin Biotin peptide->biotin covalent linkage streptavidin Streptavidin (Tetramer) biotin->streptavidin high-affinity binding surface Solid Support (e.g., Bead, Plate) streptavidin->surface coated on

Caption: Diagram illustrating the high-affinity interaction for peptide immobilization.

Applications

The immobilization of this compound labeled peptides is a versatile technique with numerous applications in research and drug development:

  • Drug Discovery and Screening: Immobilized peptides can be used to screen compound libraries for potential drug candidates that bind to the peptide target.

  • Protein-Protein Interaction Studies: Used as "bait" to capture interacting proteins from cell lysates or purified protein mixtures.[3]

  • Immunoassays: Peptides can be immobilized to serve as antigens for the detection and quantification of specific antibodies in formats like ELISA.

  • Biosensor Development: Immobilized peptides on sensor surfaces (e.g., SPR chips, electrodes) can be used for real-time kinetic analysis of molecular interactions.[1][2][11][12]

  • Affinity Chromatography: For the purification of specific binding partners from complex mixtures.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low peptide immobilization efficiency - Insufficient incubation time or temperature.- Inactive streptavidin.- Inefficient biotinylation of the peptide.- Increase incubation time or perform incubation at room temperature instead of 4°C.- Use fresh, high-quality streptavidin-coated surfaces.- Verify the biotinylation of the peptide using a method like mass spectrometry.
High non-specific binding in downstream assays - Insufficient washing.- Inadequate blocking.- Increase the number of wash steps and the stringency of the wash buffer (e.g., increase detergent concentration).- Include a blocking step with an appropriate blocking agent (e.g., BSA, casein).
Loss of peptide activity after immobilization - Steric hindrance due to improper orientation.- Denaturation of the peptide.- The N-terminal biotinylation via a cysteine residue is designed to promote a defined orientation. Consider using a longer linker between the peptide and the biotin tag.- Ensure that the buffers and conditions used are compatible with the peptide's stability.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively immobilize this compound labeled peptides for a wide array of applications.

References

Application Notes: N-Biotinyl-L-cysteine for the Study of Protein S-Thiolation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight thiol, such as cysteine, forms a mixed disulfide bond with a reactive cysteine residue on a protein. This modification plays a crucial role in redox signaling and protecting proteins from irreversible oxidation under conditions of oxidative stress. N-Biotinyl-L-cysteine serves as a valuable chemical probe for the detection and enrichment of S-thiolated proteins. By forming a disulfide bond with a protein's reactive cysteine, it attaches a biotin (B1667282) tag, enabling subsequent detection and affinity purification.

Principle of the Assay

The use of this compound as a "redox probe" is based on its ability to form mixed disulfides with protein thiols under oxidizing conditions.[1] The core principle involves the following steps:

  • Blocking of Free Thiols: Initially, all free (reduced) cysteine residues in a protein sample are blocked with an alkylating agent, such as N-ethylmaleimide (NEM). This step is critical to prevent non-specific labeling.

  • Reduction of Reversibly Oxidized Thiols: Reversibly oxidized cysteines, including those involved in S-thiolation, are then selectively reduced to their free thiol form.

  • Labeling with this compound: The newly exposed thiol groups are then labeled with this compound, which forms a disulfide bond with the protein cysteine.

  • Detection and Enrichment: The biotinylated proteins can be detected via Western blotting using streptavidin-HRP conjugates or enriched for further analysis, such as mass spectrometry, using streptavidin-agarose affinity chromatography.[1]

Applications

  • Detection and Quantification of Global Protein S-Thiolation: Assess changes in the overall level of S-thiolated proteins in response to oxidative stress or other stimuli.

  • Identification of S-Thiolated Proteins: Isolate and identify specific proteins that undergo S-thiolation using a pull-down assay followed by mass spectrometry.

  • Validation of S-Thiolation Targets: Confirm S-thiolation of a specific protein of interest by Western blot analysis of the enriched fraction.

Quantitative Data on Protein Thiol Oxidation

The following table summarizes quantitative data on protein thiol oxidation from studies utilizing various methodologies, illustrating the extent of these modifications under different conditions.

Biological SystemConditionProtein/PeptideCysteine ResidueOxidation Level/ChangeReference/Method
Isolated Rat Kidneys40 min of IschemiaTotal Protein-311% increase in S-thiolation (P < 0.05)Biotin-cysteine probe[1]
Isolated Rat Kidneys5 min of postischemic reperfusionTotal Protein-221% increase in S-thiolation (P < 0.05)Biotin-cysteine probe[1]
Mouse Fetal HSPCsSteady-stateVarious4,438 cysteinesHigher susceptibility to oxidation vs. adultRedox Proteomics
Mouse Adult HSPCsSteady-stateVarious4,438 cysteinesMajority of cytoplasmic & nuclear peptides <20% oxidizedRedox Proteomics
E. coliH₂O₂ or NaOCl stressVariousMultiple30-90% of specific thiols oxidizedOxICAT
MacrophagesNanoparticle-induced stressVariousMultipleIncreased S-glutathionylation correlating with ROS levelsQuantitative Redox Proteomics[2]

Experimental Protocols

Protocol 1: Detection of Total Protein S-Thiolation by Western Blot

This protocol provides a general framework for the detection of total S-thiolated proteins in a cell lysate using this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • N-ethylmaleimide (NEM)

  • Dithiothreitol (DTT)

  • This compound

  • Trichloroacetic acid (TCA)

  • Acetone

  • Laemmli sample buffer (non-reducing)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in lysis buffer containing 50 mM NEM to block free thiols.

    • Incubate for 30 minutes at 4°C.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Reduction of S-Thiolated Proteins:

    • To 100 µg of protein lysate, add DTT to a final concentration of 10 mM.

    • Incubate for 30 minutes at room temperature to reduce disulfide bonds.

  • Labeling with this compound:

    • Remove DTT by protein precipitation with 10% TCA on ice for 15 minutes, followed by centrifugation.

    • Wash the pellet with cold acetone.

    • Resuspend the protein pellet in a buffer containing 1 mM this compound.

    • Incubate for 1 hour at room temperature to allow for the formation of mixed disulfides.

  • SDS-PAGE and Western Blotting:

    • Stop the labeling reaction by adding non-reducing Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and then incubate with streptavidin-HRP.

    • Detect biotinylated proteins using a chemiluminescent substrate.

Protocol 2: Pull-Down of S-Thiolated Proteins for Mass Spectrometry

This protocol describes the enrichment of S-thiolated proteins for identification by mass spectrometry.

Materials:

  • All materials from Protocol 1

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., sample buffer with a high concentration of a reducing agent like DTT or β-mercaptoethanol)

  • Ammonium (B1175870) bicarbonate

  • Trypsin

Procedure:

  • Labeling of S-Thiolated Proteins:

    • Follow steps 1-3 from Protocol 1, scaling up the amount of starting protein lysate (e.g., 1-5 mg).

  • Affinity Purification:

    • Incubate the biotinylated protein sample with pre-washed streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and In-solution Digestion:

    • Elute the bound proteins from the beads by incubating with elution buffer.

    • Alternatively, for on-bead digestion, resuspend the beads in ammonium bicarbonate buffer.

    • Reduce the eluted proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the resulting peptide mixture using a C18 spin column.

    • Analyze the peptides by LC-MS/MS to identify the S-thiolated proteins.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis start Protein Sample (Cell Lysate) block Block Free Thiols (NEM) start->block reduce Reduce Reversible Modifications (DTT) block->reduce label_step Label Nascent Thiols (this compound) reduce->label_step wb Western Blot (Streptavidin-HRP) label_step->wb pd Pull-Down (Streptavidin Beads) label_step->pd ms Mass Spectrometry pd->ms

Caption: General workflow for the detection and identification of S-thiolated proteins.

sthiolation_pathway cluster_protein Protein Cysteine States cluster_stimulus Cellular Conditions cluster_probe Detection Method p_sh Reduced Protein Thiol (Protein-SH) p_ss_cys S-Thiolated Protein (Protein-S-S-Cys) p_sh->p_ss_cys + Cysteine-SH - 2H⁺, - 2e⁻ p_soh Irreversibly Oxidized (Protein-SO₂H/SO₃H) p_sh->p_soh Further Oxidation p_ss_cys->p_sh Reduction biotin_cys This compound p_ss_cys->biotin_cys Disulfide Exchange (in vitro labeling) ros Oxidative Stress (ROS) ros->p_sh Induces Oxidation

References

N-Biotinyl-L-cysteine Pull-Down Experiments: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Identification and Quantification of Protein S-Thiolation

For researchers, scientists, and drug development professionals, understanding the intricate post-translational modifications of proteins is paramount to deciphering cellular signaling and disease mechanisms. Among these modifications, the reversible S-thiolation of cysteine residues has emerged as a critical regulator of protein function. N-Biotinyl-L-cysteine serves as a powerful chemical probe to enrich and identify these modified proteins. This document provides detailed application notes and protocols for performing this compound pull-down experiments, coupled with mass spectrometry-based quantitative analysis.

Application Notes

This compound is a biotinylated derivative of the amino acid L-cysteine. It can be used as a "redox probe" for proteins susceptible to S-thiolation.[1] Under conditions of oxidative or nitrosative stress, this compound can form disulfide bonds with reactive cysteine residues on target proteins. These biotin-tagged proteins can then be selectively captured using streptavidin-based affinity purification, a process commonly referred to as a pull-down assay.

This technique is particularly valuable for:

  • Identifying novel targets of S-thiolation: By comparing pull-down fractions from treated and untreated cells, researchers can identify proteins that undergo this modification in response to specific stimuli.

  • Quantitative analysis of redox-regulated proteomics: When combined with quantitative mass spectrometry techniques such as iTRAQ, TMT, or SILAC, this method allows for the precise measurement of changes in S-thiolation on a proteome-wide scale.[2]

  • Validating protein-protein interactions: This method can be adapted to study interactions that are dependent on the redox state of cysteine residues.

A key advantage of using a biotin-based approach is the high affinity and specificity of the biotin-streptavidin interaction, which allows for efficient enrichment of even low-abundance proteins.[3]

Experimental Protocols

The following protocols outline the key steps for performing an this compound pull-down experiment, from cell lysis to sample preparation for mass spectrometry.

Protocol 1: Biotin (B1667282) Switch Technique for Detection of S-Nitrosylated Proteins

This protocol is adapted from the biotin switch technique and is a widely used method for identifying S-nitrosylated proteins.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Blocking Buffer: HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 2.5% SDS and 20 mM methyl methanethiosulfonate (B1239399) (MMTS)

  • Acetone (pre-chilled at -20°C)

  • Labeling Buffer: HEN buffer with 1% SDS

  • This compound or a similar biotinylating reagent like Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide)

  • Ascorbate (B8700270) solution (e.g., 100 mM sodium ascorbate, freshly prepared)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cells or tissues in Lysis Buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Blocking of Free Thiols: Add four volumes of Blocking Buffer to the protein lysate. Incubate at 50°C for 30 minutes with gentle agitation to block all free sulfhydryl groups.

  • Protein Precipitation: Precipitate the proteins by adding three volumes of pre-chilled acetone. Incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet twice with pre-chilled acetone.

  • Resuspension and Reduction: Resuspend the protein pellet in Labeling Buffer. Add ascorbate solution to a final concentration of 1-20 mM to specifically reduce the S-nitrosothiols to free thiols.

  • Biotinylation: Immediately add the biotinylating reagent (e.g., this compound or Biotin-HPDP) to the mixture. Incubate for 1 hour at room temperature.

  • Affinity Capture: Add streptavidin-agarose beads to the biotinylated protein solution and incubate for 1 hour at room temperature with gentle rotation to capture the biotin-labeled proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

Following the pull-down, the enriched proteins are typically identified and quantified using mass spectrometry.

Materials:

  • Eluted protein sample from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting columns

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the eluted protein sample by adding DTT and incubating at 56°C. Then, alkylate the free thiols by adding IAM and incubating in the dark at room temperature.

  • In-solution or In-gel Digestion: Digest the proteins into peptides using trypsin. This can be performed directly in the elution buffer (in-solution) or after running the sample on an SDS-PAGE gel and excising the protein bands (in-gel).

  • Desalting: Desalt the peptide mixture using C18 desalting columns to remove detergents and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be used to identify the proteins and quantify the relative abundance of the biotinylated peptides.

Data Presentation

Quantitative proteomic data from this compound pull-down experiments should be summarized in a clear and structured format. The following table is an example of how to present data from a study that quantified changes in S-nitrosylated cysteine sites in murine microglial cells in response to lipopolysaccharide (LPS) stimulation.[1][4]

Protein NameGene SymbolPeptide SequenceFold Change (LPS/Control)p-value
Peroxiredoxin-2Prdx2DDFVVLGaSEVSHLSK2.1<0.05
Glyceraldehyde-3-phosphate dehydrogenaseGapdhYDSTHGVFTDGK1.8<0.05
Heat shock protein 90-alphaHsp90aa1IGQFGVGFYSAYLVADR1.5<0.05
Tubulin beta-5 chainTubb5C(cam)APLHAK1.4<0.05
Actin, cytoplasmic 1ActbSYELPDGQVITIGNER1.3<0.05

This table is a representative example based on data from published studies and is for illustrative purposes only.

Mandatory Visualization

Diagrams created using the DOT language are provided below to illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_pull_down Pull-Down cluster_analysis Analysis cell_lysis Cell Lysis blocking Blocking Free Thiols (MMTS) cell_lysis->blocking precipitation Acetone Precipitation blocking->precipitation reduction Reduction of S-NO (Ascorbate) precipitation->reduction biotinylation Biotinylation (this compound) reduction->biotinylation affinity_capture Affinity Capture (Streptavidin Beads) biotinylation->affinity_capture washing Washing affinity_capture->washing Repeat washing->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page ms_prep Sample Prep for MS elution->ms_prep western_blot Western Blot sds_page->western_blot lc_ms LC-MS/MS ms_prep->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Experimental workflow for this compound pull-down.

signaling_pathway cluster_stimulus Cellular Stress cluster_modification Protein Modification cluster_response Cellular Response ros Reactive Oxygen Species (ROS) protein Target Protein (with reactive Cys-SH) ros->protein rns Reactive Nitrogen Species (RNS) rns->protein s_thiolation S-thiolation (Cys-S-S-Biotin) protein->s_thiolation This compound protein_function Altered Protein Function s_thiolation->protein_function signaling Downstream Signaling protein_function->signaling apoptosis Apoptosis signaling->apoptosis gene_expression Gene Expression signaling->gene_expression

S-thiolation as a regulator of cellular signaling pathways.

References

Application Notes: N-Biotinyl Probes for the Identification and Quantification of Cysteine Oxidation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues is a critical post-translational modification that plays a pivotal role in regulating protein function, cellular signaling pathways, and antioxidant responses.[1][2][3] Dysregulation of cysteine oxidation is implicated in numerous diseases, making the identification and quantification of specific oxidation sites a key area of research in drug development and molecular biology. The biotin (B1667282) switch assay is a versatile and robust technique that allows for the detection and enrichment of proteins with specific types of reversible cysteine oxidation, such as S-nitrosylation, S-sulfenylation, S-glutathionylation, and disulfide bond formation.[1][2] This method relies on the selective labeling of previously oxidized cysteine residues with a biotin tag, which then facilitates their purification and identification using mass spectrometry-based proteomic approaches.

Principle of the Biotin Switch Assay

The biotin switch assay is a multi-step method designed to specifically label reversibly oxidized cysteine residues.[3] The general workflow involves three key stages:

  • Blocking of Free Thiols: All reduced (free) cysteine thiols in a protein sample are first blocked with an alkylating agent, such as N-ethylmaleimide (NEM) or methyl methanethiosulfonate (B1239399) (MMTS).[3][4] This step is crucial to prevent the non-specific labeling of cysteines that were not originally oxidized.

  • Selective Reduction of Oxidized Cysteines: The specific type of cysteine oxidation of interest is then selectively reduced to a free thiol. This is achieved using a specific reducing agent. For example, ascorbate (B8700270) is used to reduce S-nitrosothiols, while arsenite can be used for sulfenic acids, and glutaredoxin for S-glutathionylation.[4][5] Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be used for the general reduction of all reversible oxidations, including disulfides.[4]

  • Labeling with a Biotin Probe: The newly formed free thiols are then labeled with a thiol-reactive biotin probe, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide) or a biotin-maleimide derivative.[6][7] This "switch" from the oxidized state to a biotin tag allows for the subsequent enrichment of the labeled proteins or peptides using avidin (B1170675) or streptavidin affinity chromatography.

The enriched, biotinylated proteins or peptides can then be identified and quantified using mass spectrometry (MS), providing precise information about the location of the original cysteine oxidation.

Applications in Research and Drug Development

  • Identification of Redox-Regulated Proteins: The biotin switch assay is instrumental in identifying proteins that are regulated by oxidative modifications in various cellular processes and signaling pathways.[1][2]

  • Biomarker Discovery: Aberrant cysteine oxidation is a hallmark of many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Identifying specific oxidation sites can lead to the discovery of novel disease biomarkers.

  • Drug Target Validation: Understanding how a drug candidate affects the redox state of its target protein and other cellular proteins is crucial. The biotin switch assay can be used to assess the on-target and off-target effects of drugs on cysteine oxidation.

  • Elucidating Mechanisms of Oxidative Stress: This technique allows researchers to dissect the molecular mechanisms of oxidative stress and the cellular response to it.

Quantitative Analysis

Quantitative analysis of cysteine oxidation can be achieved by incorporating stable isotope labeling. For example, using light and heavy isotope-coded affinity tags (ICAT) or tandem mass tags (TMT) allows for the relative quantification of oxidation levels between different samples (e.g., treated vs. untreated cells).[5][7]

Parameter Method Typical Application Reference
Relative Quantification of S-Nitrosylation Isotope-Coded Affinity Tags (ICAT)Comparing S-nitrosylation levels between control and stimulated samples.[3]
Relative Quantification of General Oxidation Isotope-coded biotin reagentsComparing the overall cysteine redox state between different biological samples.[5]
Label-Free Quantification Spectral counting or peak intensity measurementIdentifying changes in the abundance of specific oxidized peptides across multiple samples.[8]
Dual Labeling for S-Nitrosylation Using two different thiol-reactive tags (e.g., pyridyldithiol and iodoacetyl based)To maximize the coverage of the S-nitrosoproteome by accounting for labeling bias of different cysteine subpopulations.[7]

Experimental Protocols

Protocol 1: General Biotin Switch Assay for Total Reversible Cysteine Oxidation

This protocol describes a general method for labeling all reversibly oxidized cysteine residues.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • N-ethylmaleimide (NEM)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Biotin-HPDP or other thiol-reactive biotin probe

  • Acetone (B3395972) or Trichloroacetic acid (TCA) for protein precipitation

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., buffer containing β-mercaptoethanol or DTT)

  • Trypsin for in-solution or on-bead digestion

  • Mass spectrometer for analysis

Procedure:

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration.

  • Blocking of Free Thiols: Add NEM to the protein lysate to a final concentration of 50 mM. Incubate at 37°C for 1 hour with gentle agitation to block all free cysteine thiols.

  • Protein Precipitation: Precipitate the protein to remove excess NEM. For example, add 4 volumes of cold acetone and incubate at -20°C for 20 minutes. Centrifuge to pellet the protein and discard the supernatant. Wash the pellet with cold acetone.

  • Resuspension and Reduction: Resuspend the protein pellet in a buffer containing a reducing agent. Use 5 mM TCEP or 10 mM DTT to reduce all reversibly oxidized cysteines. Incubate at 37°C for 30 minutes.

  • Biotin Labeling: Add the thiol-reactive biotin probe (e.g., 2.5 mM Biotin-HPDP) to the reduced protein sample. Incubate at 37°C for 1 hour.

  • Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the labeled protein sample and incubate at 4°C for 2 hours with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and/or Digestion:

    • Elution: Elute the bound proteins by incubating the beads with an elution buffer containing a reducing agent like β-mercaptoethanol or DTT.

    • On-bead Digestion: Alternatively, perform an on-bead digestion by resuspending the beads in a digestion buffer with trypsin and incubating overnight at 37°C.

  • Mass Spectrometry Analysis: Analyze the eluted proteins or digested peptides by LC-MS/MS to identify the biotinylated proteins and map the sites of modification.

Protocol 2: Biotin Switch Assay for S-Nitrosylation

This protocol is a modification of the general protocol to specifically detect S-nitrosylated cysteines.

Procedure:

Follow the steps of the general protocol with the following key modification:

  • In Step 4 (Resuspension and Reduction): Instead of a general reducing agent, use 20 mM sodium ascorbate to specifically reduce S-nitrosothiols. Incubate at room temperature for 1 hour. It is critical to perform this step in the dark to prevent light-induced decomposition of S-nitrosothiols.

Visualizations

Biotin_Switch_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_steps Biotin Switch Assay cluster_downstream_analysis Downstream Analysis Protein_Lysate Protein Lysate (Free & Oxidized Cysteines) Blocking 1. Block Free Thiols (e.g., NEM) Protein_Lysate->Blocking Reduction 2. Selective Reduction (e.g., Ascorbate for SNO) Blocking->Reduction Labeling 3. Biotin Labeling (e.g., Biotin-HPDP) Reduction->Labeling Enrichment 4. Streptavidin Affinity Enrichment Labeling->Enrichment MS_Analysis 5. Mass Spectrometry (LC-MS/MS) Enrichment->MS_Analysis Identification Identification of Oxidized Cysteines MS_Analysis->Identification

Caption: General workflow of the biotin switch assay for identifying cysteine oxidation sites.

Cysteine_Oxidation_Labeling cluster_states Cysteine Residue States cluster_reagents Chemical Steps cluster_products Resulting Modifications Reduced Reduced Cysteine (Protein-SH) Blocker Blocker (e.g., NEM) Reduced->Blocker Alkylation Oxidized Oxidized Cysteine (e.g., Protein-SNO) Reducer Reducer (e.g., Ascorbate) Oxidized->Reducer Reduction Blocked_Cys Blocked Cysteine (Protein-S-NEM) Blocker->Blocked_Cys Reduced_Cys_from_Oxidized Reduced_Cys_from_Oxidized Reducer->Reduced_Cys_from_Oxidized Reverted to Free Thiol Biotin_Probe Biotin Probe (e.g., Biotin-HPDP) Biotinylated_Cys Biotinylated Cysteine (Protein-S-Biotin) Biotin_Probe->Biotinylated_Cys Reduced_Cys_from_Oxidized->Biotin_Probe Biotinylation

Caption: Chemical principles of labeling different cysteine oxidation states.

References

Probing Enzyme Active Sites with N-Biotinyl-L-cysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-L-cysteine is a biotinylated derivative of the amino acid L-cysteine, designed for the exploration of enzyme active sites. This reagent is particularly useful for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying and characterizing enzyme function directly in complex biological systems. The inherent reactivity of the cysteine thiol group allows for the formation of covalent bonds with susceptible amino acid residues within an enzyme's active site, effectively "tagging" the enzyme for further analysis. The biotin (B1667282) moiety serves as a high-affinity handle for the enrichment and detection of these labeled enzymes.

One of the primary applications of this compound is in the study of enzymes with reactive cysteine residues in their active sites, such as the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] By covalently modifying the active site cysteine (C152 in human GAPDH), this compound can be used to assess enzyme activity, screen for inhibitors, and identify novel enzyme targets.[2][3]

Principle of Action

The utility of this compound as a probe is predicated on the nucleophilicity of its thiol group, which can react with electrophilic residues or undergo disulfide exchange with cysteine residues in the target enzyme's active site. This covalent interaction allows for the stable labeling of the enzyme. The biotin tag then enables the selective enrichment of the probe-enzyme conjugate using streptavidin- or avidin-functionalized resins, separating it from the vast excess of unlabeled proteins in a biological sample. Subsequent analysis by mass spectrometry or immunoblotting can then be used to identify the labeled protein and the precise site of modification.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables represent the types of data that would be generated in experiments using this probe. These tables are provided as templates for researchers to populate with their own experimental results.

Table 1: Hypothetical Labeling Efficiency of this compound for GAPDH

ParameterValueUnits
Probe Concentration10µM
Incubation Time60min
Labeled GAPDH75%
Unlabeled GAPDH25%

Table 2: Hypothetical Competitive Inhibition of GAPDH Labeling by this compound

InhibitorIC₅₀KiMechanism of Inhibition
Koningic Acid (KA)0.50.1Irreversible, Covalent
Iodoacetamide51Irreversible, Covalent
Compound X255Competitive

Table 3: Hypothetical Mass Spectrometry Data for this compound Labeled GAPDH Peptide

Protein IdentifiedPeptide SequenceModified ResidueMass Shift (Da)Confidence Score
GAPDHIISNASCTTNCLAPLAKC152+361.13>95%

Experimental Protocols

The following are generalized protocols for the use of this compound to probe enzyme active sites. Researchers should optimize these protocols for their specific enzyme of interest and experimental system.

Protocol 1: In Vitro Labeling of a Purified Enzyme
  • Enzyme Preparation: Prepare a solution of the purified enzyme of interest (e.g., GAPDH) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The optimal enzyme concentration will need to be determined empirically but a starting point of 1-5 µM is recommended.

  • Probe Preparation: Prepare a stock solution of this compound in a compatible solvent such as DMSO.

  • Labeling Reaction: Add this compound to the enzyme solution to a final concentration of 10-50 µM. Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Quenching the Reaction: Stop the reaction by adding a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

  • Analysis: Analyze the labeling reaction by SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate to detect the biotinylated enzyme.

Protocol 2: Labeling of Enzymes in Cell Lysate
  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Labeling Reaction: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. Add this compound to a final concentration of 50-100 µM. Incubate at 37°C for 1-2 hours.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the labeled lysate and incubate with gentle rotation for 2-4 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Protocol 3: Identification of Labeled Peptides by Mass Spectrometry
  • In-gel or In-solution Digestion: Following enrichment, the biotinylated proteins can be subjected to proteolytic digestion (e.g., with trypsin) either directly on the beads or after elution and separation by SDS-PAGE.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify the labeled proteins and the specific peptides containing the this compound modification. The modification will result in a specific mass shift on the modified cysteine residue.

Visualizations

G cluster_workflow Experimental Workflow start Start: Prepare Cell Lysate or Purified Enzyme labeling Incubate with this compound start->labeling enrichment Enrich Biotinylated Proteins with Streptavidin Beads labeling->enrichment wash Wash to Remove Non-specific Binders enrichment->wash elution Elute Labeled Proteins wash->elution analysis Analyze by SDS-PAGE/Western Blot or Mass Spectrometry elution->analysis end End: Identify Labeled Proteins and Modification Sites analysis->end

Caption: General experimental workflow for enzyme active site probing.

G cluster_mechanism Mechanism of Covalent Modification Enzyme Enzyme with Active Site Cysteine (E-SH) Complex Enzyme-Probe Disulfide Complex (E-S-S-Probe) Enzyme->Complex Disulfide Exchange Probe This compound (Probe-SH) Probe->Complex Inactive_Enzyme Covalently Modified, Inactive Enzyme Complex->Inactive_Enzyme Stable Adduct Formation

Caption: Covalent modification of an active site cysteine.

G cluster_pathway GAPDH in Glycolysis G3P Glyceraldehyde-3-Phosphate + NAD⁺ + Pi GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate + NADH + H⁺ GAPDH->BPG Inhibited_GAPDH Inhibited GAPDH GAPDH->Inhibited_GAPDH Covalent Modification Probe This compound Probe->Inhibited_GAPDH

Caption: Probing GAPDH activity within the glycolytic pathway.

References

Troubleshooting & Optimization

troubleshooting low yield in N-Biotinyl-L-cysteine pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Biotinyl-L-cysteine pull-down assays. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing very low or no yield of my target protein. What are the potential causes and solutions?

Low or no yield is a common issue in pull-down assays. The problem can stem from several factors, from inefficient biotinylation to problems with the pull-down procedure itself.

Troubleshooting Low Yield:

Potential CauseRecommended Solution
Inefficient Biotinylation of Cysteine Residues - Ensure the this compound reagent is fresh and has been stored correctly. - Optimize the pH of the biotinylation reaction; the thiol group of cysteine is more reactive at a pH slightly above neutral (pH 7.5-8.5).[1] - Verify the concentration and purity of your bait protein.
Ineffective Binding to Streptavidin Beads - Use fresh, high-quality streptavidin-conjugated beads. Check the expiration date and storage conditions. - Ensure proper mixing and incubation times as recommended by the bead manufacturer. Insufficient incubation can lead to incomplete capture.[2] - Consider using a different type of streptavidin bead (e.g., agarose (B213101) vs. magnetic) as their binding capacities and non-specific binding properties can vary.[2][3]
Loss of Protein During Wash Steps - Reduce the stringency of the wash buffers. High concentrations of salt or detergents can disrupt the interaction between your bait and prey proteins. - Decrease the number of washes or the duration of each wash step.
Inefficient Elution - The biotin-streptavidin interaction is very strong. Standard elution with high salt or mild detergents may be insufficient.[4] - Consider competitive elution with an excess of free biotin.[4][5] - For downstream applications like mass spectrometry where bead contamination is a concern, on-bead digestion of the protein complex can be an effective strategy.[6] - Denaturing elution with SDS-PAGE sample buffer (Laemmli buffer) at high temperatures (e.g., 95°C) is a common and effective method.[4][5][7]
FAQ 2: I am experiencing high background with many non-specific proteins in my eluate. How can I reduce this?

High background can mask the signal from your protein of interest and complicate downstream analysis. Several strategies can be employed to minimize non-specific binding.

Strategies to Reduce Non-Specific Binding:

StrategyDescription
Pre-clearing the Lysate Before adding your biotinylated bait protein, incubate the cell lysate with streptavidin beads alone.[8] This will capture endogenously biotinylated proteins and other proteins that non-specifically bind to the beads.[8]
Blocking the Beads Before incubation with the lysate, block the streptavidin beads with a protein that is unlikely to interfere with your assay, such as Bovine Serum Albumin (BSA) or casein.[1][9] This saturates non-specific binding sites on the beads.
Optimizing Wash Buffers - Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers to disrupt ionic interactions.[8][10] - Include non-ionic detergents (e.g., 0.1-0.5% Tween-20 or Triton X-100) in your wash buffers to reduce hydrophobic interactions.[8][9][10] - Perform a series of washes with buffers of increasing stringency.[8]
Using Competitor Molecules The inclusion of non-biotinylated competitor molecules can help to verify the specificity of the interaction between the probe and the binding proteins.[2]
Including Negative Controls Always include a negative control, such as beads incubated with lysate but without the biotinylated bait protein, to identify proteins that bind non-specifically to the beads.[1][11]

Experimental Protocols

General Protocol for this compound Pull-Down Assay

This protocol provides a general workflow. Optimization of incubation times, buffer compositions, and reagent concentrations is often necessary for specific applications.

  • Biotinylation of Bait Protein:

    • Incubate your purified bait protein with this compound at a suitable molar ratio in a buffer with a pH of 7.5-8.5 for 1-2 hours at room temperature or 4°C.

    • Remove excess, unreacted this compound using dialysis or a desalting column.

  • Preparation of Cell Lysate (Prey Proteins):

    • Lyse cells in a suitable lysis buffer (e.g., RIPA or a non-denaturing lysis buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Pre-clearing of Cell Lysate (Optional but Recommended):

    • Add streptavidin beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a fresh tube.

  • Binding of Biotinylated Bait to Streptavidin Beads:

    • Wash the required amount of streptavidin beads with a suitable wash buffer.

    • Add the biotinylated bait protein to the washed beads and incubate with gentle rotation for 1-2 hours at 4°C to allow for binding.

  • Pull-Down of Prey Proteins:

    • Add the pre-cleared cell lysate to the beads now bound with the biotinylated bait protein.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with an optimized wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using one of the following methods:

      • Competitive Elution: Incubate the beads with a high concentration of free biotin.

      • Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_binding Binding & Incubation cluster_analysis Analysis biotinylation Biotinylation of Bait Protein bind_beads Bind Bait to Streptavidin Beads biotinylation->bind_beads lysate_prep Cell Lysate Preparation preclear Pre-clear Lysate (Optional) lysate_prep->preclear pulldown Incubate Beads with Lysate preclear->pulldown bind_beads->pulldown washing Wash Beads pulldown->washing elution Elute Proteins washing->elution analysis Analyze Eluate (SDS-PAGE, WB, MS) elution->analysis

Caption: A generalized workflow for an this compound pull-down assay.

Troubleshooting Logic

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield inefficient_biotinylation Inefficient Biotinylation? start->inefficient_biotinylation poor_binding Poor Binding to Beads? start->poor_binding loss_during_wash Loss During Washes? start->loss_during_wash inefficient_elution Inefficient Elution? start->inefficient_elution optimize_biotinylation Optimize pH (7.5-8.5) Check Reagent Freshness inefficient_biotinylation->optimize_biotinylation Yes check_beads Use Fresh Beads Optimize Incubation Time poor_binding->check_beads Yes adjust_wash Reduce Wash Stringency (Salt/Detergent) loss_during_wash->adjust_wash Yes optimize_elution Use Competitive Elution (Biotin) or Denaturing Elution (SDS) inefficient_elution->optimize_elution Yes

Caption: A decision tree for troubleshooting low yield in pull-down assays.

References

Technical Support Center: Reducing Non-Specific Binding in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding issues in their experiments, with a specific focus on biotin-based assays.

Troubleshooting Guides

High background and non-specific binding can obscure results and lead to false positives. This section provides a systematic approach to troubleshooting these common issues.

Problem: High Background Signal in ELISA/Immunoassays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient Blocking Increase blocking incubation time. Consider changing the blocking agent (e.g., from BSA to non-fat dry milk, or a commercial blocking buffer). Optimize the concentration of the blocking agent.[1][2]
Primary Antibody Concentration Too High Perform a titration experiment to determine the optimal antibody concentration. Dilute the primary antibody further.
Secondary Antibody Non-Specific Binding Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody. Ensure the secondary antibody was raised in a different species than the sample.
Insufficient Washing Increase the number of wash steps and the duration of each wash. Ensure complete removal of wash buffer between steps.[3]
Endogenous Biotin (B1667282) Interference (in biotin-based assays) Pre-treat samples with an avidin (B1170675)/biotin blocking kit to block endogenous biotin.[4][5][6]
Contamination of Reagents or Plates Use fresh, sterile reagents. Ensure proper handling to avoid cross-contamination. Use new microplates if contamination is suspected.[3][7]
Incorrect Incubation Times or Temperatures Adhere strictly to the recommended incubation times and temperatures in your protocol. Optimize these parameters if necessary.[3][8]
Substrate Issues Ensure the substrate solution is fresh. If the color development is too fast, dilute the substrate or reduce the incubation time.

Logical Flow for Troubleshooting High Background

Troubleshooting_High_Background start High Background Signal Detected check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking optimize_ab Step 2: Optimize Antibody Concentrations check_blocking->optimize_ab Blocking OK end_success Problem Resolved check_blocking->end_success Issue Found & Resolved review_washing Step 3: Review Washing Protocol optimize_ab->review_washing Antibodies OK optimize_ab->end_success Issue Found & Resolved check_reagents Step 4: Check for Contamination/Reagent Issues review_washing->check_reagents Washing OK review_washing->end_success Issue Found & Resolved check_reagents->end_success Issue Found & Resolved end_failure Consult Further Technical Support check_reagents->end_failure Problem Persists

Caption: A stepwise logical diagram for troubleshooting high background signals in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

Non-specific binding refers to the attachment of antibodies or other detection reagents to unintended sites on the assay surface (e.g., microplate wells) or to other proteins in the sample.[9] This can lead to a high background signal, which obscures the specific signal from the target analyte and can result in false-positive results or reduced assay sensitivity.[2]

Q2: How do blocking buffers work?

Blocking buffers contain proteins or other molecules that bind to all unoccupied sites on the surface of the well, preventing antibodies from binding non-specifically.[9][10] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and purified casein.[2][10] The choice of blocking agent can be critical and may need to be optimized for a specific assay.[10]

Q3: When should I be concerned about endogenous biotin?

Endogenous biotin, present in many biological samples, can cause high background in assays that use avidin or streptavidin for detection.[4][5] If you are working with tissues or cell lysates known to have high levels of endogenous biotin (e.g., liver, kidney), or if you observe high background despite other troubleshooting steps, you should consider blocking for endogenous biotin.[4]

Q4: What is the role of N-Biotinyl-L-cysteine in immunoassays?

This compound is a biotinylated molecule.[11][12] Its primary use in biochemical assays is for the detection of avidin and biotin through competitive binding reactions.[11] It is not typically used as a general agent to reduce non-specific binding in the same way as BSA or non-fat dry milk.

Q5: Can L-cysteine be used to reduce non-specific binding?

Yes, L-cysteine can be used to reduce non-specific binding in some applications, such as immunohistochemistry.[13] It is thought to work by interacting with and blocking reactive sites on proteins.[13]

Q6: How can I compare the effectiveness of different blocking agents?

To compare blocking agents, you can perform a checkerboard titration. This involves testing different concentrations of your primary and secondary antibodies with different blocking buffers. The optimal combination will yield the highest signal-to-noise ratio (specific signal divided by background signal).

Comparison of Common Blocking Agents

Blocking Agent Pros Cons Best For
Bovine Serum Albumin (BSA) Well-characterized, does not interfere with phosphoprotein detection.[10]Can be expensive, some antibodies may cross-react with BSA.[10]General use, phosphoprotein detection.
Non-fat Dry Milk Inexpensive and readily available.[10]Contains phosphoproteins and endogenous biotin, which can interfere with certain assays.[2][10]Most general Western blot and ELISA applications.
Fish Gelatin Effective for minimizing non-specific binding on nitrocellulose and PVDF membranes.[10]May not be as effective as BSA or milk in all situations.[10]Western blotting.
Commercial Buffers Optimized formulations, often protein-free, reducing the risk of cross-reactivity.More expensive than homemade buffers.[2]Assays with high sensitivity requirements or known cross-reactivity issues.

Experimental Protocols

Protocol 1: General ELISA Protocol with Emphasis on Reducing Non-Specific Binding
  • Coating: Coat microplate wells with antigen overnight at 4°C.

  • Washing: Wash wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add diluted primary antibody and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Increase the number of washes to five times.

  • Substrate Addition: Add substrate and incubate until sufficient color develops.

  • Stop Reaction: Add stop solution.

  • Read Plate: Read the absorbance at the appropriate wavelength.

Workflow for a Standard ELISA

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_detection Detection cluster_signal Signal Generation coating Coat wells with antigen wash1 Wash coating->wash1 blocking Add Blocking Buffer wash1->blocking wash2 Wash blocking->wash2 primary_ab Add Primary Antibody wash2->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Add Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Plate stop->read Biotin_Blocking cluster_step1 Step 1: Avidin Addition cluster_step2 Step 2: Free Biotin Addition endogenous_biotin Endogenous Biotin in Sample avidin_bound Avidin-Biotin Complex endogenous_biotin->avidin_bound Binds to avidin Avidin avidin->avidin_bound free_biotin Free Biotin blocked_avidin Blocked Avidin avidin_bound->blocked_avidin Remaining sites bound by free_biotin->blocked_avidin

References

optimal buffer conditions for N-Biotinyl-L-cysteine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Biotinyl-L-cysteine. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with target proteins?

A1: The optimal pH for this compound reactions is dependent on the target amino acid. For specific labeling of cysteine residues, a pH range of 6.5-7.5 is recommended. This range ensures the sulfhydryl group of cysteine is sufficiently nucleophilic for reaction while minimizing the reactivity of other nucleophilic groups, such as the ε-amino group of lysine, which has a higher pKa. For enhancing the reactivity of enzymes like GAPDH through incorporation of L-cysteine, a pH around 8.5 has been shown to be effective.[1]

Q2: What type of buffer should I use for my this compound reaction?

A2: It is crucial to use a non-amine-containing buffer, such as phosphate-buffered saline (PBS), MES, or HEPES. Buffers containing primary amines, like Tris or glycine, will compete with the target protein for reaction with this compound, thereby reducing the efficiency of your biotinylation.

Q3: What is the recommended molar excess of this compound to use for labeling my protein?

A3: The optimal molar excess of this compound will vary depending on the concentration of your protein and the number of available cysteine residues. A common starting point is a 2- to 5-fold molar excess of the biotinylating reagent over the protein.[2] However, empirical optimization is often necessary to achieve the desired degree of labeling without causing protein precipitation or loss of function.

Q4: What are the recommended incubation time and temperature for the reaction?

A4: A typical incubation is for 2 hours at room temperature.[2] For some applications, particularly when trying to achieve preferential labeling of N-terminal residues, incubation at 4°C for up to 24 hours may be beneficial. The ideal conditions should be determined experimentally for your specific application.

Q5: How can I remove unreacted this compound after the reaction?

A5: Unreacted biotinylation reagent can be removed using size-exclusion chromatography, such as a desalting column, or through dialysis. These methods separate the much larger, biotinylated protein from the small, unreacted this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biotinylation of the target protein. Incorrect buffer composition. Ensure you are using a non-amine-containing buffer such as PBS, MES, or HEPES. Avoid buffers like Tris or glycine.
Suboptimal pH. Optimize the reaction pH. For cysteine labeling, test a range from 6.5 to 7.5. For enhancing GAPDH reactivity, a pH around 8.5 may be optimal.[1]
Insufficient molar excess of this compound. Increase the molar ratio of this compound to your target protein. Try a range from 2-fold to 10-fold molar excess.
Protein disulfide bonds are not reduced. If targeting internal cysteine residues, ensure they are in a reduced state. Consider pre-treating your protein with a mild reducing agent like TCEP, followed by its removal before adding the biotinylation reagent.
Short incubation time or incorrect temperature. Increase the incubation time (e.g., up to 4 hours at room temperature or overnight at 4°C) and ensure the reaction is performed at the optimal temperature for your specific system.
Protein precipitation during or after the reaction. Over-biotinylation of the protein. Reduce the molar excess of this compound. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.
Incorrect solvent for this compound. Ensure that the organic solvent used to dissolve this compound (e.g., DMSO or DMF) is of high quality and that the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.
High background or non-specific binding in downstream applications. Inefficient removal of unreacted this compound. Improve the purification step after the biotinylation reaction. Use a desalting column with the appropriate molecular weight cutoff or increase the duration and number of changes during dialysis.
Non-specific labeling of other amino acids. If targeting cysteines, ensure the reaction pH is within the optimal range (6.5-7.5) to minimize the labeling of lysines.

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

This protocol provides a general guideline for the biotinylation of a protein with available cysteine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution: Dissolve your protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Add the desired molar excess (start with a 5-fold molar excess) of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Removal of Unreacted Reagent:

    • Equilibrate a desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the desalting column and collect the fractions containing the biotinylated protein.

    • Alternatively, dialyze the reaction mixture against PBS overnight at 4°C with at least three buffer changes.

  • Quantification and Storage:

    • Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).

    • Assess the degree of biotinylation using a biotin (B1667282) quantification assay (e.g., HABA assay).

    • Store the biotinylated protein at -20°C or -80°C.

Protocol 2: Enhancing GAPDH Reactivity with this compound

This protocol is designed for the specific application of enhancing the reactivity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3]

Materials:

  • Purified GAPDH enzyme

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Glyceraldehyde-3-phosphate (substrate)

  • NAD+

  • Assay buffer for GAPDH activity measurement

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare the reaction buffer and assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the GAPDH enzyme, glyceraldehyde-3-phosphate, and NAD+ in the reaction buffer.

    • Add this compound to the mixture. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture under conditions that are optimal for GAPDH activity (typically at 37°C for a defined period, e.g., 30-60 minutes).

  • Activity Assay:

    • Following incubation, measure the enzymatic activity of the modified GAPDH using a standard GAPDH activity assay, which typically monitors the production of NADH at 340 nm.

    • Compare the activity of the this compound treated GAPDH to an untreated control to determine the extent of reactivity enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (1-5 mg/mL in PBS) reaction Incubate (2h at RT or 24h at 4°C) prep_protein->reaction prep_biotin Prepare this compound (10 mM in DMSO/DMF) prep_biotin->reaction purify Remove Excess Reagent (Desalting or Dialysis) reaction->purify analyze Quantify Protein & Biotinylation purify->analyze store Store at -20°C / -80°C analyze->store

Caption: Experimental workflow for protein biotinylation with this compound.

troubleshooting_logic start Low/No Biotinylation check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is pH optimal (6.5-7.5 for Cys)? check_buffer->check_ph Yes solution_buffer Change to non-amine buffer check_buffer->solution_buffer No check_molar_excess Is molar excess sufficient (start with 5x)? check_ph->check_molar_excess Yes solution_ph Adjust pH check_ph->solution_ph No check_reduction Are cysteines reduced? check_molar_excess->check_reduction Yes solution_molar_excess Increase molar excess check_molar_excess->solution_molar_excess No solution_reduction Reduce disulfide bonds (e.g., TCEP) check_reduction->solution_reduction No

Caption: Troubleshooting logic for low or no biotinylation.

References

preventing degradation of N-Biotinyl-L-cysteine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Biotinyl-L-cysteine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary cause of degradation is the oxidation of the free sulfhydryl (-SH) group on the L-cysteine portion of the molecule. This sulfhydryl group is highly reactive and susceptible to oxidation, which can be initiated by exposure to air (oxygen), the presence of metal ions, and exposure to light.[1] This oxidation can lead to the formation of disulfide bonds with other this compound molecules or other thiol-containing compounds in the solution, rendering it inactive for its intended use.

Q2: How should I store this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound. Storage conditions differ for the powdered form and solutions.

  • Powdered Form: Store the solid powder at -20°C in a tightly sealed container, preferably with a desiccant to minimize moisture exposure.[2][3]

  • In Solvent: For solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, dissolve the powder in the organic solvent first before diluting with aqueous buffers.

Q4: Can I use common laboratory buffers with this compound?

The choice of buffer can significantly impact the stability of this compound. It is advisable to use buffers with a slightly acidic to neutral pH range (pH 6.5-7.5) for reactions involving the sulfhydryl group.[4] Avoid buffers that contain components that can react with thiols. It is also recommended to deoxygenate buffers immediately before use by sparging with an inert gas like nitrogen or argon.[1]

Q5: How can I prevent oxidation during my experiments?

Several measures can be taken to minimize oxidation:

  • Use Deoxygenated Solutions: Prepare all buffers and solutions with deoxygenated water.[1]

  • Work Under an Inert Atmosphere: If possible, perform reactions in a glove box or under a gentle stream of nitrogen or argon gas.[1]

  • Add Antioxidants: The inclusion of antioxidants such as L-ascorbic acid can help to prevent oxidation.[1]

  • Include Chelating Agents: Add a chelating agent like EDTA to your solutions to sequester metal ions that can catalyze oxidation.[1]

  • Protect from Light: Store solutions in amber vials or wrap containers in foil to protect them from light, which can also promote oxidation.[1]

Troubleshooting Guides

Problem 1: Low or No Signal in Biotin-Based Detection Assays

Possible Causes:

  • Degradation of this compound: The sulfhydryl group may have been oxidized, preventing its reaction with the target molecule.

  • Incorrect Buffer Conditions: The pH of the reaction buffer may be outside the optimal range for the reaction.

  • Presence of Interfering Substances: Components in the reaction mixture, such as other thiol-containing molecules, may be competing with the target for reaction with this compound.

Solutions:

  • Verify Reagent Integrity: Use a fresh stock of this compound.

  • Optimize Buffer pH: Ensure the reaction buffer is within the recommended pH range (typically 6.5-7.5).

  • Purify Target Molecule: Remove any interfering substances from your sample before adding this compound.

  • Incorporate Protective Agents: Add antioxidants and chelating agents to the reaction mixture.

Problem 2: Formation of Precipitate in the this compound Solution

Possible Causes:

  • Oxidation: The formation of disulfide-linked dimers or oligomers can lead to precipitation.

  • Low Solubility: The concentration of this compound may be too high for the chosen solvent system.

Solutions:

  • Prevent Oxidation: Follow the recommended procedures for preventing oxidation, such as using deoxygenated solvents and adding stabilizers.[1]

  • Adjust Solvent Composition: If solubility is an issue, try dissolving the compound in a small amount of an organic solvent like DMSO before adding it to your aqueous buffer.

  • Filter the Solution: If a precipitate has already formed, it may be possible to centrifuge and filter the solution to remove the insoluble material, but be aware that the concentration of the active compound will be lower.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Powder-20°CUp to 3 yearsKeep in a tightly sealed container with a desiccant.
In Solvent-80°CUp to 6 monthsPrepare single-use aliquots to avoid freeze-thaw cycles.[2]
In Solvent-20°CUp to 1 monthSuitable for short-term storage of working solutions.[2]

Table 2: Factors Affecting this compound Stability in Solution

FactorEffect on StabilityRecommendation
Oxygen Promotes oxidation of the sulfhydryl group.Use deoxygenated buffers and work under an inert atmosphere.[1]
pH Stability is pH-dependent; extremes in pH can accelerate degradation.Maintain a pH between 6.5 and 7.5 for optimal stability and reactivity.[4]
Metal Ions Catalyze the oxidation of thiols.Add a chelating agent like EDTA to the solution.[1]
Light Can promote oxidative degradation.Store solutions in light-protected containers.[1]
Temperature Higher temperatures can increase the rate of degradation.Store solutions at recommended low temperatures and perform experiments on ice when possible.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deoxygenated water (prepared by boiling or sparging with nitrogen/argon)

  • L-Ascorbic acid

  • EDTA (disodium salt)

  • Nitrogen or Argon gas

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare Stabilized Water: In a suitable container, add L-Ascorbic acid to the deoxygenated water to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 1 mM.

  • Weigh this compound: In a clean, dry microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add a small volume of anhydrous DMSO to the tube to dissolve the powder completely.

  • Dilution: Gradually add the stabilized water to the dissolved this compound to reach the final desired concentration.

  • Inert Gas Purging: Gently purge the headspace of the tube with nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.

  • Storage: Immediately seal the tube tightly and store at -80°C for long-term storage or -20°C for short-term use.

Mandatory Visualization

degradation_pathway A This compound (Active Thiol) C N-Biotinyl-L-cystine (Inactive Disulfide) A->C Oxidation B Oxidizing Agents (O2, Metal Ions, Light) B->A D Further Oxidation Products C->D Further Oxidation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Experimental Reaction cluster_storage Storage prep1 Deoxygenate Water prep2 Add Stabilizers (Ascorbic Acid, EDTA) prep1->prep2 prep4 Dilute with Stabilized Water prep2->prep4 prep3 Dissolve this compound in DMSO prep3->prep4 react1 Combine with Target (pH 6.5-7.5) prep4->react1 store1 Aliquot into Single-Use Tubes prep4->store1 react2 Incubate under Inert Atmosphere react1->react2 react3 Protect from Light react2->react3 store2 Purge with Inert Gas store1->store2 store3 Store at -80°C store2->store3 troubleshooting_flow action_node action_node start Low/No Signal? check_reagent Reagent Fresh? start->check_reagent check_buffer Buffer pH Optimal? check_reagent->check_buffer Yes use_fresh Use Fresh Stock check_reagent->use_fresh No check_interference Interfering Substances? check_buffer->check_interference Yes optimize_ph Adjust pH to 6.5-7.5 check_buffer->optimize_ph No purify_sample Purify Sample check_interference->purify_sample No add_stabilizers Add Antioxidants/Chelators check_interference->add_stabilizers Yes

References

issues with N-Biotinyl-L-cysteine solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Biotinyl-L-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubility and handling of this compound in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and use of this compound.

Problem 1: this compound is difficult to dissolve in DMSO.

  • Question: I am having trouble dissolving this compound in DMSO. What can I do?

  • Answer: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 25 mg/mL, but this often requires assistance.[1] Follow these steps for optimal dissolution:

    • Use fresh, high-quality DMSO: DMSO is hygroscopic (readily absorbs moisture from the air). Water-containing DMSO can significantly reduce the solubility of this compound.[1] Always use a new, unopened bottle or a properly stored aliquot of anhydrous DMSO.

    • Gentle Warming: Warm the solution to 60°C. This can be done in a water bath.

    • Ultrasonication: Use an ultrasonic bath to aid in the dissolution process.

    • Combine Methods: For best results, combine gentle warming and ultrasonication.

Problem 2: The compound precipitates when the DMSO stock solution is diluted in an aqueous buffer (e.g., PBS).

  • Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is lower. Here are several strategies to overcome this:

    • Increase the volume of the aqueous buffer: Dilute the DMSO stock into a larger volume of the aqueous buffer. This will keep the final concentration of this compound lower and reduce the likelihood of precipitation.

    • Add the DMSO stock to the aqueous buffer slowly while vortexing: This helps to ensure rapid mixing and prevents localized high concentrations of the compound that can lead to precipitation.

    • Adjust the pH of the aqueous buffer: The solubility of this compound is pH-dependent due to its carboxylic acid and thiol groups. Based on the pKa values of L-cysteine's functional groups (carboxyl ~1.7-2.0, thiol ~8.3-9.0, amino ~10.7), the molecule will be more soluble at a pH above the pKa of the carboxylic acid and below the pKa of the thiol group. For many applications, a buffer with a pH around 7.0-7.4 is used. If your experimental conditions allow, slightly adjusting the pH may improve solubility.

    • Consider a co-solvent: If your experiment can tolerate it, including a small percentage of an organic co-solvent like ethanol (B145695) in your final aqueous solution can improve solubility.

Problem 3: The solution has a cloudy or hazy appearance after dissolution.

  • Question: After following the dissolution protocol, my this compound solution is not perfectly clear. What should I do?

  • Answer: A cloudy or hazy appearance may indicate incomplete dissolution or the presence of insoluble aggregates.

    • Repeat the dissolution steps: Ensure you have adequately warmed and sonicated the solution.

    • Centrifugation: If the cloudiness persists, you can centrifuge the solution at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material. Carefully collect the supernatant for your experiment. Note that this will result in a lower actual concentration of the dissolved compound.

    • Check for oxidation: The thiol group of the cysteine moiety is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers that may have different solubility characteristics. Prepare solutions fresh and consider using degassed buffers if oxidation is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.[1] It can be dissolved at up to 25 mg/mL with the aid of warming and ultrasonication.

Q2: What is the solubility of this compound in aqueous solutions like water or PBS?

Q3: How should I store this compound?

A3:

  • Powder: Store the solid compound at -20°C for up to 3 years.

  • In Solvent (Stock Solution): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: What are the pKa values for this compound?

  • Carboxylic acid (-COOH): ~1.7 - 2.0

  • Thiol (-SH): ~8.3 - 9.0

  • Ammonium (-NH3+): ~10.7 These values indicate that the charge state, and therefore the aqueous solubility of this compound, will be influenced by the pH of the solution.

Q5: Is this compound stable in solution?

A5: The thiol group of the cysteine moiety is susceptible to oxidation, especially at neutral to alkaline pH, which can lead to the formation of disulfide-bonded dimers. It is recommended to prepare solutions fresh before use. If long-term storage of an aqueous solution is necessary, consider using degassed, slightly acidic buffers and storing at low temperatures.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventTemperatureSolubilityCitation(s)
This compound DMSO60°C (with sonication)25 mg/mL (71.95 mM)[1]
Biocytin PBS (pH 7.2)Room Temperature2 mg/mL[2]
L-Cysteine WaterRoom Temperature~20-50 mg/mL
L-Cysteine HCl Monohydrate EthanolRoom Temperature~10 mg/mL

Table 2: Estimated pKa Values for this compound (based on L-cysteine)

Functional GroupEstimated pKa
Carboxylic Acid1.7 - 2.0
Thiol8.3 - 9.0
Ammonium~10.7

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in DMSO

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 2.878 mL of DMSO to 10 mg of this compound).

  • Vortex the vial briefly.

  • Place the vial in a 60°C water bath for 10-15 minutes.

  • Sonicate the vial in an ultrasonic bath for 10-15 minutes.

  • Visually inspect the solution to ensure all solid has dissolved. Repeat steps 4 and 5 if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Competitive Avidin-Biotin Binding Assay

This protocol is a general guideline for a competitive ELISA to determine the concentration of biotin (B1667282) or a biotinylated compound in a sample by competing with a known amount of this compound for binding to avidin (B1170675).

  • Plate Coating:

    • Coat a 96-well microplate with a solution of avidin (e.g., 1-10 µg/mL in a suitable coating buffer like PBS) overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a standard curve of this compound in your assay buffer.

    • In separate tubes, pre-incubate your unknown samples with a fixed concentration of a biotinylated reporter molecule (e.g., biotinylated-HRP) for 30-60 minutes.

    • Add the standards and the pre-incubated samples to the avidin-coated wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add a suitable substrate for the enzyme conjugate (e.g., TMB for HRP).

    • Incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2 M H₂SO₄ for TMB).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • The signal will be inversely proportional to the concentration of the biotinylated substance in the sample. Construct a standard curve and determine the concentration of your unknown samples.

Visualizations

experimental_workflow cluster_dissolution Stock Solution Preparation cluster_dilution Working Solution Preparation start This compound (Powder) add_dmso Add Anhydrous DMSO start->add_dmso heat_sonicate Warm to 60°C & Ultrasonicate add_dmso->heat_sonicate stock_solution 25 mg/mL Stock Solution heat_sonicate->stock_solution dilute Slowly Dilute into Aqueous Buffer (with vortexing) stock_solution->dilute working_solution Final Working Solution dilute->working_solution

Caption: Workflow for dissolving this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Issue: Precipitation upon dilution of DMSO stock into aqueous buffer increase_volume Increase Volume of Aqueous Buffer start->increase_volume slow_addition Add Stock Slowly while Vortexing start->slow_addition adjust_ph Adjust Buffer pH start->adjust_ph co_solvent Add Co-solvent (e.g., Ethanol) start->co_solvent result Successful Dissolution increase_volume->result Reduces final concentration slow_addition->result Prevents localized high concentration adjust_ph->result Increases solubility based on pKa co_solvent->result Improves overall solubility

Caption: Troubleshooting logic for precipitation issues.

competitive_elisa cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection coat Coat Plate with Avidin wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 pre_incubate Add to Wells for Competition wash2->pre_incubate sample Sample (Unknown Biotin) sample->pre_incubate standard This compound (Standard) standard->pre_incubate biotin_hrp Biotin-HRP biotin_hrp->pre_incubate wash3 Wash pre_incubate->wash3 add_substrate Add TMB Substrate wash3->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate

References

how to remove excess N-Biotinyl-L-cysteine after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess N-Biotinyl-L-cysteine and other biotinylation reagents after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound after a labeling reaction?

A1: After labeling your target molecule (e.g., a protein), it is crucial to remove the unreacted, free biotin (B1667282) to prevent interference in downstream applications. The most common methods leverage the significant size difference between your labeled protein and the small biotinylation reagent. These techniques include:

  • Dialysis: A membrane-based technique that separates molecules based on size by allowing small molecules like free biotin to pass through the pores while retaining larger molecules like the labeled protein.[1][2]

  • Size Exclusion Chromatography (SEC): This method, often performed using desalting columns or spin columns, separates molecules based on their size as they pass through a porous gel matrix.[3][4] Larger molecules elute first, while smaller molecules are retarded.

  • Affinity Purification: This method involves capturing the biotinylated molecule using streptavidin or avidin-coated beads, washing away the unbound excess biotin, and then eluting the purified molecule.[1]

  • Precipitation: Techniques like acetone (B3395972) precipitation can be used to precipitate the protein, leaving the small, soluble biotin reagent in the supernatant, which is then discarded.[5]

Q2: How do I choose the most suitable purification method for my experiment?

A2: The best method depends on several factors, including your sample volume, concentration, the required purity, and the time available. The table below summarizes the key characteristics of each method to help you decide.

Q3: How can I determine if the removal of excess biotin was successful?

A3: The efficiency of free biotin removal can be assessed indirectly. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1] The HABA-avidin complex has a characteristic color and absorbance. Free biotin will displace HABA from the complex, causing a measurable decrease in absorbance.[6] By comparing your purified sample to a standard curve of known biotin concentrations, you can estimate the amount of remaining free biotin.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Protein Recovery Protein Precipitation: Over-labeling can increase hydrophobicity, leading to aggregation and precipitation.[7]Reduce the molar excess of the biotinylation reagent used in the labeling step. If precipitation has occurred, you may try to resolubilize the protein by adjusting the buffer pH.[1]
Nonspecific Binding: The protein may be binding to the dialysis membrane or the chromatography resin.For dialysis, try a different membrane material with lower protein-binding properties. For chromatography, ensure the column resin is appropriate for your sample; low-binding resins are available.[1]
Inefficient Removal of Free Biotin Inadequate Purification Parameters: Dialysis time may be too short, or the number of buffer changes may be insufficient. The molecular weight cut-off (MWCO) of the SEC resin might be inappropriate.For Dialysis: Increase the dialysis duration and perform more frequent buffer changes. A common recommendation involves multiple changes over 24-48 hours.[1] For removing NHS-biotin, a 48-hour dialysis with four buffer changes is recommended.[8] For SEC: Ensure the MWCO of the resin is low enough to effectively separate your labeled molecule from the small biotin reagent. A 7 kDa MWCO is often effective for proteins.[1]
High Background in Downstream Assays Residual Free Biotin: Incomplete removal of the unconjugated biotin can saturate streptavidin/avidin binding sites in assays like ELISAs or pull-downs, preventing the capture of your biotinylated molecule.[1][9]Perform a preliminary buffer exchange using a spin column or dialysis to significantly reduce the concentration of free biotin before proceeding with affinity-based steps.[1]

Comparison of Purification Methods

MethodTypical Sample VolumeTime RequiredProtein RecoveryProsCons
Dialysis >100 µL4 - 48 hoursModerate to HighSimple, gentle on proteins, can handle larger volumes.Time-consuming, potential for sample dilution, risk of protein loss due to nonspecific binding to the membrane.[1][2]
Size Exclusion Chromatography (Spin Column) 20 - 700 µL< 15 minutesHighFast, high recovery, easy to use, suitable for small volumes.[1][9][10]Limited to small sample volumes, less effective for very dilute samples.[7]
Size Exclusion Chromatography (Gravity Column) > 1 mL15 - 30 minutesModerate to HighCan handle larger volumes than spin columns.Can result in sample dilution, some sample loss on the column is possible.[2][3]
Affinity Purification (Streptavidin Beads) Variable1 - 2 hoursVariableHighly specific for biotinylated molecules.Requires an elution step which can be harsh (e.g., low pH, high temperature) and may denature the protein.[11][12]

Experimental Protocols

Protocol 1: Dialysis for Removal of Excess Biotin

This method is suitable for sample volumes typically greater than 100 µL.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).

  • Dialysis buffer (e.g., PBS), chilled to 4°C.

  • Large beaker (volume should be at least 100 times the sample volume).

  • Stir plate and stir bar.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This often involves hydrating it in the dialysis buffer for a few minutes.[1][3]

  • Load your biotinylated protein sample into the dialysis tubing/cassette and seal it securely, ensuring there are no leaks.

  • Place the sealed cassette into the beaker containing the chilled dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, or overnight for more thorough removal.[1][2]

  • Change the dialysis buffer at least 3-4 times. For complete removal of unreacted NHS-biotin, a 48-hour dialysis with 4 buffer changes is recommended.[8]

  • After the final dialysis period, carefully remove the sample from the tubing/cassette.

Protocol 2: Size Exclusion Chromatography (Spin Column)

This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).[1]

Materials:

  • Spin column with an appropriate MWCO (e.g., 7 kDa).

  • Collection tubes.

  • Microcentrifuge.

Procedure:

  • Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[1]

  • Discard the flow-through and place the column into a new, clean collection tube.

  • Slowly apply your biotinylated sample to the center of the resin bed.

  • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]

  • The purified sample containing the biotinylated protein will be in the collection tube. The excess, small this compound molecules are retained in the column resin.[1]

Visualized Workflow

G start Protein Labeling Reaction (Protein + this compound) quench Quench Reaction (e.g., with Tris or Glycine) start->quench purification_step Purification Step: Remove Excess Biotin quench->purification_step dialysis Dialysis purification_step->dialysis Method 1 sec Size Exclusion Chromatography (Spin or Gravity Column) purification_step->sec Method 2 affinity Affinity Purification (Streptavidin Beads) purification_step->affinity Method 3 product Purified Biotinylated Protein dialysis->product waste Excess Biotin Removed dialysis->waste sec->product sec->waste affinity->product affinity->waste downstream Downstream Application (e.g., ELISA, Western Blot, Pull-down) product->downstream

Caption: Workflow for purifying biotinylated proteins after labeling.

References

optimizing incubation time for N-Biotinyl-L-cysteine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Biotinyl-L-cysteine labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful and efficient labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a biotinylation reagent used to attach a biotin (B1667282) label to molecules of interest, primarily targeting sulfhydryl groups on cysteine residues.[1] This process, known as biotinylation, is widely used in life sciences for various applications, including protein purification, detection, and immobilization.[1]

Q2: What is the optimal pH for this compound labeling?

A2: The optimal pH for labeling cysteine residues with thiol-reactive reagents like those similar in mechanism to this compound is between 6.5 and 7.5.[2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions with other amino acid residues like lysine (B10760008).[2][3] At a pH of 7.0, the reaction with thiols is significantly faster than with amines.[2]

Q3: What is the recommended storage condition for this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.

Q4: Can I reuse streptavidin resin after eluting my biotinylated protein?

A4: Reusability of streptavidin resin depends on the elution method. If harsh, denaturing conditions are used for elution, the resin's binding capacity may be compromised. For applications using cleavable biotinylation reagents, where elution is gentle, the resin may be reusable. However, for most standard applications, reusing the resin is not recommended to avoid cross-contamination and ensure maximal binding capacity in subsequent experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Possible Cause Solution
Low Labeling Efficiency / Low Yield Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5.[2][3]Ensure the reaction buffer is maintained within the pH range of 6.5-7.5. Use a non-amine-containing buffer such as PBS or HEPES.[4]
Insufficient Incubation Time: The reaction was not allowed to proceed for a sufficient duration.Optimize the incubation time. Start with a standard time (e.g., 2 hours at room temperature) and perform a time-course experiment to determine the optimal duration for your specific protein.[4]
Low Molar Excess of Biotin Reagent: The concentration of this compound is too low relative to the protein concentration.Increase the molar excess of the biotin reagent. A 10- to 20-fold molar excess is a common starting point.[4]
Presence of Reducing Agents: Reducing agents like DTT in the protein sample will compete with the cysteine residues for the biotinylation reagent.[5]Remove any reducing agents from the protein sample before adding this compound. This can be done using a desalting column or dialysis.[5]
Oxidized Cysteine Residues: The target cysteine residues are in a disulfide bond and not available for labeling.[1]Reduce the protein with a reducing agent like DTT or TCEP prior to the labeling reaction. Ensure the reducing agent is subsequently removed.[4]
Non-specific Binding / High Background Reaction pH is too high: A pH above 7.5 can lead to reaction with primary amines on lysine residues.[2][3]Lower the reaction pH to the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols.[2]
Excess Biotin Reagent: A very high molar excess of the biotin reagent can lead to non-specific interactions.Optimize the molar ratio of the biotin reagent to your protein. Use the lowest concentration that gives sufficient labeling.
Ineffective Quenching: The labeling reaction was not properly stopped, leading to continued reaction with other components.Quench the reaction by adding a small molecule with a free thiol group, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM.[6]
Inadequate Washing: Insufficient washing after the binding step can leave unbound biotinylated proteins.Increase the number and stringency of wash steps after incubating the labeled protein with the streptavidin resin.
Protein Precipitation During Labeling Hydrophobic Nature of the Label: The addition of the biotin label can alter the solubility of the protein.[7]Lower the molar ratio of the biotin reagent to the protein to reduce the degree of labeling.[7] Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Solvent Incompatibility: The solvent used to dissolve the this compound (e.g., DMSO) is not compatible with the protein solution.Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). Add the biotin reagent dropwise while gently mixing.

Experimental Protocols

Protocol 1: General this compound Labeling of a Purified Protein

This protocol provides a general procedure for labeling a purified protein with this compound. Optimization of incubation time, temperature, and molar excess of the biotin reagent may be necessary for each specific protein.

Materials:

  • Purified protein containing accessible cysteine residues

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (or other non-amine containing buffer)

  • Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M L-cysteine or β-mercaptoethanol

  • Desalting column or dialysis equipment

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • (Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[4] If using DTT, it must be removed before proceeding.

    • Remove the reducing agent using a desalting column or dialysis against the reaction buffer.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.[4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the quenching solution to a final concentration of 10-20 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess biotin reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Optimizing Incubation Time

To determine the optimal incubation time for your specific protein, a time-course experiment is recommended.

Example Data for Incubation Time Optimization:

Incubation Time (minutes)Labeling Efficiency (%)
1545
3070
6085
12095
24096
Overnight (at 4°C)98

Note: This is example data for illustrative purposes. Actual results will vary depending on the protein and reaction conditions.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Quenching & Purification prep_protein Prepare Protein Solution (1-10 mg/mL in PBS pH 7.2) reduce_protein Reduce Disulfide Bonds (Optional, with TCEP) prep_protein->reduce_protein If necessary remove_reducing Remove Reducing Agent (Desalting Column/Dialysis) reduce_protein->remove_reducing add_biotin Add Biotin Reagent (10-20x molar excess) remove_reducing->add_biotin prep_biotin Prepare 10 mM This compound in DMSO/DMF prep_biotin->add_biotin incubate Incubate (2h at RT or overnight at 4°C) add_biotin->incubate quench Quench Reaction (L-cysteine or BME) incubate->quench purify Purify Labeled Protein (Desalting Column/Dialysis) quench->purify end End purify->end start Start start->prep_protein troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Labeling Yield? ph Suboptimal pH? low_yield->ph Yes time Insufficient Incubation? low_yield->time molar_excess Low Molar Excess? low_yield->molar_excess reducing_agent Reducing Agent Present? low_yield->reducing_agent oxidized_cys Oxidized Cysteines? low_yield->oxidized_cys adjust_ph Adjust pH to 6.5-7.5 ph->adjust_ph optimize_time Optimize Incubation Time time->optimize_time increase_excess Increase Molar Excess molar_excess->increase_excess remove_reducing Remove Reducing Agent reducing_agent->remove_reducing reduce_protein Reduce Protein Before Labeling oxidized_cys->reduce_protein

References

troubleshooting guide for N-Biotinyl-L-cysteine mass spectrometry data

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Biotinyl-L-cysteine Mass Spectrometry

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in mass spectrometry applications.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the mass spectrometry analysis of this compound labeled peptides and proteins.

Q1: Why am I not detecting my biotinylated peptide/protein of interest?

A1: Several factors could lead to a lack of detection. Consider the following possibilities:

  • Low Abundance: Biotinylated proteins or peptides can be of low stoichiometry. The high dynamic range of the mass spectrometer may prevent the identification of low-abundance modified peptides when co-eluting with highly abundant unmodified peptides.[1][2]

  • Inefficient Enrichment: The enrichment step using avidin (B1170675) or neutravidin beads may not be optimal. Ensure proper binding conditions and consider alternative enrichment strategies. One such strategy is the Direct Detection of Biotin-containing Tags (DiDBiT) method, where proteins are digested before enrichment of the biotin-tagged peptides, which can increase the yield.[1][3]

  • Poor Ionization: The biotin (B1667282) moiety itself can sometimes suppress peptide ionization.[4] Ensure your mass spectrometer settings are optimized for detecting modified peptides.

  • Sample Loss: Low-level protein or peptide samples can be lost during sample preparation steps, especially through adsorption to glass vials.[2][5] Use low-binding plastic vials for sample storage and handling.[5]

  • Protein Degradation: Ensure that protease inhibitors are used during sample preparation to prevent degradation of your protein of interest.[2][5]

Q2: My spectra are dominated by non-biotinylated peptides and contaminants. How can I reduce this background?

A2: Contamination is a common issue in proteomics. Here are some steps to minimize it:

  • Thorough Washing: After binding your biotinylated sample to avidin/neutravidin beads, perform stringent washing steps to remove non-specifically bound proteins. A common wash buffer includes PBS with 5% acetonitrile (B52724).[1][3]

  • Clean Handling: Take precautions to avoid contamination from external sources like keratin (B1170402) from skin and hair. Wear gloves, a lab coat, and work in a clean environment.[5]

  • High-Purity Reagents: Use high-purity, MS-grade reagents (e.g., water, acetonitrile, formic acid) to minimize chemical noise and contaminants.[5][6]

  • Mock Experiments: Perform control experiments (e.g., cells not treated with the biotinylating agent) to distinguish specifically labeled proteins from background contaminants.[1]

Q3: I am detecting biotinylated peptides, but the signal intensity is very low. How can I improve it?

A3: Low signal intensity can be addressed by optimizing several experimental parameters:

  • Elution Efficiency: Ensure complete elution of biotinylated peptides from the affinity beads. A common elution buffer is a solution of 80% acetonitrile, 0.2% TFA, and 0.1% formic acid in water.[1][3] Multiple elution steps or boiling the beads in the elution buffer can increase recovery.[3]

  • Sample Complexity Reduction: As mentioned, digesting proteins before enrichment (DiDBiT method) reduces the complexity of the sample introduced to the mass spectrometer, which can enhance the signal of the target peptides.[1]

  • Mass Spectrometer Settings: Optimize acquisition parameters on your mass spectrometer. This includes using a high-resolution instrument for better mass accuracy and confidence in identification.[1]

Q4: How can I confirm that the modification I am seeing is indeed this compound?

A4: Confirmation relies on accurate mass measurement and characteristic fragmentation patterns in your MS/MS spectra.

  • Accurate Mass: The mass of the biotinyl moiety added to a cysteine residue should be accurately reflected in the precursor mass.

  • Signature Fragment Ions: Look for characteristic fragment ions of the biotin tag in your MS/MS spectra. For biotinylated cysteine peptides generated via "click" chemistry, signature ions at m/z 227.085 (dehydrobiotin) and m/z 284.143 (oxonium-biotin) have been reported.[7]

  • Manual Validation: Manually inspect the MS/MS spectra to confirm the presence of b- and y-ions that support the peptide sequence and the localization of the biotin modification on the cysteine residue.

Q5: I am having trouble localizing the biotinylation site to a specific cysteine residue. What can I do?

A5: Ambiguous site localization is a challenge, especially in peptides with multiple potential modification sites.

  • High-Resolution MS/MS: Use a high-resolution mass spectrometer and an appropriate fragmentation technique (e.g., HCD, ETD) to generate a rich series of fragment ions that can pinpoint the modified residue.

  • Specialized Software: Utilize proteomics software that is capable of handling PTM localization and provides localization probability scores.

  • Manual Inspection: Carefully examine the MS/MS spectrum for fragment ions that unambiguously identify the modified cysteine. For example, the mass difference between consecutive b- or y-ions will correspond to the mass of the modified cysteine residue.[8]

Quantitative Data Summary

The following tables provide a quick reference for masses relevant to this compound mass spectrometry.

Table 1: Molar Masses of Relevant Molecules

CompoundChemical FormulaMonoisotopic Mass (Da)
L-CysteineC₃H₇NO₂S121.0197
BiotinC₁₀H₁₆N₂O₃S244.0882
This compoundC₁₃H₂₁N₃O₅S₂363.0923
NHS-Biotin adduct on Lysine (B10760008)C₁₀H₁₄N₂O₂226.0776

Table 2: Common Adducts and Modifications

ModificationMass Shift (Da)Notes
Oxidation (Methionine)+15.9949A common artifact during sample preparation.[5]
Carbamidomethylation (Cysteine)+57.0215Used for blocking free thiols.
S-sulfhydration (Cysteine)+31.9721Corresponds to a persulfide modification (Cys-SSH).[4]
Sulfenic acid (Cysteine)+15.9949Cys-SOH.[4]
Sulfinic acid (Cysteine)+31.9898Cys-SO₂H.[4]
Sulfonic acid (Cysteine)+47.9847Cys-SO₃H.[4]

Table 3: Signature Fragment Ions for Biotinylated Peptides

m/zPutative IdentityNotes
227.085DehydrobiotinA commonly observed signature ion for biotin-modified peptides.[7]
284.143Oxonium-biotinAnother signature ion resulting from fragmentation of the biotin-triazole structure in click chemistry applications.[7]
327.185Immonium ion of biotinylated lysineIndicates the presence of a biotinylated lysine residue.[8]

Experimental Protocols

This section provides a generalized workflow for the analysis of biotinylated proteins. Specific steps may need to be optimized for your particular sample and experimental goals.

1. Sample Preparation and Protein Digestion (DiDBiT Method)

This protocol is adapted from the Direct Detection of Biotin-containing Tags (DiDBiT) strategy.[1]

  • Cell Lysis: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Precipitation and Digestion: Precipitate proteins (e.g., with acetone) and resuspend the pellet in a digestion buffer (e.g., 8 M urea). Reduce disulfide bonds with TCEP and alkylate free cysteines with iodoacetamide.[1]

  • Digestion: Dilute the urea (B33335) concentration and digest the proteins with an appropriate protease, such as trypsin, for 3 hours at 37°C.[1]

2. Enrichment of Biotinylated Peptides

  • Bead Incubation: Incubate the digested peptide mixture with NeutrAvidin beads to capture the biotinylated peptides.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides. A typical wash series includes washes with PBS and PBS containing 5% acetonitrile.[1][3]

  • Elution: Elute the bound biotinylated peptides from the beads using a stringent elution buffer, such as 80% acetonitrile, 0.2% TFA, and 0.1% formic acid.[1][3] Collect multiple elutions to maximize recovery.[3]

  • Sample Cleanup: Dry the eluted peptides in a speed vacuum and resuspend in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid).

3. LC-MS/MS Analysis

  • Chromatography: Separate the peptides using a reversed-phase liquid chromatography system (e.g., using a C18 column) with a gradient of increasing acetonitrile concentration.[3]

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap).[1] The instrument should be operated in a data-dependent acquisition mode, alternating between full MS scans and MS/MS scans of the most abundant precursor ions.[6]

  • Data Analysis: Use a suitable proteomics search engine (e.g., Mascot, MaxQuant) to identify the peptides from the MS/MS spectra. The search parameters should include the specific mass of the biotin modification on cysteine as a variable modification.[8]

Visualizations

Troubleshooting Workflow for this compound Mass Spectrometry Data

TroubleshootingWorkflow Start Start: No/Low Signal of Biotinylated Peptide CheckSamplePrep Review Sample Preparation: - Contamination? - Degradation? - Sample Loss? Start->CheckSamplePrep Potential Issue CheckEnrichment Evaluate Enrichment Step: - Inefficient Binding? - Incomplete Elution? Start->CheckEnrichment Potential Issue CheckMS Assess MS Performance: - Poor Ionization? - Incorrect Settings? Start->CheckMS Potential Issue OptimizeSamplePrep Optimize Sample Prep: - Use High-Purity Reagents - Add Protease Inhibitors - Use Low-Binding Tubes CheckSamplePrep->OptimizeSamplePrep Identified Problem OptimizeEnrichment Optimize Enrichment: - Stringent Washes - Use DiDBiT Method - Optimize Elution Buffer CheckEnrichment->OptimizeEnrichment Identified Problem OptimizeMS Optimize MS Settings: - Calibrate Instrument - Adjust Acquisition Parameters CheckMS->OptimizeMS Identified Problem DataAnalysis Re-analyze Data: - Search for Signature Ions - Check for Mass Shifts - Manual Validation OptimizeSamplePrep->DataAnalysis OptimizeEnrichment->DataAnalysis OptimizeMS->DataAnalysis Success Successful Detection DataAnalysis->Success Problem Solved

Caption: A flowchart for troubleshooting common issues in this compound mass spectrometry.

References

Technical Support Center: Improving N-Biotinyl-L-cysteine Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Biotinyl-L-cysteine and related biotinylation workflows. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for higher specificity and lower background.

Troubleshooting Guide

This guide addresses common issues encountered during cysteine-specific biotinylation experiments in a question-and-answer format.

Q1: Why am I observing high background or multiple non-specific bands in my assay (e.g., Western blot, pull-down) after biotinylation?

A: High background is a frequent issue in biotin-based assays and can stem from several sources. The primary causes include non-specific binding of avidin (B1170675) or streptavidin, off-target labeling of other amino acid residues, and incomplete removal of excess biotin (B1667282) reagent.

Potential Causes and Solutions

Potential Cause Recommended Solution Explanation
Non-Specific Avidin/Streptavidin Binding Increase the salt concentration of incubation buffers.[1] Use a high-quality blocking agent such as 1-3% Biotin-free BSA or commercial blocking buffers.[2] Consider using NeutrAvidin conjugates, which have lower non-specific binding. Add free biotin to the final wash steps to displace weakly bound detection reagents.[3] Avidin, in particular, can bind non-specifically to proteins and nitrocellulose membranes, especially in low-salt buffers.[1] Blocking unoccupied sites on the membrane and beads is crucial.[4]
Off-Target Labeling Optimize the reaction pH. For maleimide-based reagents, maintain a pH of 6.5-7.5 to favor reaction with thiols over amines.[5][6] For iodoacetyl groups, a pH of 7.5-8.5 is recommended.[6] The reactivity of the labeling reagent with different functional groups is pH-dependent. At higher pH levels, reagents like maleimides can react with primary amines on lysine (B10760008) residues, leading to non-specific labeling.[5][7]
Incomplete Removal of Excess Reagent After the labeling reaction, purify the sample using size-exclusion chromatography (e.g., desalting columns) or extensive dialysis to remove all non-reacted biotinylation reagent.[2][8] Excess, unbound biotinylation reagent can bind to streptavidin beads or detection reagents, causing high background signal across the entire blot or high non-specific binding in pull-downs.

| Co-isolation of Non-Target Proteins | For enrichment techniques like Acyl-Biotinyl Exchange (ABE), add a second, different blocking agent (e.g., 2,2′-dithiodipyridine) after the initial NEM block to cap any remaining reactive cysteines before biotinylation.[9] | Some cysteine residues may not be fully blocked by the initial alkylation step. These can become inadvertently biotinylated, leading to the co-isolation of non-target proteins.[9] |

Q2: How can I specifically label S-acylated (palmitoylated) cysteines without labeling other free cysteines in the proteome?

A: This requires a specific workflow known as the Acyl-Biotinyl Exchange (ABE) assay. The specificity of this method relies on a three-step process: (1) irreversibly blocking all free cysteine thiols, (2) selectively cleaving the thioester bond of S-acylated cysteines to reveal a free thiol, and (3) labeling this newly exposed thiol with a biotinylation reagent. To further enhance specificity, a low-background ABE (LB-ABE) protocol has been developed which adds an additional blocking step.[9]

Q3: My labeling efficiency is low, resulting in a weak signal. How can I improve it?

A: Low labeling efficiency can be caused by suboptimal reaction conditions or inaccessible cysteine residues.

  • Ensure Cysteine Accessibility: The target cysteine must be accessible to the labeling reagent. If it is buried within the protein structure or involved in a disulfide bond, labeling will be inefficient. Ensure a sufficient concentration of a reducing agent like TCEP is present to keep the target cysteine in its reduced, reactive state.[10]

  • Optimize Molar Ratio: While a high molar excess of the biotinylation reagent can lead to non-specificity, too low a ratio can result in poor labeling. Start with a 10- to 20-fold molar excess of the labeling reagent over the protein and optimize from there.[10][11]

  • Adjust Reaction Time and Temperature: Most labeling reactions are performed for 1-2 hours at room temperature or for longer periods (up to 24 hours) at 4°C.[8][11] Extending the incubation time may improve efficiency, but can also increase non-specific labeling. This parameter may require empirical optimization for your specific protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling? The optimal pH depends on the reactive group used to conjugate the biotin to the cysteine. For reagents targeting thiols (sulfhydryl groups) on cysteine residues, such as maleimides, a pH range of 6.5–7.5 is ideal. This range is low enough to minimize the cross-reactivity with primary amines (like lysine), which become more reactive at pH > 7.5.[5][6]

Q2: How can I quantify the degree of biotinylation? Several methods exist to determine the ratio of biotin molecules per protein. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method. More advanced techniques include competition ELISAs and mass spectrometry, which can provide more precise quantification and even identify the specific site of biotinylation.[12][13][14]

Q3: What is the difference between avidin, streptavidin, and NeutrAvidin for detection? Avidin is a glycoprotein (B1211001) from egg whites that can exhibit non-specific binding due to its carbohydrate moieties and positive charge. Streptavidin, isolated from Streptomyces avidinii, is not glycosylated and has a more neutral isoelectric point, generally resulting in lower non-specific binding. NeutrAvidin is a deglycosylated form of avidin that has a near-neutral pI, offering the lowest degree of non-specific binding among the three, making it ideal for applications requiring high signal-to-noise ratios.

Experimental Protocols

Protocol 1: Low-Background Acyl-Biotinyl Exchange (LB-ABE)

This protocol is adapted from methods designed to specifically label S-acylated proteins with high specificity.[9]

  • Lysis and Blocking of Free Thiols:

    • Lyse cells or tissues in a suitable buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

    • Incubate the lysate to ensure complete blocking.

  • Removal of Excess NEM:

    • Precipitate proteins (e.g., using acetone) to remove unreacted NEM.

  • Secondary Blocking (Crucial for Specificity):

    • Resuspend the protein pellet in a buffer containing a second, distinct thiol-reactive reagent, such as 2,2′-dithiodipyridine (DTDP).[9] This step is critical to block any residual cysteine residues that were not blocked by NEM.[9]

  • Thioester Cleavage:

    • Treat the sample with a neutral hydroxylamine (B1172632) solution to specifically cleave the thioester bonds of S-acylated cysteines, exposing their thiol groups.

  • Biotinylation:

    • Immediately label the newly exposed thiol groups with a thiol-reactive biotinylation reagent, such as Biotin-HPDP.

  • Enrichment and Analysis:

    • Capture the biotinylated proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-biotinylated proteins.

    • Elute the bound proteins and analyze by Western blot or mass spectrometry.

Protocol 2: General Method for Reducing Background in Biotin-Based Detection

This protocol outlines key steps for improving signal-to-noise in applications like Western blotting after a biotinylation reaction.

  • Blocking:

    • After transferring proteins to a membrane (e.g., nitrocellulose), block for at least 1 hour at room temperature with a high-quality blocking buffer. Recommended blockers include 3% biotin-free BSA in TBS-T or specialized commercial buffers.

  • Primary Incubation (If applicable):

    • If using a biotinylated primary antibody, incubate with the membrane according to the manufacturer's recommendation.

  • Washing:

    • Wash the membrane thoroughly after incubations. Perform at least 5-7 washes of 5 minutes each with a stringent wash buffer (e.g., TBS with 0.1% Tween-20).[2]

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with the streptavidin-HRP conjugate diluted in blocking buffer. Use the lowest concentration of the conjugate that still provides a strong specific signal.

  • Final High-Specificity Wash:

    • Perform a final series of stringent washes. For the last wash, consider adding a low concentration of free biotin to the wash buffer to out-compete any non-specifically bound streptavidin-HRP.[3]

  • Detection:

    • Proceed with chemiluminescent detection.

Quantitative Data & Visualizations

Data Summary Tables

Table 1: Impact of Secondary Blocking on Non-Specific Biotinylation Data conceptualized from immunoblotting results in a low-background ABE study.[9]

Protein Condition Relative Biotinylation Level (%)
Bovine TG Standard ABE (No DTDP Block) 100%
Bovine TG LB-ABE (With DTDP Block) 35%
Bovine RNASE1 Standard ABE (No DTDP Block) 100%

| Bovine RNASE1 | LB-ABE (With DTDP Block) | 42% |

Table 2: Typical Performance Metrics for Cysteine Labeling General values reported for maleimide-based labeling reactions.[10]

Parameter Typical Value
Coupling Efficiency 70-90%
Specificity for Cysteine >95%

| Labeling Stoichiometry | ~1:1 (label:protein) |

Diagrams

G General Workflow for Cysteine Biotinylation start Start: Protein with accessible Cysteine reduce 1. Reduction (Optional) (e.g., with TCEP) Ensures Cys-SH is free start->reduce label 2. Labeling Reaction Add this compound reagent (pH 6.5-7.5 for maleimides) reduce->label quench 3. Quench Reaction (e.g., with L-cysteine) Reacts with excess reagent label->quench purify 4. Purification (e.g., Desalting Column) Removes excess reagent quench->purify detect 5. Downstream Application (Pull-down, Western Blot, etc.) purify->detect

Caption: General workflow for labeling a target protein at a cysteine residue.

G Low-Background Acyl-Biotinyl Exchange (LB-ABE) Workflow start Start: Proteome with Free Cys and S-Acylated Cys block1 1. Block Free Thiols (e.g., NEM) Protects non-acylated Cys start->block1 block2 2. Secondary Block (Key Step) (e.g., DTDP) Blocks residual free Cys block1->block2 cleave 3. Cleave Thioester Bond (Hydroxylamine) Exposes S-Acylated Cys block2->cleave label 4. Biotinylate New Thiols (e.g., Biotin-HPDP) Specific labeling occurs cleave->label enrich 5. Enrichment & Analysis (Streptavidin pull-down, MS) label->enrich

Caption: Key steps in the LB-ABE method to ensure high specificity.

G Troubleshooting Logic for High Background start High Background Observed q1 Is background present in 'no biotin' control? start->q1 a1_yes Issue is with Streptavidin/Avidin non-specific binding q1->a1_yes Yes a1_no Issue is related to biotinylation step q1->a1_no No s1 Solution: - Increase wash stringency - Add free biotin to wash - Use NeutrAvidin - Improve blocking a1_yes->s1 q2 Are there many off-target bands or smears? a1_no->q2 a2_yes Likely off-target labeling of other residues (e.g., Lys) q2->a2_yes Yes a2_no Likely due to excess, unreacted biotin reagent q2->a2_no No s2 Solution: - Optimize reaction pH (6.5-7.5) - Reduce molar excess of reagent a2_yes->s2 s3 Solution: - Improve post-reaction cleanup (Dialysis, Desalting Column) a2_no->s3

Caption: A decision tree for diagnosing sources of high background.

References

dealing with high background in N-Biotinyl-L-cysteine western blots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting western blots utilizing N-Biotinyl-L-cysteine. This resource provides detailed guidance to researchers, scientists, and drug development professionals experiencing issues with high background and other common artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in western blotting?

This compound is a reagent used to label proteins that have reactive cysteine residues. Under specific experimental conditions, it can form disulfide bonds with protein cysteines, effectively tagging them with biotin (B1667282). This allows for the detection of these modified proteins on a western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).[1][2] This technique is often employed to study protein S-thiolation and other redox-sensitive modifications.[2]

Q2: I am observing very high background across my entire western blot. What are the most common causes?

High background in biotin-based western blots is a frequent issue and can stem from several factors:

  • Endogenous Biotin: Many cell and tissue lysates contain naturally biotinylated proteins (e.g., carboxylases), which are detected by the streptavidin-HRP conjugate, leading to false positive bands and high background.[3][4][5]

  • Inappropriate Blocking Buffer: Using non-fat dry milk as a blocking agent is a primary cause of high background in biotin detection systems because milk itself contains endogenous biotin.[6][7][8]

  • Insufficient Blocking: The membrane may not be blocked adequately, allowing the streptavidin-HRP to bind non-specifically.[9][10]

  • High Concentration of Streptavidin-HRP: Using too much streptavidin-HRP conjugate can lead to increased non-specific binding.[7][11]

  • Inadequate Washing: Insufficient washing after incubation with the streptavidin-HRP will result in high background.[7][12]

  • Contaminated Buffers: Bacterial growth in buffers can be a source of background.[8][13]

Q3: There are specific non-specific bands appearing in all my lanes, including my negative controls. What could be causing this?

This is a classic sign of the detection of endogenous biotin-containing proteins.[3][4] Common endogenously biotinylated proteins include pyruvate (B1213749) carboxylase (~125 kDa) and acetyl-CoA carboxylase (~250 kDa).[3][14] To confirm this, you can run a blot with your lysate and probe it only with streptavidin-HRP (omitting the primary antibody or biotin-labeling step).[3][15] If the bands still appear, they are endogenous biotinylated proteins.

Q4: Can I use non-fat dry milk for blocking in my this compound western blot?

It is strongly advised not to use non-fat dry milk for blocking when using a biotin-streptavidin detection system.[6][7][8] Milk is a rich source of biotin and will cause high background levels.[6][7] Recommended blocking agents include Bovine Serum Albumin (BSA) or protein-free blocking buffers.[7][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving high background issues in your this compound western blots.

Problem: High Uniform Background

This appears as a general darkening of the entire membrane, making it difficult to distinguish specific bands.

Potential Cause Recommended Solution
Inappropriate Blocking Agent Switch from non-fat dry milk to 3-5% Bovine Serum Albumin (BSA) in TBST or a commercial protein-free blocking buffer.[7][9]
Insufficient Blocking Increase the blocking time to 2 hours at room temperature or overnight at 4°C with gentle agitation.[7] Ensure the membrane is fully submerged.[16]
Streptavidin-HRP Concentration Too High Optimize the concentration of your streptavidin-HRP conjugate. Perform a dot blot or a titration series to determine the optimal dilution.[7]
Inadequate Washing Increase the number and duration of wash steps after streptavidin-HRP incubation. For example, perform 4-5 washes of 5-10 minutes each with a sufficient volume of TBST.[7][12]
Membrane Overexposure Reduce the exposure time when imaging the blot.[7][12]
Contaminated Buffers Prepare all buffers fresh, especially those containing detergents or milk (if used for other applications), as these can support bacterial growth.[8][13]
Problem: Non-Specific Bands

These are distinct bands that appear in multiple lanes, often at high molecular weights.

Potential Cause Recommended Solution
Endogenous Biotinylated Proteins Implement an endogenous biotin blocking protocol before incubation with streptavidin-HRP. This typically involves sequential incubation with avidin (B1170675) and then biotin.[17]
Non-Specific Binding of Streptavidin-HRP Increase the ionic strength of your buffers (e.g., up to 0.5 M NaCl) to reduce non-specific interactions.[18] Add a mild detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers if not already present.[7]
Aggregates in Streptavidin-HRP Centrifuge the streptavidin-HRP solution before use to pellet any aggregates.[16]

Experimental Protocols

Protocol 1: Standard Western Blot for Biotinylated Proteins
  • SDS-PAGE and Transfer: Separate your protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for at least 1 hour at room temperature with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with an optimized dilution of streptavidin-HRP in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane extensively with TBST (e.g., 4-5 times for 5-10 minutes each).[7][12]

  • Detection: Incubate the membrane with a chemiluminescent substrate and image the blot.

Protocol 2: Endogenous Biotin Blocking

This protocol should be performed after the protein transfer and initial membrane blocking, and before incubation with the streptavidin-HRP conjugate.

  • Initial Blocking: Block the membrane as usual (e.g., 1 hour with 5% BSA in TBST).

  • Avidin Incubation: Incubate the membrane with a solution of avidin or streptavidin (e.g., 0.1 mg/ml in wash buffer) for 15-30 minutes at room temperature.[17] This will bind to the endogenous biotin on the blotted proteins.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[17]

  • Biotin Incubation: Incubate the membrane with a solution of free biotin (e.g., 0.5 mg/ml in wash buffer) for 30-60 minutes at room temperature.[17] This will saturate the remaining biotin-binding sites on the avidin/streptavidin molecules.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.[17]

  • Proceed with Detection: The membrane is now ready for incubation with your streptavidin-HRP conjugate as described in the standard protocol.

Visual Guides

Western_Blot_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_blot Blotting & Detection Lysate Cell/Tissue Lysate Labeling Labeling with This compound Lysate->Labeling SDSPAGE SDS-PAGE Labeling->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Strep_HRP Streptavidin-HRP Incubation Blocking->Strep_HRP Washing1 Wash Blocking->Washing1 Detection Chemiluminescent Detection Strep_HRP->Detection Washing2 Wash Strep_HRP->Washing2 Washing1->Strep_HRP Washing2->Detection

Caption: Standard workflow for this compound western blotting.

Troubleshooting_High_Background Start High Background Observed Check_Blocker Is Blocking Agent Non-Fat Milk? Start->Check_Blocker Switch_Blocker Switch to BSA or Protein-Free Blocker Check_Blocker->Switch_Blocker Yes Check_Endogenous Are there specific non-specific bands? Check_Blocker->Check_Endogenous No Switch_Blocker->Check_Endogenous Block_Endogenous Perform Endogenous Biotin Blocking Protocol Check_Endogenous->Block_Endogenous Yes Optimize_Strep Optimize Streptavidin-HRP Concentration & Washes Check_Endogenous->Optimize_Strep No Block_Endogenous->Optimize_Strep End Clean Blot Optimize_Strep->End

Caption: Decision tree for troubleshooting high background.

References

Technical Support Center: Optimizing N-Biotinyl-L-cysteine to Protein Molar Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the covalent labeling of proteins with N-Biotinyl-L-cysteine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a reagent used for biotinylating proteins.[1][2] The core reaction, known as a thiol-maleimide reaction or Michael addition, involves the maleimide (B117702) group of the reagent forming a stable covalent thioether bond with the sulfhydryl group (-SH) of a cysteine residue on the protein.[3][4] This reaction is highly selective for thiols, especially when performed under mild conditions (pH 6.5-7.5).[5][6]

Q2: What is the recommended starting molar ratio of this compound to protein?

A typical starting point for optimization is a 10:1 to 20:1 molar ratio of the maleimide reagent (this compound) to the protein.[5][7] However, the optimal ratio is highly dependent on the specific protein, its concentration, and the number of available cysteine residues. It is recommended to perform trial conjugations with a range of ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the best condition for your experiment.[5]

Q3: Why is the reaction buffer pH important?

The pH of the reaction buffer is critical for efficiency and specificity. A pH range of 6.5-7.5 is optimal for the thiol-maleimide reaction.[5][6] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[8] Above pH 7.5, the maleimide group can react with primary amines (like lysine (B10760008) residues), leading to non-specific labeling.[5][9] Higher pH also increases the rate of maleimide hydrolysis, which inactivates the reagent.[5][6]

Q4: Do I need to reduce my protein before labeling?

Yes, if your protein's cysteine residues are involved in disulfide bonds (-S-S-), they must be reduced to free thiols (-SH) to be available for labeling.[7] Maleimides do not react with disulfide bonds.[4][7][10]

Q5: Which reducing agent should I use, TCEP or DTT?

Tris(2-carboxyethyl)phosphine (TCEP) is generally recommended.[5] Unlike Dithiothreitol (DTT), TCEP does not contain a thiol group and therefore does not directly compete with the protein for reaction with the maleimide reagent. If DTT is used, it must be completely removed (e.g., via dialysis or a desalting column) before adding the this compound, as its thiol groups will consume the reagent. Note that some studies suggest TCEP can also react with maleimides, so careful optimization is key.[11]

Q6: How can I remove unreacted this compound after the reaction?

Excess, unreacted biotinylation reagent must be removed to get an accurate measurement of labeling efficiency.[12][13][14] Common methods include:

  • Size-Exclusion Chromatography (SEC): Using desalting columns like Sephadex G-25.[5]

  • Dialysis: Effective but can be lengthy, which risks re-oxidation of unreacted thiols.[15]

Q7: How do I determine if my protein is successfully biotinylated and calculate the degree of labeling?

The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12][16] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin (B1667282), which causes a measurable decrease in absorbance at 500 nm.[12][13][14] By measuring the absorbance before and after adding your biotinylated protein, you can calculate the moles of biotin per mole of protein.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Biotinylation Insufficiently reduced protein: Cysteine residues are in disulfide bonds (-S-S-) and unavailable.[9]Reduce the protein with a 50 to 100-fold molar excess of TCEP for 30-60 minutes before labeling. Ensure buffers are degassed to prevent re-oxidation.[5]
Hydrolyzed/Inactive Maleimide: The maleimide group on the this compound is sensitive to hydrolysis, especially at pH > 7.5.[5]Always prepare the this compound solution immediately before use in a dry, water-miscible solvent like DMSO or DMF.[5][7] Maintain reaction pH between 6.5 and 7.5.[5]
Interfering Buffer Components: Buffers contain competing substances like primary amines (Tris, glycine) or thiols (DTT, β-mercaptoethanol).[5]Use a non-amine, thiol-free buffer such as PBS or HEPES at pH 7.0-7.5.[5][17]
Suboptimal Molar Ratio: The molar excess of the biotin reagent is too low.Increase the molar ratio of this compound to protein. Test a range such as 10:1, 20:1, and 40:1.[5]
Protein Precipitation/Aggregation Over-labeling: Excessive labeling can alter the protein's net charge, isoelectric point (pI), and solubility.[18]Reduce the molar ratio of this compound to protein. Decrease the reaction incubation time.
Suboptimal Buffer Conditions: The buffer's pH or ionic strength is outside the protein's stability range.Optimize buffer conditions to ensure protein stability. Perform the reaction at 4°C instead of room temperature.[5]
High Background/Non-Specific Signal Inefficient Removal of Excess Biotin: Unreacted this compound remains in the sample.Ensure thorough purification after the labeling reaction using size-exclusion chromatography or dialysis.[5][12]
Non-Specific Labeling: Reaction pH was too high (>7.5), causing maleimide to react with amines (e.g., lysine).[5][9]Maintain the reaction pH strictly between 6.5 and 7.5.[5]
Inconsistent Results Thiol Re-oxidation: Free thiols on the protein form disulfide bonds again before the maleimide reagent is added.Perform the labeling reaction immediately after the reduction and removal of the reducing agent.[15] Use degassed buffers to minimize oxygen.[17]
Side Reactions: For proteins with an N-terminal cysteine, a side reaction called thiazine (B8601807) rearrangement can occur, altering the conjugate structure.[3][19][20]If possible, avoid labeling proteins with an unprotected N-terminal cysteine. Performing the reaction at a slightly acidic pH (~6.5) can help minimize this side reaction.[3]

Experimental Protocols

Protocol 1: Optimizing Molar Ratio of this compound to Protein

This protocol outlines a typical experiment to determine the optimal labeling ratio.

  • Protein Preparation and Reduction:

    • Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at pH 7.0 to a concentration of 1-10 mg/mL.[4][5]

    • If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP.[5]

    • Incubate at room temperature for 30-60 minutes.[5]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7][21]

  • Conjugation Reaction:

    • Divide the reduced protein solution into several aliquots.

    • Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1).[5]

    • Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching and Purification:

    • (Optional) Stop the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to quench unreacted maleimide.[5]

    • Purify the biotinylated protein from excess reagent using a desalting column (size-exclusion chromatography) or dialysis.[5][7]

  • Analysis:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Quantify the degree of biotinylation using the HABA assay (see Protocol 2).[12]

Protocol 2: Quantification of Biotinylation with the HABA Assay

This protocol provides a method to determine the moles of biotin per mole of protein.

  • Preparation:

    • Ensure the biotinylated protein sample is purified to remove all free biotin.[12][13]

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions.[12][22]

  • Measurement (Cuvette Method):

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[12][13]

    • Measure and record the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).[12][13]

    • Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.[12][13]

    • Measure the absorbance at 500 nm until the value is stable. Record this result (A₅₀₀ HABA/Avidin/Biotin Sample).[12][13]

  • Calculation:

    • Calculate the moles of biotin per mole of protein using the formula provided by the assay kit manufacturer, which will require the change in absorbance, the extinction coefficient of the HABA/Avidin complex (typically 34,000 M⁻¹cm⁻¹), and the concentration and molecular weight of your protein.[12]

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_react Reaction cluster_analysis Purification & Analysis Prot_Prep 1. Prepare Protein in pH 7.0-7.5 Buffer TCEP_Add 2. Add TCEP (if reducing disulfides) Prot_Prep->TCEP_Add Incubate_Reduce 3. Incubate 30-60 min (Reduction) TCEP_Add->Incubate_Reduce Combine 5. Combine Protein & Biotin Reagent at Varying Molar Ratios Incubate_Reduce->Combine Biotin_Prep 4. Prepare Biotin Reagent (Fresh in DMSO) Biotin_Prep->Combine Incubate_React 6. Incubate 2h @ RT or Overnight @ 4°C Combine->Incubate_React Purify 7. Purify Conjugate (e.g., Desalting Column) Incubate_React->Purify Analyze 8. Quantify Labeling (HABA Assay) Purify->Analyze Optimize 9. Determine Optimal Ratio Analyze->Optimize

Caption: General workflow for optimizing the molar ratio of this compound to protein.

troubleshooting_logic Start Problem: Low Labeling Efficiency C1 Is Protein Reduced? Start->C1 Check S1 Solution: Add TCEP to reduce disulfide bonds. C1->S1 No C2 Is Buffer Correct? C1->C2 Yes S2 Solution: Use amine/thiol-free buffer (PBS, HEPES) at pH 6.5-7.5. C2->S2 No C3 Was Biotin Reagent Fresh? C2->C3 Yes S3 Solution: Prepare reagent solution just before use. C3->S3 No C4 Is Molar Ratio Sufficient? C3->C4 Yes S4 Solution: Increase molar excess of biotin reagent. C4->S4 No

Caption: Decision tree for troubleshooting low biotinylation efficiency.

References

common mistakes to avoid in N-Biotinyl-L-cysteine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Biotinyl-L-cysteine applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and avoid mistakes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a biotinylated derivative of the amino acid L-cysteine. It is primarily used as a biochemical reagent for biotinylating proteins and other molecules at free sulfhydryl (-SH) groups, which are characteristic of cysteine residues. Its key applications include:

  • Detecting protein S-thiolation: It can be used as a "redox probe" to identify proteins that have undergone S-thiolation, a post-translational modification where a low-molecular-weight thiol forms a disulfide bond with a protein cysteine residue.[1]

  • Chemical ligation reactions: It has been shown to enhance the reactivity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in chemical ligation.[2][3]

  • Competitive binding assays: It is used to detect avidin (B1170675) and biotin (B1667282) through competitive binding reactions.[4][5][6]

  • Target identification: As a biotin-tagged probe, it can be used in chemical proteomics to identify proteins targeted for covalent modification by reactive small molecules.[7]

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage is crucial to maintain the reagent's reactivity. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reagent.

Q3: Why is the pH of the reaction buffer important for labeling with this compound?

The pH of the reaction buffer is a critical parameter. The thiol group of cysteine needs to be in its deprotonated, more nucleophilic thiolate form to react efficiently. Since the pKa of a typical cysteine thiol is around 8.5, performing the reaction at a pH between 7.5 and 8.5 can increase the reaction rate. However, at higher pH values, the risk of off-target reactions with other nucleophilic amino acid residues, such as lysine (B10760008), increases. For specific labeling of N-terminal α-amino groups over lysine ε-amino groups with NHS-ester reagents, a lower pH of around 6.5 can be used.[8]

Q4: My biotinylation efficiency is low. What are the possible causes?

Low biotinylation efficiency can stem from several factors:

  • Oxidized Cysteine Residues: The target cysteine residues may be oxidized and forming disulfide bonds, rendering them unavailable for labeling. Ensure that the protein is adequately reduced before the labeling reaction.

  • Presence of Reducing Agents: Reducing agents like DTT or TCEP in the reaction buffer will compete with the protein's cysteine residues for the this compound. These must be removed prior to labeling.[1]

  • Hydrolyzed Reagent: The this compound may have been compromised by moisture. Always allow the vial to reach room temperature before opening and use anhydrous solvents for stock solutions.

  • Incorrect Molar Ratio: The molar excess of this compound to protein may be insufficient. Optimization of this ratio is often necessary.

  • Interfering Buffer Components: Buffers containing primary amines, such as Tris or glycine, will react with NHS esters and should be avoided.[9]

Q5: I'm observing high background signal in my Western blot after using a biotinylated probe. What can I do?

High background is a common issue in biotin-streptavidin detection systems. Here are some troubleshooting steps:

  • Insufficient Blocking: Ensure adequate blocking of the membrane. Use a biotin-free blocking agent like BSA or fish gelatin. Avoid using milk, as it contains endogenous biotin which can lead to high background.[2]

  • Insufficient Washing: Increase the number and/or duration of wash steps after incubation with the streptavidin-HRP conjugate to remove non-specifically bound reagent.[2]

  • Streptavidin-HRP Concentration: The concentration of the streptavidin-HRP conjugate may be too high. Titrate the conjugate to find the optimal concentration that gives a good signal-to-noise ratio.[2]

  • Endogenous Biotin: Some cell lysates naturally contain biotinylated proteins. This can be a source of background signal.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Weak Signal Target cysteines are oxidized (disulfide bonds).Reduce the protein with a 10-100 fold molar excess of TCEP or DTT prior to labeling. Note that DTT must be removed before adding the biotinylation reagent.[1]
This compound reagent is hydrolyzed.Allow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMF or DMSO.[4]
Insufficient molar excess of this compound.Increase the molar excess of the reagent. A 10- to 20-fold molar excess is a good starting point for NHS-ester biotinylation.[1][4]
Presence of competing thiols in the buffer (e.g., DTT).Remove reducing agents after the reduction step using a desalting column or dialysis.[1]
Suboptimal pH of the reaction buffer.Adjust the pH of the reaction buffer to 7.5-8.5 to favor the deprotonation of the cysteine thiol.
Protein Precipitation Over-modification of the protein.Reduce the molar excess of this compound or decrease the reaction time.
Change in protein's isoelectric point after labeling.After the reaction, try adding 1M Tris (pH 9.0) to help resuspend the protein.[9]
High Background in Blotting Blocking buffer contains endogenous biotin (e.g., milk).Use a biotin-free blocking agent such as BSA or fish gelatin.[2]
Streptavidin-HRP concentration is too high.Decrease the concentration of the streptavidin-HRP conjugate.[2]
Insufficient washing.Increase the number and duration of wash steps.[2]
Non-specific Labeling Reaction pH is too high, leading to labeling of other residues like lysine.Lower the reaction pH. While cysteine labeling is optimal at pH 7.5-8.5, lowering it may reduce off-target reactions.
Molar excess of the reagent is too high.Reduce the molar excess of this compound.

Experimental Protocols & Data

General Protocol for Protein Biotinylation with this compound

This protocol is a general guideline and may require optimization for your specific protein and application.

  • Protein Preparation:

    • Dissolve the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[4]

    • To ensure cysteine residues are available for labeling, reduce the protein by adding a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1]

    • Remove the TCEP using a desalting column or dialysis with the reaction buffer.

  • Biotinylation Reaction:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF.[4]

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1][4] The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[4]

  • Quenching and Purification:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any excess this compound.[1]

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis.[4]

Quantitative Data Summary for Biotinylation Reactions

The following are general starting recommendations based on similar biotinylation reagents and may require optimization for this compound.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLDilute protein solutions may require a higher molar excess of the biotinylation reagent.[4]
Molar Excess of Reagent 10 - 20 fold (Reagent:Protein)A starting point for optimization. Lower ratios (e.g., 3:1) may be used to minimize effects on protein function.[1][4][10]
Reaction pH 7.2 - 8.5Optimal for cysteine thiol reactivity. Higher pH increases the risk of off-target reactions.
Reaction Temperature Room Temperature or 4°CHigher temperatures lead to shorter reaction times.
Reaction Time 30 - 60 minutes at RTLonger incubation times (2+ hours) are typically used for reactions at 4°C.[4]
Reducing Agent 10 - 100 fold molar excess of TCEPTCEP is preferred as it doesn't need to be removed before labeling. If DTT is used, it must be removed.[1]

Visualizations

Experimental Workflow for Detection of Protein S-Nitrosylation using the Biotin Switch Technique

The Biotin Switch Technique is a common method for detecting S-nitrosylated proteins, where this compound can be used as the biotinylating agent for the newly exposed thiol groups.

Biotin_Switch_Workflow cluster_sample_prep Sample Preparation cluster_blocking Step 1: Blocking cluster_reduction Step 2: Reduction cluster_labeling Step 3: Biotinylation cluster_detection Detection Protein_Lysate Protein Lysate (with S-nitrosylated and free thiols) Blocking Block free thiols with MMTS in the presence of SDS Protein_Lysate->Blocking Reduction Selectively reduce S-nitrosothiols to thiols with Ascorbate Blocking->Reduction Labeling Label newly formed thiols with This compound Reduction->Labeling Purification Affinity Purification (Streptavidin beads) Labeling->Purification Western_Blot Western Blot (Anti-Biotin Antibody) Labeling->Western_Blot Troubleshooting_Workflow Start Low or No Signal Check_Reduction Are Cysteines Reduced? Start->Check_Reduction Check_Reagent Is Biotin Reagent Active? Check_Reduction->Check_Reagent Yes Add_Reducer Add TCEP/DTT (Remove DTT before labeling) Check_Reduction->Add_Reducer No Check_Conditions Are Reaction Conditions Optimal? Check_Reagent->Check_Conditions Yes Use_New_Reagent Use fresh, unhydrolyzed This compound Check_Reagent->Use_New_Reagent No Check_Buffer Is Buffer Compatible? Check_Conditions->Check_Buffer Yes Optimize_Conditions Optimize molar ratio, time, and temperature Check_Conditions->Optimize_Conditions No Change_Buffer Use amine-free buffer (e.g., PBS) Check_Buffer->Change_Buffer No Success Successful Biotinylation Check_Buffer->Success Yes Add_Reducer->Check_Reduction Use_New_Reagent->Check_Reagent Optimize_Conditions->Check_Conditions Change_Buffer->Check_Buffer

References

troubleshooting unexpected side reactions of N-Biotinyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Biotinyl-L-cysteine. The information is presented in a question-and-answer format to directly address common and unexpected issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the amino acid L-cysteine where a biotin (B1667282) molecule is attached to the amino group. This reagent is commonly used in various biochemical and molecular biology applications, including:

  • Proximity Labeling: In techniques like BioID, it is used to biotinylate proteins in close proximity to a protein of interest.

  • Enzyme Assays: It can serve as a substrate or probe in enzymatic reactions.[1][2]

  • Chemical Ligation: It is utilized in chemical ligation reactions to enhance the reactivity of certain enzymes.[1]

  • Drug Delivery: It has been explored for targeting specific cells and tissues.[1]

Q2: What are the key reactive groups in this compound?

This compound has two primary reactive functional groups:

  • Thiol Group (-SH): The sulfhydryl group of the cysteine residue is a strong nucleophile and is highly reactive. It is prone to oxidation, disulfide bond formation, and S-alkylation.[1]

  • Carboxylic Acid Group (-COOH): This group can participate in standard carboxylic acid chemistry.

The biotin moiety itself is generally stable under typical experimental conditions but can be a source of steric hindrance in some applications.

Q3: How should I store this compound?

For long-term storage, this compound should be stored at -20°C or -80°C.[3] Stock solutions can be stored at -20°C for about a month and at -80°C for up to six months.[3] To prevent degradation, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Unexpected Side Reactions

Issue 1: High Background Signal in Biotin-Based Assays (e.g., Western Blot, ELISA)

High background is a common issue in assays utilizing biotin, which can mask the specific signal.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Excess Unreacted this compound Increase the number and duration of washing steps after the biotinylation reaction. Consider using a desalting column or dialysis to remove excess reagent.Unbound biotinylated reagent can bind to the streptavidin conjugate, leading to a high background signal.
Non-specific Binding of Streptavidin Conjugate Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) and/or add a non-ionic detergent (e.g., Tween-20) to the blocking and wash buffers.Inadequate blocking allows the streptavidin conjugate to bind non-specifically to the membrane or plate surface.
Endogenous Biotin If working with cell or tissue lysates, pre-incubate the sample with an avidin/biotin blocking solution.Many cells and tissues contain endogenous biotinylated proteins that will be detected by streptavidin conjugates.
Contaminated Buffers or Reagents Use fresh, high-purity buffers and reagents. Ensure that buffers are not contaminated with biotin.Contaminants in buffers can contribute to non-specific signals.
Issue 2: Low or No Signal in Conjugation Reactions

Failure to achieve efficient labeling of the target molecule can result in a weak or absent signal.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Oxidation of the Thiol Group Prepare solutions in deoxygenated buffers. Consider adding a chelating agent like EDTA to sequester metal ions that catalyze oxidation. Maintain a slightly acidic pH during storage and handling.The thiol group of cysteine is susceptible to oxidation, forming a disulfide bond (cystine) which is unreactive in many conjugation chemistries.
Incorrect Reaction pH Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry. For reactions targeting the thiol group, a pH range of 6.5-7.5 is often a good starting point.The reactivity of the thiol group is pH-dependent. At higher pH, the thiolate anion is more nucleophilic but also more prone to oxidation.
Presence of Interfering Substances Ensure that the reaction buffer is free of primary amines (e.g., Tris, glycine) if the reaction targets the carboxyl group, and free of other thiol-containing compounds (e.g., DTT, β-mercaptoethanol).These substances will compete with the target molecule for the reactive sites on this compound or the conjugation partner.
Degraded this compound Use a fresh aliquot of this compound. Check the purity of the reagent using HPLC or mass spectrometry if degradation is suspected.The reagent can degrade over time, especially if not stored properly.
Issue 3: Formation of Unexpected Products

The appearance of unexpected bands on a gel or peaks in a chromatogram can indicate the occurrence of side reactions.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Disulfide Bond Formation Add a reducing agent like DTT or TCEP to the sample before analysis (if compatible with the downstream application). To prevent this during the reaction, work under an inert atmosphere and use deoxygenated buffers.The thiol group of this compound can form disulfide bonds with itself or with other cysteine residues in the sample, leading to dimers or larger aggregates.
S-Alkylation Avoid the presence of alkylating agents in the reaction mixture. If unavoidable, consider protecting the thiol group, though this would negate its use in many applications.The nucleophilic thiol group can react with electrophilic alkylating agents that may be present as contaminants or as part of the experimental design.
Hydrolysis of the Amide Bond Avoid prolonged exposure to harsh acidic or basic conditions.The amide bond linking the biotin to the cysteine can be susceptible to hydrolysis under extreme pH conditions.

Experimental Protocols

Protocol 1: Assessing the Purity of this compound using HPLC-UV

This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products like its disulfide-linked dimer.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve a small amount of this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis:

    • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The disulfide dimer is expected to be more hydrophobic and thus have a longer retention time.

Protocol 2: Identification of this compound Side Products by Mass Spectrometry

This protocol outlines a general workflow for identifying potential side products of this compound using mass spectrometry.

Materials:

  • This compound sample (e.g., from a reaction mixture)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-Q-TOF)

Procedure:

  • Sample Preparation:

    • Dilute the this compound containing sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration appropriate for your instrument (typically in the low µg/mL to ng/mL range).

  • LC-MS Analysis:

    • Utilize a reverse-phase LC method similar to the one described in Protocol 1 to separate the components of the sample before they enter the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS data to identify the molecular weights of all species present.

    • Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Compare the observed molecular weights with the theoretical masses of expected products and potential side products (see table below).

    • Analyze the fragmentation patterns to confirm the identity of the observed species.

Table of Theoretical Masses for Common Species:

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compoundC₁₃H₂₁N₃O₄S₂347.0973
N,N'-Bisbiotinyl-L-cystine (Disulfide Dimer)C₂₆H₄₀N₆O₈S₄692.1790
This compound sulfinic acidC₁₃H₂₁N₃O₆S₂379.0872
This compound sulfonic acidC₁₃H₂₁N₃O₇S₂395.0821

Visualizations

Side_Reactions NB_Cys This compound (-SH) Dimer Disulfide Dimer (-S-S-) NB_Cys->Dimer Oxidation / High pH Oxidized Oxidized Forms (-SO2H, -SO3H) NB_Cys->Oxidized Strong Oxidants Alkylated S-Alkylated Product (-S-R) NB_Cys->Alkylated Alkylating Agents

Caption: Potential side reactions of this compound.

Troubleshooting_Workflow Start Experiment with This compound Problem Unexpected Result? Start->Problem HighBg High Background Problem->HighBg Yes LowSignal Low/No Signal Problem->LowSignal Yes ExtraProducts Unexpected Products Problem->ExtraProducts Yes Success Successful Experiment Problem->Success No CheckWashing Optimize Washing/ Blocking HighBg->CheckWashing CheckPurity Check Reagent Purity (HPLC/MS) LowSignal->CheckPurity CheckConditions Verify Reaction Conditions (pH, etc.) LowSignal->CheckConditions AnalyzeSideProducts Analyze Side Products (MS) ExtraProducts->AnalyzeSideProducts CheckWashing->Start CheckPurity->Start CheckConditions->Start AnalyzeSideProducts->Start

Caption: Troubleshooting workflow for experiments using this compound.

References

Validation & Comparative

A Comparative Guide to Cysteine Labeling: N-Biotinyl-L-cysteine vs. Biotin-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise labeling of cysteine residues is a cornerstone of numerous experimental approaches, from proteomic analysis to the development of antibody-drug conjugates. The choice of labeling reagent is critical and depends on the specific experimental goals. This guide provides an objective comparison of two biotin-based reagents, N-Biotinyl-L-cysteine and biotin-maleimide, highlighting their distinct mechanisms, applications, and performance based on available experimental data.

While both molecules incorporate a biotin (B1667282) tag for detection or purification via streptavidin-biotin interactions, their reactivity towards cysteine residues is fundamentally different. Biotin-maleimide is a classic thiol-reactive probe that forms a stable, covalent thioether bond with cysteine's sulfhydryl group. In contrast, this compound acts as a redox probe, forming a reversible disulfide bond with reactive cysteine thiols under oxidizing conditions, making it a tool to study protein S-thiolation.

Mechanism of Action

Biotin-Maleimide: The maleimide (B117702) group is an α,β-unsaturated carbonyl compound that readily reacts with the nucleophilic sulfhydryl group of a cysteine residue via a Michael addition reaction.[1] This reaction is highly specific for thiols at a pH range of 6.5-7.5 and results in the formation of a stable, irreversible thioether bond.[2]

This compound: This molecule does not directly react with cysteine residues on a target protein to form a stable covalent bond under standard labeling conditions. Instead, it is employed as a "redox probe" to identify proteins susceptible to S-thiolation.[3] Under oxidizing conditions, the thiol group of this compound can form a mixed disulfide bond with a reactive cysteine thiol on a target protein.[3] This disulfide linkage is reversible and can be cleaved by reducing agents.

Performance Comparison

The performance of these two reagents is best understood in the context of their distinct applications. Biotin-maleimide is the reagent of choice for general, stable labeling of cysteine residues, while this compound is a specialized tool for investigating redox-dependent modifications.

FeatureBiotin-MaleimideThis compound
Reaction Type Michael AdditionDisulfide Exchange (Redox-dependent)
Bond Formed Stable ThioetherReversible Disulfide
Primary Application Stable, covalent labeling of cysteine residues for detection, purification, and quantification.Detection and identification of proteins susceptible to S-thiolation (a marker of oxidative stress).
Reaction pH Optimal at pH 6.5-7.5Dependent on oxidizing conditions
Specificity High for thiol groups at optimal pH. Potential for off-target reaction with lysines at higher pH.[4]Specific for reactive cysteine thiols under oxidative conditions.
Bond Stability Generally stable. Can undergo retro-Michael reaction leading to deconjugation, though strategies exist to improve stability.Reversible; can be cleaved by reducing agents like DTT or TCEP.
Typical Labeling Efficiency Can be high (approaching 100% under optimized conditions).Efficiency depends on the protein's redox state and the specific cysteine's reactivity.

Experimental Protocols

General Protocol for Cysteine Labeling with Biotin-Maleimide

This protocol provides a general guideline for labeling a protein with biotin-maleimide. Optimization may be required for specific proteins and applications.

Materials:

  • Protein containing free cysteine(s) in a suitable buffer (e.g., PBS, pH 7.2)

  • Biotin-maleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP, optional)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide reagent.

  • Reagent Preparation: Immediately before use, dissolve the biotin-maleimide in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the biotin-maleimide stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted biotin-maleimide using a desalting column, dialysis, or other suitable chromatography methods.

  • Confirmation of Labeling: The degree of labeling can be determined using methods such as mass spectrometry or a HABA assay.[4]

Protocol for Detecting Protein S-thiolation using this compound as a Redox Probe

This protocol outlines a general approach to identify proteins that undergo S-thiolation in response to oxidative stress.

Materials:

  • Cells or tissue lysate

  • This compound

  • Oxidizing agent (e.g., H₂O₂)

  • Lysis buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) for control samples

  • Streptavidin-agarose beads for enrichment

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-HRP conjugate for detection

Procedure:

  • Induction of Oxidative Stress: Treat cells or tissues with an oxidizing agent to induce protein S-thiolation. A control group should remain untreated.

  • Cell Lysis: Lyse the cells in a buffer. For the control group, the lysis buffer should contain a high concentration of a thiol-blocking agent like NEM to prevent post-lysis S-thiolation.

  • Incubation with this compound: Incubate the lysates with this compound to allow for the formation of mixed disulfide bonds with S-thiolated proteins.

  • Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the lysates to capture the proteins that have been biotinylated via disulfide bond formation with this compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bonds.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, using a streptavidin-HRP conjugate to detect the biotinylated proteins. Alternatively, the enriched proteins can be identified by mass spectrometry.[3]

Visualizing the Chemistry and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Biotin_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine Thiol) Labeled_Protein Biotin-S-Protein (Stable Thioether Bond) Protein_Cys->Labeled_Protein Michael Addition (pH 6.5-7.5) Biotin_Mal Biotin-Maleimide Biotin_Mal->Labeled_Protein

Caption: Reaction of biotin-maleimide with a protein cysteine.

N_Biotinyl_L_cysteine_Reaction cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Reactive Cysteine) S_thiolated_Protein Biotin-Cysteine-S-S-Protein (Reversible Disulfide Bond) Protein_Cys->S_thiolated_Protein Oxidizing Conditions Biotin_Cys Biotin-Cysteine-SH Biotin_Cys->S_thiolated_Protein

Caption: this compound as a redox probe.

Experimental_Workflow cluster_biotin_maleimide Biotin-Maleimide Labeling cluster_n_biotinyl_cysteine This compound Redox Probing BM_Start Protein with Cysteine(s) BM_Reduce Reduction (optional) (e.g., TCEP) BM_Start->BM_Reduce BM_Label Incubate with Biotin-Maleimide BM_Reduce->BM_Label BM_Purify Purification (e.g., Desalting Column) BM_Label->BM_Purify BM_Analyze Analysis (MS, Western Blot, etc.) BM_Purify->BM_Analyze NBC_Start Cell/Tissue Lysate NBC_Oxidize Induce Oxidative Stress NBC_Start->NBC_Oxidize NBC_Label Incubate with This compound NBC_Oxidize->NBC_Label NBC_Enrich Enrichment with Streptavidin Beads NBC_Label->NBC_Enrich NBC_Elute Elution with Reducing Agent NBC_Enrich->NBC_Elute NBC_Analyze Analysis (SDS-PAGE, MS) NBC_Elute->NBC_Analyze

Caption: Comparative experimental workflows.

Conclusion

Conversely, this compound is a specialized probe for the investigation of protein S-thiolation, a key post-translational modification indicative of cellular redox state. Its ability to form reversible disulfide bonds with reactive cysteines provides a valuable method for identifying and studying proteins involved in redox signaling pathways.

The selection between these two reagents should be guided by the fundamental experimental question: is the goal to stably label all available cysteines, or to specifically capture those that are dynamically modified in response to oxidative stress? A clear understanding of their different chemistries will enable researchers to choose the appropriate tool to achieve their scientific objectives.

References

A Head-to-Head Comparison: N-Biotinyl-L-cysteine vs. NHS-biotin for Protein Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation strategy.

In the realm of protein research, the covalent attachment of biotin (B1667282) to proteins is an indispensable technique for a myriad of applications, including affinity purification, immunoassay development, and protein-protein interaction studies. The choice of biotinylating reagent is paramount and is dictated by the specific amino acid residues available on the target protein and the desired experimental outcome. This guide provides an in-depth, objective comparison of two distinct biotinylation reagents: N-Biotinyl-L-cysteine and N-Hydroxysuccinimide (NHS)-biotin, highlighting their disparate reaction mechanisms, target specificities, and ideal applications, supported by experimental protocols.

At a Glance: Key Differences

FeatureThis compoundNHS-biotin
Target Residue Cysteine (thiol group)Primary amines (Lysine, N-terminus)
Bond Type Reversible disulfide bondStable amide bond
Primary Application Probing protein S-thiolation (redox state)General protein labeling and detection
Reaction pH Neutral to slightly acidicpH 7-9
Specificity Specific for reactive cysteine residuesBroadly reactive with accessible primary amines

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and NHS-biotin lies in their chemical reactivity and the functional groups they target on a protein.

NHS-biotin: The Amine-Reactive Workhorse

NHS-biotin is a widely used reagent that contains an N-hydroxysuccinimide ester. This ester group readily reacts with nucleophilic primary amines, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a polypeptide chain, to form a stable, covalent amide bond.[1][2] This broad reactivity with accessible amines makes NHS-biotin a robust tool for general protein biotinylation.

NHS_Biotin_Reaction Protein Protein-NH₂ (Primary Amine) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein + NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein NHS_byproduct NHS NHS_Biotin->NHS_byproduct - NHS

Figure 1. Reaction of NHS-biotin with a primary amine on a protein.

This compound: The Redox Probe for Thiols

In contrast, this compound is not a general protein labeling reagent in the same vein as NHS-biotin. Its primary application is as a "redox probe" to study protein S-thiolation, a reversible post-translational modification of cysteine residues.[3] Under oxidizing conditions, the thiol group of this compound can form a disulfide bond with a reactive cysteine residue on a target protein.[3] This reaction is reversible, as the disulfide bond can be cleaved by reducing agents. This characteristic makes it a valuable tool for investigating the redox state of specific proteins.

Biotinyl_Cysteine_Reaction Protein_SH Protein-SH (Reactive Cysteine) Thiolated_Protein Protein-S-S-Biotinyl-Cysteine (Disulfide Bond) Protein_SH->Thiolated_Protein + Oxidizing conditions Biotinyl_Cysteine This compound-SH Biotinyl_Cysteine->Thiolated_Protein Thiolated_Protein->Protein_SH + Reducing agent

References

A Comparative Guide to the Validation of N-Biotinyl-L-cysteine Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Biotinyl-L-cysteine as a cysteine-labeling reagent against common alternatives. We delve into the experimental validation of labeling specificity, supported by detailed protocols and data presentation, to assist in the selection of the most appropriate method for your research needs.

Introduction to Cysteine Labeling

The unique reactivity of the cysteine thiol group makes it a prime target for site-specific protein modification. This allows for the attachment of various probes, including biotin (B1667282), for detection, purification, and functional studies. This compound is one such reagent used for the biotinylation of proteins, ostensibly through the formation of disulfide bonds with reactive cysteine residues. However, ensuring the specificity of this labeling is paramount for the validity of downstream applications.

Comparison of Cysteine Labeling Reagents

While this compound can be used to label proteins, its mechanism, often involving disulfide exchange, can be less specific compared to other widely used cysteine-reactive chemistries like maleimides and iodoacetamides. These alternative reagents form stable thioether bonds and are generally considered more specific for cysteine thiols.

FeatureThis compoundMaleimide-BiotinIodoacetamide-Biotin
Reactive Group Thiol (forms disulfide bonds)MaleimideIodoacetamide (B48618)
Reaction Type Disulfide ExchangeMichael AdditionNucleophilic Substitution
Bond Formed Reversible DisulfideStable ThioetherStable Thioether
Specificity for Cysteine Moderate to High (can react with other accessible thiols)HighHigh
Potential Off-Target Reactions Can potentially react with other nucleophiles under certain conditions.Can react with lysine (B10760008) and histidine at higher pH.Can react with histidine, methionine, and lysine, particularly if no free thiols are present.[1]
Reaction Conditions Physiological pHpH 6.5-7.5pH 7.5-8.5[1]
Reaction Speed VariableFastGenerally slower than maleimides

Experimental Validation of Labeling Specificity

To ensure that the biotin label is specifically attached to the intended cysteine residue(s), a series of validation experiments are crucial.

Western Blot Analysis

Western blotting is a fundamental technique to confirm the biotinylation of your target protein.

Experimental Protocol: Western Blot for Biotinylated Proteins

  • Sample Preparation: Lyse cells or tissues containing the protein of interest that has been labeled with the biotinylating reagent. Run both labeled and unlabeled samples on an SDS-PAGE gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Primary Detection: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature. Streptavidin has a very high affinity for biotin.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. The appearance of a band at the expected molecular weight of the target protein in the labeled sample, and its absence in the unlabeled control, confirms biotinylation.

Mass Spectrometry Analysis

Mass spectrometry (MS) is the gold standard for confirming the precise location of the biotin label and identifying any off-target modifications.

Experimental Protocol: Mass Spectrometry for Labeled Proteins

  • In-gel or In-solution Digestion: Excise the protein band of interest from an SDS-PAGE gel or use the protein solution directly. Reduce disulfide bonds with a reducing agent like DTT and alkylate free cysteines with a reagent like iodoacetamide (this step is crucial to prevent disulfide scrambling and to differentiate between labeled and unlabeled cysteines). Digest the protein into smaller peptides using a protease such as trypsin.

  • Enrichment of Biotinylated Peptides (Optional but Recommended): Use streptavidin-coated beads to enrich for peptides that contain the biotin tag. This step significantly reduces sample complexity and increases the chances of identifying the labeled peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation pattern can be used to determine the amino acid sequence.

  • Data Analysis: Use specialized software to search the acquired MS/MS data against a protein database. The software will identify the peptides and any post-translational modifications, including the biotin tag on specific cysteine residues. The presence of a mass shift corresponding to the biotinylating reagent on a cysteine-containing peptide confirms specific labeling.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Labeling Validation

The following diagram illustrates a typical workflow for validating the specificity of protein labeling.

G Experimental Workflow for Labeling Specificity Validation cluster_labeling Protein Labeling cluster_validation Validation cluster_analysis Analysis start Target Protein labeling Incubate with This compound start->labeling control Unlabeled Control start->control sds_page SDS-PAGE labeling->sds_page control->sds_page western_blot Western Blot (Streptavidin-HRP) sds_page->western_blot mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec wb_result Confirm Biotinylation western_blot->wb_result ms_result Identify Labeled Residue(s) Assess Specificity mass_spec->ms_result

Caption: Workflow for validating protein labeling specificity.

Example Signaling Pathway: EGFR

Cysteine residues play critical roles in the function of many signaling proteins. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, specific cysteine residues are involved in disulfide bond formation and are targets of redox regulation, which can impact receptor activity.[2]

EGFR_Pathway EGFR Signaling Pathway and Cysteine's Role cluster_downstream Downstream Signaling EGF EGF EGFR EGFR (Cysteine-rich domains) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Cysteine_Mod Cysteine Oxidation/Labeling (e.g., by this compound) Can modulate activity EGFR->Cysteine_Mod RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Response Cell Proliferation, Survival, etc. RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response

References

A Comparative Guide to Cysteine-Reactive Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical tools designed for the selective targeting of cysteine residues, offering a comparative analysis of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Cysteine, a unique amino acid, plays a pivotal role in a multitude of biological processes, including enzymatic catalysis, redox signaling, and metal coordination.[1] Its thiol group's high nucleophilicity makes it a prime target for covalent modification, a feature that has been extensively exploited in the development of chemical probes and covalent drugs.[1][2][3] This guide provides a comparative analysis of commonly used cysteine-reactive probes, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.

Comparative Analysis of Cysteine-Reactive Probes

The selection of a cysteine-reactive probe is critical and depends on the specific application, such as profiling proteome-wide cysteine reactivity, identifying drug targets, or studying post-translational modifications.[4][5] The most common classes of probes are based on iodoacetamide (B48618) (IAM), maleimide, and acrylamide (B121943) reactive groups. Each possesses distinct reactivity profiles and mechanisms of action.

Table 1: Comparison of Common Cysteine-Reactive Probe Chemotypes

Probe ClassReactive GroupReaction MechanismAdvantagesDisadvantagesKey Applications
Iodoacetamides (IAMs) IodoacetylNucleophilic SubstitutionWell-characterized; stable bond formation.[6]Slower reaction kinetics compared to maleimides; can react with other nucleophilic residues at high concentrations.Proteome-wide cysteine reactivity profiling (e.g., isoTOP-ABPP)[2][3], target identification and validation.[7]
Maleimides MaleimideMichael AdditionHigh reactivity and selectivity for thiols at neutral pH; rapid reaction kinetics.[6]The resulting thioether bond can be reversible under certain conditions; potential for off-target reactions at higher pH.[6]Quantitative thiol-reactivity profiling, labeling of surface-exposed cysteines, bioconjugation.
Acrylamides AcrylamideMichael AdditionTunable reactivity based on substitution; forms stable thioether bonds.[8][9]Generally less reactive than maleimides; reactivity can be context-dependent.Covalent inhibitor development, mapping ligandable cysteines.[8]
β-Carbonyl Sulfoniums β-Carbonyl SulfoniumNucleophilic SubstitutionTunable reactivity and selectivity; suitable for live-cell applications with minimal cytotoxicity.[10]Newer class of probes, less extensively characterized than IAMs or maleimides.Live-cell activity-based protein profiling.[10]

Experimental Workflows and Protocols

The application of cysteine-reactive probes often involves a series of steps, from labeling in a biological sample to analysis by mass spectrometry or fluorescence imaging. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes these probes to assess the functional state of enzymes and other proteins directly in complex biological systems.[4]

General Workflow for Competitive ABPP

A common application of cysteine-reactive probes is in competitive ABPP experiments to identify the targets of a covalent ligand or to screen for novel inhibitors.

G cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_labeling Probe Labeling cluster_analysis Analysis Lysate Cell or Tissue Lysate DMSO Control (DMSO) Lysate->DMSO Compound Test Compound Lysate->Compound Probe_DMSO Add Cysteine-Reactive Probe DMSO->Probe_DMSO Probe_Cmpd Add Cysteine-Reactive Probe Compound->Probe_Cmpd Click Click Chemistry (e.g., with biotin-azide) Probe_DMSO->Click Probe_Cmpd->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data

Caption: General workflow for competitive activity-based protein profiling (ABPP).

Detailed Protocol: Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)

The isoTOP-ABPP platform is a widely used quantitative chemical proteomic method to profile cysteine reactivity across the proteome.[2][3] It utilizes an iodoacetamide-based probe containing an alkyne handle and an isotopically labeled tag for relative quantification.

Materials:

  • Cells or tissues of interest

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Azide-biotin tag with a cleavable linker and isotopic label (e.g., TEV-biotin-azide with light or heavy valine)

  • Click chemistry reagents (copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

  • Streptavidin beads

  • Trypsin

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Lyse cells or tissues in a suitable buffer and determine protein concentration.

  • Probe Labeling: Treat the proteome with the IA-alkyne probe to label reactive cysteine residues.

  • Click Chemistry: Ligate the probe-labeled proteins with the "light" and "heavy" isotopic azide-biotin tags in separate reactions.

  • Sample Combination and Enrichment: Combine the "light" and "heavy" labeled samples and enrich the biotin-tagged proteins using streptavidin beads.

  • On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion to release the labeled peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of "light" and "heavy" peptides to determine the reactivity of individual cysteine sites. A higher ratio indicates lower reactivity.

Cysteine's Role in Signaling: The Keap1-Nrf2 Pathway

Cysteine residues are critical for cellular responses to oxidative stress. The Keap1-Nrf2 pathway is a key regulator of the antioxidant response, and its activity is modulated by the reactivity of specific cysteine residues on Keap1.

Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), specific reactive cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 associates with Keap1_mod Keap1 (modified) Keap1->Keap1_mod Nrf2 Nrf2 Nrf2->Keap1 binds to Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Cul3->Nrf2 ubiquitinates ROS Electrophiles / ROS ROS->Keap1 modifies Cys residues Keap1_mod->Nrf2 releases ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes ARE->Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

This guide provides a foundational understanding of the comparative aspects of cysteine-reactive probes. The choice of probe and experimental design should be carefully considered based on the specific research question. For more in-depth information, the reader is encouraged to consult the cited literature.

References

A Researcher's Guide to Validating Protein Interactions Discovered via Proximity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Proximity-dependent labeling techniques, such as those utilizing biotin (B1667282) ligases (e.g., BioID, TurboID) or photo-activatable probes, have become powerful tools for mapping the proteomic neighborhood of a protein of interest (POI).[1][2][3] These methods identify proteins in close proximity to a "bait" protein, providing a snapshot of potential interactors within a native cellular context. However, proximity does not inherently confirm a direct or functionally relevant interaction.[2] Consequently, rigorous validation of these candidate interactors is a critical step to move from a list of possibilities to a confirmed biological reality.

This guide provides a comparative overview of the most common methods used to validate protein-protein interactions (PPIs), offering detailed protocols and performance data to help researchers select the most appropriate strategy for their experimental goals.

The Discovery Phase: Proximity Labeling Workflow

Proximity labeling begins by fusing a "bait" protein to a labeling enzyme. When a substrate like biotin is added, the enzyme generates reactive biotin molecules that covalently tag nearby proteins ("prey"). These biotinylated proteins are then captured using streptavidin affinity purification and identified by mass spectrometry.[4] While reagents like N-Biotinyl-L-cysteine can be used for specific chemical applications targeting cysteine residues[5][6], the general principle of proximity labeling remains the same.

G cluster_cell In Vivo (Live Cells) cluster_invitro In Vitro (Post-Lysis) Bait Bait-Enzyme Fusion Protein Labeling Reactive Biotin Cloud & Covalent Labeling Bait->Labeling Generates Prey Proximal 'Prey' Proteins Prey->Labeling Gets Labeled Biotin Biotin Substrate Biotin->Bait Activates Lysis Cell Lysis Labeling->Lysis Purify Streptavidin Affinity Purification Lysis->Purify MS LC-MS/MS Analysis Purify->MS Candidates List of Putative Interactors MS->Candidates

Figure 1. General workflow for proximity labeling-based discovery of protein interactions.

Comparison of Key Validation Methods

Once a list of putative interactors is generated, several orthogonal methods can be employed for validation. The choice of method depends on factors such as the nature of the interaction (stable vs. transient), the availability of reagents, and whether the goal is simple validation or quantitative characterization.

FeatureCo-Immunoprecipitation (Co-IP)Pull-Down AssayYeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Bioluminescence Resonance Energy Transfer (BRET)
Environment Endogenous (in vivo-like)In vitroIn vivo (Yeast nucleus)In vitroIn vivo (Live cells)
Interaction Type Direct or Indirect (Complex)Primarily DirectDirect BinaryDirect BinaryDirect Binary
Affinity/Kinetics No (Qualitative)No (Qualitative)No (Qualitative)Yes (Quantitative)No (Semi-Quantitative)
Common Readout Western Blot, Mass SpecWestern BlotReporter Gene ActivationRefractive Index ChangeLight Emission Ratio
Key Advantage Physiologically relevant complexes[7][8]High purity, good for direct interactions[9][10]High-throughput screening[11][12]Real-time, label-free kinetic data[13][14]Monitors interactions in live cells in real-time[15][16]
Key Disadvantage Antibody quality is critical; may miss transient interactions[7]Non-physiological; requires purified/tagged proteins[17]High false-positive/negative rates; non-native environment[18]Requires purified proteins; can be technically demanding[19]Requires protein fusion tags; distance-dependent (<10 nm)[20][21]

Table 1. Comparative analysis of common protein-protein interaction validation techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is considered a gold standard for validating interactions within a cellular context.[8] It uses an antibody to capture a specific "bait" protein from a cell lysate, thereby "co-precipitating" any stably associated "prey" proteins.

G Lysate Prepare Cell Lysate (Preserves Complexes) Antibody Incubate with Bait-Specific Antibody Lysate->Antibody Beads Capture with Protein A/G Beads Antibody->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Bait and Co-precipitated Prey Wash->Elute Detect Detect Prey Protein (e.g., Western Blot) Elute->Detect

Figure 2. Experimental workflow for Co-Immunoprecipitation (Co-IP).
Experimental Protocol: Co-Immunoprecipitation

  • Cell Lysis : Lyse cells using a gentle, non-denaturing buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 0.5-1.0% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors. The goal is to solubilize proteins while keeping native complexes intact.[22]

  • Pre-Clearing (Optional) : To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C.[22] Centrifuge and transfer the supernatant to a new tube.

  • Immunoprecipitation : Add 1-10 µg of a high-affinity antibody specific to the bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[7]

  • Complex Capture : Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing : Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[7]

  • Elution : Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer (for Western blot analysis) or by using a low-pH elution buffer (for mass spectrometry).

  • Analysis : Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific for the putative "prey" protein. An input control (a small fraction of the initial lysate) should be run alongside to confirm protein expression.

Pull-Down Assay

Pull-down assays are an in vitro method ideal for confirming direct binary interactions.[10] A purified "bait" protein, typically fused to an affinity tag (like GST or a His-tag), is immobilized on beads and used to capture its interacting "prey" partner from a cell lysate or a solution of purified protein.

G Bait Immobilize Purified Tagged 'Bait' Protein (e.g., GST-Bait) Lysate Incubate with Protein Source (Cell Lysate or Purified 'Prey') Bait->Lysate Wash Wash to Remove Non-specific Binders Lysate->Wash Elute Elute Bait-Prey Complex Wash->Elute Detect Detect 'Prey' Protein (e.g., Western Blot) Elute->Detect

Figure 3. Experimental workflow for an in vitro Pull-Down Assay.
Experimental Protocol: GST Pull-Down Assay

  • Bait Preparation : Express and purify the GST-tagged bait protein from E. coli.

  • Immobilization : Incubate the purified GST-bait protein with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait. Wash the beads to remove any unbound bait protein.

  • Prey Preparation : Prepare a cell lysate containing the prey protein (or use a purified prey protein).

  • Binding : Incubate the immobilized GST-bait beads with the prey-containing lysate for 2-4 hours at 4°C with gentle rotation.[23]

  • Controls : Include a negative control using beads with GST protein alone to check for non-specific binding of the prey to the tag or the beads.

  • Washing : Pellet the beads and wash 3-5 times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound proteins.

  • Elution : Elute the bound proteins by adding a solution of reduced glutathione (B108866) or by boiling in SDS-PAGE loading buffer.

  • Analysis : Analyze the eluted samples by Western blotting using an antibody against the prey protein.

Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method used to test for direct binary protein interactions within the nucleus of yeast cells.[11] The bait protein is fused to a DNA-binding domain (DBD), and the prey protein is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[24][25]

G cluster_logic Y2H Principle Bait Bait-DBD Fusion Interaction Bait-Prey Interaction Bait->Interaction Prey Prey-AD Fusion Prey->Interaction Reconstitution Reconstitution of Transcription Factor Interaction->Reconstitution UAS UAS Reconstitution->UAS Binds to Transcription Transcription & Translation Reconstitution->Transcription Recruits Machinery Reporter Reporter Gene (e.g., HIS3, lacZ) Reporter->Transcription Output Reporter Expression Transcription->Output

Figure 4. Principle of the Yeast Two-Hybrid (Y2H) system.
Experimental Protocol: Y2H Validation

  • Cloning : Clone the bait protein's coding sequence into a DBD-fusion vector (e.g., pGBKT7) and the prey's coding sequence into an AD-fusion vector (e.g., pGADT7).[24]

  • Yeast Transformation : Co-transform both plasmids into a suitable yeast strain.

  • Selection for Plasmids : Plate the transformed yeast on medium lacking the nutrients required to select for the presence of both plasmids (e.g., SD/-Leu/-Trp).

  • Selection for Interaction : Replica-plate the colonies onto a higher-stringency medium that also selects for the activation of the reporter gene (e.g., SD/-Leu/-Trp/-His/-Ade).[24]

  • Analysis : Growth on the high-stringency medium indicates a positive interaction. A quantitative assay, such as a β-galactosidase assay (for the lacZ reporter), can also be performed to measure the strength of the interaction.

  • Controls : Crucial controls include transforming the bait plasmid with an empty prey vector and the prey plasmid with an empty bait vector to test for auto-activation of the reporter genes.

Biophysical Methods for Quantitative Validation

For researchers in drug development and structural biology, confirming an interaction is often not enough. Biophysical techniques like Surface Plasmon Resonance (SPR) and Bioluminescence Resonance Energy Transfer (BRET) provide quantitative data on binding affinity, kinetics, and interaction dynamics in real-time.

Surface Plasmon Resonance (SPR)

SPR is a label-free, in vitro technique that measures binding events in real-time.[19] One protein (the ligand) is immobilized on a sensor chip, and its potential partner (the analyte) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram, allowing for the calculation of association (kₐ), dissociation (kₑ), and affinity (Kₑ) constants.[26][27]

G Immobilize Immobilize 'Ligand' (e.g., Bait) on Sensor Chip Flow Flow 'Analyte' (e.g., Prey) over Surface Immobilize->Flow Bind Binding Event (Association) Flow->Bind Wash Flow Buffer (Dissociation) Bind->Wash Detect Detect Change in Refractive Index Wash->Detect Output Generate Sensorgram (Real-time Binding Curve) Detect->Output Kinetics Calculate: - Association Rate (ka) - Dissociation Rate (kd) - Affinity (KD) Output->Kinetics

Figure 5. Principle of Surface Plasmon Resonance (SPR) for interaction analysis.
Bioluminescence Resonance Energy Transfer (BRET)

BRET is an in vivo method that detects protein proximity in living cells.[28] The bait protein is fused to a bioluminescent donor (e.g., Renilla Luciferase) and the prey to a fluorescent acceptor (e.g., YFP). If the proteins are within ~10 nm of each other, the energy from the donor excites the acceptor, causing it to emit light at a different wavelength.[20][21] The ratio of acceptor to donor emission is measured to quantify the interaction.

Experimental Protocol: A General Overview for Biophysical Methods
  • Protein Preparation : For SPR, high-purity (>95%) bait and prey proteins are required.[14] For BRET, construct fusion protein vectors (e.g., Bait-Luciferase and Prey-YFP) and transfect them into mammalian cells.[15]

  • SPR Experiment :

    • Immobilize the ligand (bait) onto the sensor chip via amine coupling or affinity tag capture.

    • Inject a series of increasing concentrations of the analyte (prey) over the surface to measure association.

    • Flow buffer over the chip to measure dissociation.

    • Regenerate the sensor surface to remove bound analyte for the next injection.

    • Fit the resulting sensorgram data to a binding model to determine kinetic parameters.

  • BRET Experiment :

    • Co-express the donor and acceptor fusion proteins in cells.

    • Add the luciferase substrate (e.g., coelenterazine).

    • Measure the light emission at the donor and acceptor wavelengths using a luminometer.

    • Calculate the Net BRET ratio, which is the acceptor emission divided by the donor emission, corrected for background. An increase in the BRET ratio upon stimulation or under specific conditions indicates an interaction.[20]

Conclusion

Validating putative protein-protein interactions identified through proximity labeling is essential for generating high-confidence biological insights. The initial discovery provides a rich dataset of candidates, but these must be confirmed using orthogonal methods. Co-IP and pull-down assays are excellent for confirming interactions and assessing their presence in larger complexes. Y2H provides a scalable genetic tool for testing direct binary interactions, while biophysical methods like SPR and BRET offer quantitative data on binding kinetics and dynamics in vitro and in vivo, respectively. By thoughtfully selecting a combination of these validation techniques, researchers can confidently map the intricate protein interaction networks that govern cellular life.

References

A Comparative Guide to Thiol-Reactive Biotinylation Reagents: N-Biotinyl-L-cysteine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues on proteins is a critical technique for studying protein structure, function, and interactions. This guide provides an objective comparison of N-Biotinyl-L-cysteine and other common thiol-reactive biotinylation reagents, namely maleimide-biotin and iodoacetyl-biotin. We will delve into their reactivity, specificity, stability, and practical applications, supported by experimental data and detailed protocols to inform your choice of reagent.

Introduction to Thiol-Reactive Biotinylation

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone of modern life sciences research. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for sensitive detection and efficient purification of biotinylated molecules. While various functional groups on proteins can be targeted for biotinylation, the selective modification of cysteine's thiol (sulfhydryl) group offers a powerful strategy for site-specific labeling, particularly for proteins with a limited number of accessible cysteine residues. This guide focuses on three key players in the thiol-reactive biotinylation landscape: this compound, maleimide-biotin, and iodoacetyl-biotin.

Performance Comparison of Thiol-Reactive Biotinylation Reagents

The choice of a thiol-reactive biotinylation reagent depends on several factors, including the specific protein of interest, the desired degree of labeling, and the downstream application. The following tables summarize the key characteristics and performance of this compound, maleimide-biotin, and iodoacetyl-biotin based on available data.

FeatureThis compoundMaleimide-BiotinIodoacetyl-Biotin
Reactive Group ThiolMaleimideIodoacetyl
Target Primarily thiols, but can be reactive with other cellular components[1]Highly specific for thiols (-SH)[2]Primarily thiols (-SH)
Reaction pH Not explicitly defined for general protein biotinylation6.5 - 7.5[3]7.5 - 8.5[3][4]
Bond Formed Disulfide (reversible) or otherStable thioether bond[2]Stable thioether bond[3]
Specificity Can react with DNA, RNA, and other proteins[1]High at neutral pH; potential for reaction with amines at pH > 8.0[4]Good, but can react with other nucleophiles (e.g., histidine, methionine) at higher pH and concentrations[4]
Stability of Linkage Potentially reversible (disulfide)Generally stable, but can undergo retro-Michael addition in the presence of other thiolsVery stable
Performance MetricThis compoundMaleimide-BiotinIodoacetyl-Biotin
Labeling Efficiency Data not available for direct comparison.High, typically in the range of 70-95% depending on conditions and protein[5][6]High, with efficiencies often comparable to maleimides.
Off-Target Reactions Known to react with other cellular components[1].Minimal at optimal pH; increased reaction with amines at higher pH[4].Can occur with other nucleophilic residues, especially at higher pH[4].
In Vivo Stability Data not available for direct comparison.The thioether bond can be subject to exchange with other thiols like glutathione (B108866) in vivo[7].The thioether bond is generally considered highly stable in vivo.
Cleavability Can be designed to be cleavable if the linkage is a disulfide bond.Generally non-cleavable.Non-cleavable.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable biotinylation experiments. Below are generalized protocols for protein biotinylation using maleimide-biotin and iodoacetyl-biotin. A specific protocol for this compound in general protein labeling is less defined in the literature, with its use being more context-dependent, such as in chemical ligation reactions[8][9].

Protocol 1: Protein Biotinylation using Maleimide-Biotin

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)

  • Maleimide-Biotin (dissolved in DMSO or DMF)

  • Reducing agent (e.g., TCEP or DTT) (optional, if cysteines are oxidized)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of Maleimide-Biotin to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and quenching reagent using a desalting column.

Protocol 2: Protein Biotinylation using Iodoacetyl-Biotin

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., Tris or borate, pH 8.0)

  • Iodoacetyl-Biotin (dissolved in DMSO or DMF)

  • Reducing agent (e.g., TCEP or DTT) (optional)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1. The optimal pH for the iodoacetyl reaction is between 7.5 and 8.5[3][4].

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of Iodoacetyl-Biotin to the protein solution.

  • Incubation: Incubate the reaction in the dark for 1.5-2 hours at room temperature.

  • Quenching: Quench the reaction as described in Protocol 1.

  • Purification: Purify the biotinylated protein using a desalting column.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

experimental_workflow cluster_prep Protein Preparation cluster_biotinylation Biotinylation cluster_purification Purification start Start: Protein Solution reduce Reduce Disulfides (optional) start->reduce desalt1 Desalting reduce->desalt1 add_reagent Add Thiol-Reactive Biotin Reagent desalt1->add_reagent incubate Incubate add_reagent->incubate quench Quench Reaction incubate->quench desalt2 Desalting quench->desalt2 end End: Biotinylated Protein desalt2->end

Caption: Generalized workflow for protein biotinylation using thiol-reactive reagents.

Application in Redox Signaling: The Role of S-Nitrosylated GAPDH in Apoptosis

Thiol-reactive biotinylation reagents are invaluable tools in redox proteomics for identifying and characterizing proteins with modified cysteine residues. A prominent example is the study of S-nitrosylation, a post-translational modification involved in various signaling pathways. The "biotin-switch" assay, which utilizes a thiol-reactive biotin probe, is a widely used method to detect S-nitrosylated proteins.

One well-characterized pathway involves the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Under conditions of nitrosative stress, GAPDH can become S-nitrosylated on a key cysteine residue (Cys150)[2]. This modification triggers a conformational change, leading to its translocation to the nucleus and subsequent induction of apoptosis through its interaction with Siah1, an E3 ubiquitin ligase[2].

GAPDH_apoptosis_pathway NO Nitric Oxide (NO) GAPDH_cyto Cytosolic GAPDH NO->GAPDH_cyto S-nitrosylation (Cys150) SNO_GAPDH S-Nitrosylated GAPDH (SNO-GAPDH) Complex SNO-GAPDH-Siah1 Complex SNO_GAPDH->Complex Siah1 Siah1 Siah1->Complex Nucleus Nucleus Complex->Nucleus Nuclear Translocation Apoptosis Apoptosis Nucleus->Apoptosis Induction

Caption: S-Nitrosylated GAPDH signaling pathway leading to apoptosis.

Conclusion

The choice between this compound, maleimide-biotin, and iodoacetyl-biotin for thiol-reactive biotinylation depends on the specific experimental goals. Maleimide-biotin offers high specificity for thiols at neutral pH, making it a popular choice for many applications. Iodoacetyl-biotin provides a stable linkage but may require more careful optimization to minimize off-target reactions. This compound, while less characterized for general protein biotinylation, shows promise in specific applications like chemical ligation and modulating enzyme activity. For researchers and drug development professionals, a thorough understanding of the reactivity, specificity, and stability of these reagents is paramount for successful experimental design and data interpretation in the dynamic field of protein science.

References

A Comparative Analysis of N-Biotinyl-L-cysteine Reactivity with Common Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Biotinyl-L-cysteine is a biotinylated derivative of the amino acid L-cysteine, utilized in various biochemical applications, including affinity chromatography and the study of protein interactions.[1][2][3] Its utility often hinges on the reactivity of its free sulfhydryl group. This guide provides a comparative study of the reactivity of this compound with different thiols, supported by established chemical principles and experimental protocols for quantitative analysis.

The reactivity of the cysteine thiol is largely governed by its ionization state to the more nucleophilic thiolate anion (S⁻).[4][5][6] The propensity of a thiol to exist as a thiolate at a given pH is determined by its pKa value. A lower pKa indicates that the thiol group is more acidic and will have a higher population of the reactive thiolate form at physiological pH (around 7.4), leading to faster reaction rates with electrophiles or in disulfide exchange reactions.[5][7][8]

The primary reaction involving this compound and other thiols is thiol-disulfide exchange. In an oxidizing environment, this compound can form a disulfide dimer. A reducing thiol agent, such as Dithiothreitol (B142953) (DTT) or Glutathione (B108866) (GSH), can then reduce this disulfide bond, releasing the monomeric this compound. The efficiency of this reduction depends on the concentration, pKa, and redox potential of the reacting thiol.[9]

cluster_0 Thiol-Disulfide Exchange Reaction A This compound (Dimer, Oxidized) C This compound (Monomer, Reduced) A->C + 2 R-SH B Reducing Thiol (R-SH) (e.g., DTT, GSH) D Oxidized Thiol (R-S-S-R) B->D - 2H+ - 2e-

Caption: Thiol-disulfide exchange mechanism.

Comparative Reactivity of Common Thiols

The reactivity of different thiols with this compound (or its disulfide) is influenced by factors such as the thiol's pKa, steric hindrance, and intramolecular effects. Thiols with lower pKa values are more potent nucleophiles at neutral pH. Dithiothreitol (DTT) is a particularly effective reducing agent because after the initial thiol exchange, the resulting mixed disulfide is rapidly resolved through an intramolecular cyclization to form a stable six-membered ring, driving the reaction to completion.[9]

Thiol CompoundThiol pKa(s)Typical ConcentrationKey CharacteristicsExpected Relative Reactivity
Glutathione (GSH) ~8.7 - 9.4[8][10]1-10 mM (intracellular)Major endogenous antioxidant; a monothiol.[11]Moderate
2-Mercaptoethanol (B42355) (BME) ~9.65-20 mM (in vitro)Common lab reducing agent; a monothiol.Moderate-Low
Dithiothreitol (DTT) ~9.2, ~10.11-10 mM (in vitro)Highly efficient dithiol; forms a stable oxidized ring structure, driving the reaction forward.[9]High
Tris(2-carboxyethyl)phosphine (TCEP) ~7.61-5 mM (in vitro)Not a thiol, but a potent, odorless, and pH-stable reducing agent for disulfides.[12]Very High (as a reducing agent)

Experimental Protocols

To quantitatively compare the reactivity of different thiols, a common method is to monitor the reduction of a disulfide compound or the consumption of the thiol itself. Ellman's assay is a robust and widely used colorimetric method for quantifying free thiol groups.[13][14]

Protocol: Comparative Thiol Reactivity using Ellman's Assay (Microplate Format)

This protocol measures the rate at which a test thiol is consumed upon reaction with a disulfide, such as the oxidized dimer of this compound. The remaining, unreacted thiol is then quantified with Ellman's Reagent (DTNB).

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.4.

  • Ellman's Reagent Solution: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.[14]

  • Thiol Standards: A series of known concentrations of each thiol to be tested (e.g., GSH, DTT) prepared in Reaction Buffer.

  • Disulfide Substrate: Oxidized this compound dimer or another suitable disulfide like GSSG (oxidized glutathione).

  • 96-well clear flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Standard Curve Preparation:

    • Prepare serial dilutions of each thiol standard in the Reaction Buffer. The concentration range should bracket the expected concentrations in the assay.

    • In separate wells of the 96-well plate, add 180 µL of each standard dilution.

    • Add 20 µL of Ellman's Reagent Solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.[14][15]

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. concentration to generate a standard curve for each thiol.

  • Reactivity Assay:

    • In new wells, add 90 µL of each thiol solution at a fixed initial concentration (e.g., 1 mM).

    • To initiate the reaction, add 90 µL of the disulfide substrate solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 20 µL aliquot from each reaction well and transfer it to a new well containing 160 µL of Reaction Buffer to dilute and slow the reaction.

    • Immediately add 20 µL of Ellman's Reagent Solution to these diluted aliquots.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Using the standard curve for each respective thiol, convert the absorbance readings at each time point into the concentration of remaining free thiol.

    • Plot the concentration of free thiol vs. time for each of the tested thiols.

    • The rate of thiol consumption (the slope of the initial linear portion of the curve) is a direct measure of its reactivity with the disulfide substrate. A steeper slope indicates higher reactivity.

cluster_1 Experimental Workflow: Comparative Thiol Reactivity A Prepare Thiol Solutions (GSH, DTT, etc.) & Disulfide Substrate B Mix Thiol and Substrate to Initiate Reaction A->B C Take Aliquots at Defined Time Points B->C D Quench Reaction & Add Ellman's Reagent (DTNB) C->D E Incubate 15 min D->E F Measure Absorbance at 412 nm E->F G Calculate Remaining Thiol Concentration F->G H Plot [Thiol] vs. Time to Determine Reaction Rate G->H

Caption: Workflow for assessing thiol reactivity.

References

A Comparative Guide to the Cross-Reactivity Assessment of N-Biotinyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of molecular tools is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for detection, purification, and labeling.[1] The unparalleled affinity between biotin and avidin/streptavidin provides exceptional sensitivity.[2][3][4] However, the method of biotinylation can significantly influence the specificity of the resulting conjugate, potentially leading to off-target effects or cross-reactivity.

This guide provides a comparative analysis of N-Biotinyl-L-cysteine against other common biotinylation reagents. We will explore the underlying mechanisms that can lead to cross-reactivity and provide standardized protocols for its assessment, enabling researchers to make informed decisions for their experimental designs.

Comparison of Biotinylation Reagents and Cross-Reactivity Potential

The choice of biotinylation reagent determines which functional groups on a target protein or molecule are modified. This choice is critical, as non-specific or poorly positioned labeling can alter the biomolecule's function and lead to unintended interactions.[1][5] this compound is a reagent that introduces a biotin moiety alongside a reactive thiol group from the cysteine, making it distinct from reagents that target existing functional groups.

The primary alternatives include amine-reactive, thiol-reactive, and highly specific enzymatic methods.

Biotinylation Strategy Target Functional Group Specificity Potential for Cross-Reactivity Key Considerations
This compound Conjugation Varies (e.g., used to modify other molecules)Dependant on conjugation chemistryModerate: The cysteine's thiol group is reactive and could potentially form disulfide bonds with off-target proteins. The biotin itself can have weak, non-specific interactions.Useful for introducing a biotinylated thiol for specific downstream applications like chemical ligation.[6]
Amine-Reactive (e.g., NHS-Biotin) Primary amines (Lysine, N-terminus)[1][7]Low to ModerateHigh: Lysine residues are abundant on protein surfaces. Labeling can be heterogeneous and may alter protein charge, conformation, and binding sites, inducing off-target interactions.[5]Cost-effective and straightforward method, but can impact antibody specificity.[5]
Thiol-Reactive (e.g., Maleimide-Biotin) Sulfhydryls (Cysteine)Moderate to HighLow to Moderate: Cysteine residues are less common than lysines, allowing for more site-specific labeling. However, free thiols can be involved in native disulfide bonds.Ideal for proteins with accessible, non-essential cysteine residues. Less likely to disrupt overall protein structure.
Enzymatic (e.g., BirA Ligase/AviTag) Specific 15-amino-acid peptide sequence (AviTag)[2]Very HighVery Low: The reaction is highly specific to the recognition tag, which must be genetically engineered into the target protein.The "gold standard" for specificity. Requires protein engineering but minimizes interference with the native protein's function.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of a biotinylated molecule, a series of binding assays should be performed against the intended target and a panel of potential off-target proteins.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to assess binding specificity by measuring how effectively an unlabeled competitor molecule inhibits the binding of the biotinylated protein to an immobilized target.

Methodology:

  • Coating: Coat a 96-well high-binding microplate with the intended target protein (e.g., 1-5 µg/mL in PBS) and a selection of potential off-target proteins in separate wells. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with 3% BSA in PBS for 2 hours at room temperature.

  • Competition: Prepare serial dilutions of your this compound labeled protein. In a separate tube, pre-incubate this labeled protein with a 100-fold molar excess of an unlabeled competitor protein (either the target itself as a positive control or an off-target protein).

  • Binding: Wash the plate. Add the pre-incubated mixtures to the wells and incubate for 1-2 hours at room temperature. Include controls with only the biotinylated protein.

  • Detection: Wash the plate. Add Streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour.

  • Development: Wash the plate. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H₂SO₄.

  • Analysis: Read the absorbance at 450 nm. A significant decrease in signal in the presence of a competitor indicates specific binding. Cross-reactivity is observed if an unrelated protein effectively competes for binding.

Western Blot Analysis for Off-Target Binding

This method screens for interactions between the biotinylated probe and a complex mixture of proteins from a cell lysate.

Methodology:

  • Sample Preparation: Separate a relevant cell or tissue lysate using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Probing: Incubate the membrane with the this compound labeled protein (e.g., 0.5-2 µg/mL in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.

  • Visualization: Wash the membrane thoroughly. Add enhanced chemiluminescence (ECL) substrate and image the blot. The primary band should correspond to the molecular weight of the intended target. Additional bands indicate potential off-target binding.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides quantitative data on binding affinity and kinetics (kₐ, kₔ), offering a highly sensitive measure of cross-reactivity.

Methodology:

  • Chip Preparation: Immobilize streptavidin on a sensor chip surface via amine coupling.

  • Ligand Capture: Inject the this compound labeled protein over the streptavidin surface to achieve a stable capture level.

  • Analyte Injection: Inject a series of concentrations of the target protein (analyte) over the chip surface and measure the association. Follow with a buffer flow phase to measure dissociation.

  • Cross-Reactivity Test: Repeat the analyte injection step using potential off-target proteins at the same concentrations.

  • Regeneration: Regenerate the sensor chip surface if necessary, according to the manufacturer's instructions.

  • Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ). A high affinity (low Kₗ) for an off-target protein indicates significant cross-reactivity.

Quantitative Data Presentation

SPR data should be summarized in a table to allow for direct comparison of binding kinetics.

Table 1: Hypothetical SPR Kinetic Data for Protein-X Biotinylated via Different Methods

Biotinylation Method Analyte Association Rate (kₐ) (1/Ms) Dissociation Rate (kₔ) (1/s) Affinity (Kₗ) (nM)
This compound Target Protein-A 2.5 x 10⁵ 8.0 x 10⁻⁴ 3.2
Off-Target Protein-B 1.1 x 10³ 5.2 x 10⁻³ 4727
NHS-Biotin Target Protein-A 1.9 x 10⁵ 9.5 x 10⁻⁴ 5.0
Off-Target Protein-B 3.4 x 10⁴ 4.1 x 10⁻³ 120
AviTag (Enzymatic) Target Protein-A 2.6 x 10⁵ 7.8 x 10⁻⁴ 3.0

| | Off-Target Protein-B | No Binding Detected | No Binding Detected | N/A |

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular interactions.

G cluster_prep Sample Preparation cluster_assay Immunoassay cluster_viz Detection p1 Cell Lysate Preparation p2 SDS-PAGE Gel Electrophoresis p1->p2 p3 Protein Transfer to PVDF Membrane p2->p3 a1 Blocking (5% BSA) p3->a1 a2 Incubation with This compound Probe a1->a2 a3 Washing (3x with TBST) a2->a3 a4 Incubation with Streptavidin-HRP a3->a4 a5 Final Washing (3x with TBST) a4->a5 d1 Add ECL Substrate a5->d1 d2 Imaging & Analysis d1->d2 r1 Results d2->r1 Interpret Bands: Target vs. Off-Target

Caption: Workflow for assessing off-target binding using Western Blot analysis.

G cluster_amine Amine-Reactive (NHS-Biotin) cluster_thiol Thiol-Reactive (Maleimide-Biotin) cluster_enzymatic Enzymatic (BirA/AviTag) amine_reagent NHS-Biotin protein_amine Protein (Abundant Lysine Residues) amine_reagent->protein_amine Targets -NH2 result_amine Heterogeneous Labeling High risk of altering function and cross-reactivity protein_amine->result_amine thiol_reagent Maleimide-Biotin protein_thiol Protein (Fewer Cysteine Residues) thiol_reagent->protein_thiol Targets -SH result_thiol Site-Specific Labeling Lower risk of cross-reactivity protein_thiol->result_thiol enz_reagent Biotin + BirA Ligase protein_enz Engineered Protein (Specific AviTag Sequence) enz_reagent->protein_enz Targets AviTag result_enz Highly Specific Labeling Minimal risk of cross-reactivity protein_enz->result_enz

Caption: Comparison of biotinylation methods and their potential for cross-reactivity.

References

A Researcher's Guide to Cysteine-Targeted Biotinylation: A Comparative Analysis of N-Biotinyl-L-cysteine and Other Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of proteomics, drug discovery, and chemical biology, the specific labeling of proteins is a cornerstone technique. Cysteine, with its unique nucleophilic thiol group, presents an attractive target for site-specific modification. This guide provides a comprehensive comparison of N-Biotinyl-L-cysteine with other prominent cysteine-reactive biotinylation probes, offering researchers the insights needed to select the optimal tool for their experimental goals. We delve into the reaction chemistries, relative efficiencies, and provide detailed experimental protocols to support informed decision-making in the laboratory.

Probing the Proteome: A Comparison of Cysteine-Reactive Biotinylation Probes

The selection of a biotinylation reagent is dictated by the specific application, the desired bond stability, and the biochemical environment of the target protein. Here, we compare three major classes of cysteine-reactive probes: those that react via disulfide exchange (this compound), Michael addition (Maleimide-Biotin), and nucleophilic substitution (Iodoacetamide-Biotin).

FeatureThis compoundMaleimide-BiotinIodoacetamide-Biotin
Reaction Mechanism Disulfide ExchangeMichael AdditionNucleophilic Substitution (SN2)
Target Free thiol groups (-SH)Free thiol groups (-SH)Free thiol groups (-SH)
Bond Type Reversible disulfide bondStable thioether bondStable thioether bond
Relative Reactivity Generally rapidHighly reactive, often faster than iodoacetamides.[1]Generally slower than maleimides.[1]
Optimal pH Neutral to slightly basic6.5 - 7.57.5 - 8.5
Specificity High for thiolsHigh for thiols at neutral pH, but can show some off-target reactivity with amines at higher pH.[2]High for thiols, but can react with other nucleophiles at higher pH.
Reversibility Reversible with reducing agents (e.g., DTT, TCEP)Generally considered stable, though some reversibility has been noted under specific conditions.Irreversible
Key Advantage Allows for the study of reversible S-thiolation and facilitates the release of captured proteins under mild reducing conditions.High reactivity allows for efficient labeling.Forms a very stable, irreversible bond.
Considerations The disulfide bond may not be stable in highly reducing cellular environments.Can exhibit off-target labeling at basic pH. The formed bond may undergo retro-Michael reaction and exchange with other thiols.Slower reaction kinetics may require longer incubation times or higher concentrations. Light sensitive.

Visualizing the Chemistry: Reaction Mechanisms

The distinct chemistries of these probes underpin their utility in different experimental contexts.

G cluster_0 A) Disulfide Exchange (this compound) cluster_1 B) Michael Addition (Maleimide-Biotin) cluster_2 C) Nucleophilic Substitution (Iodoacetamide-Biotin) a0 Protein-SH a2 Protein-S-S-Biotin a0->a2 + a1 Biotin-S-S-Cysteine a3 Cysteine a1->a3 b0 Protein-SH b2 Protein-S-Maleimide-Biotin (Stable Thioether Bond) b0->b2 + b1 Biotin-Maleimide b1->b2 c0 Protein-SH c2 Protein-S-Acetamide-Biotin (Stable Thioether Bond) c0->c2 + c1 Biotin-Iodoacetamide c3 HI c1->c3

Figure 1. Reaction mechanisms of different cysteine-reactive biotinylation probes.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible labeling experiments. Below are representative protocols for each class of probe.

Protocol 1: Labeling with this compound (Disulfide Exchange)

This protocol is adapted for labeling proteins in solution to study S-thiolation.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO or aqueous buffer)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M L-cysteine or DTT)

  • Desalting column or dialysis cassette for removal of excess probe

Procedure:

  • Ensure the protein sample is in a buffer free of extraneous thiol-containing compounds. If necessary, perform a buffer exchange.

  • Adjust the protein concentration to a desired level (e.g., 1-5 mg/mL).

  • Add the this compound stock solution to the protein sample to achieve a final molar excess of the probe (e.g., 10- to 20-fold molar excess over the protein).

  • Incubate the reaction mixture at room temperature for 1-2 hours. The optimal time may need to be determined empirically.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Remove the excess, unreacted this compound and quenching reagent by desalting or dialysis.

  • The biotinylated protein is now ready for downstream applications such as affinity purification or detection by western blot.

Protocol 2: Labeling with Maleimide-Biotin (Michael Addition)

This protocol is a general procedure for labeling cysteine residues in proteins with a maleimide-biotin conjugate.

Materials:

  • Protein sample in a non-thiol, amine-free buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Maleimide-Biotin stock solution (e.g., 10 mM in DMSO or DMF)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or DTT)

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein has existing disulfide bonds that need to be labeled, they must first be reduced with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Immediately before use, prepare the Maleimide-Biotin stock solution.

  • Add the Maleimide-Biotin stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

  • Incubate the reaction at room temperature for 1 hour or at 4°C for 4 hours.

  • Stop the reaction by adding a quenching solution to a final concentration that is in excess of the maleimide-biotin used. Incubate for 15 minutes.

  • Remove non-reacted reagent and quenching buffer by desalting or dialysis.

  • The labeled protein can be stored under appropriate conditions for subsequent use.

Protocol 3: Labeling with Iodoacetamide-Biotin (Nucleophilic Substitution)

This protocol outlines the steps for labeling proteins with an iodoacetyl-biotin derivative.

Materials:

  • Protein sample in a non-thiol, amine-free buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • Iodoacetamide-Biotin stock solution (e.g., 10 mM in DMSO or DMF)

  • Quenching solution (e.g., 1 M L-cysteine or DTT)

  • Desalting column or dialysis cassette

  • Aluminum foil to protect the reaction from light

Procedure:

  • Prepare the protein solution (1-5 mg/mL) in the reaction buffer. As with maleimide (B117702) labeling, ensure target cysteines are reduced and the reducing agent is removed prior to adding the probe.

  • Prepare the Iodoacetamide-Biotin stock solution immediately before use.

  • Add the Iodoacetamide-Biotin stock solution to the protein solution to achieve a 10- to 20-fold molar excess.

  • Protect the reaction mixture from light by wrapping the tube in aluminum foil.

  • Incubate for 1.5 to 2 hours at room temperature.

  • Quench the reaction by adding the quenching solution and incubating for 15-30 minutes.

  • Separate the biotinylated protein from excess reagent and byproducts using a desalting column or dialysis.

  • Store the labeled protein appropriately for your downstream experiments.

Experimental Workflow: From Labeling to Analysis

The general workflow for a cysteine-biotinylation experiment, from initial protein preparation to downstream analysis, follows a series of critical steps.

G cluster_workflow General Workflow for Cysteine Biotinylation cluster_analysis Downstream Applications prep 1. Protein Preparation (Reduction and Buffer Exchange) labeling 2. Biotinylation (Incubation with Cysteine-Reactive Probe) prep->labeling quench 3. Quenching (Stopping the Labeling Reaction) labeling->quench purify 4. Purification (Removal of Excess Probe) quench->purify analysis 5. Downstream Analysis purify->analysis wb Western Blot analysis->wb ms Mass Spectrometry analysis->ms ap Affinity Purification analysis->ap imaging Fluorescence Imaging (with fluorescent streptavidin) analysis->imaging

Figure 2. A generalized experimental workflow for cysteine-targeted biotinylation.

Conclusion

The choice of a cysteine-reactive biotinylation probe is a critical decision in experimental design. While this compound offers the unique advantage of reversibility, making it ideal for studying dynamic post-translational modifications like S-thiolation, maleimide- and iodoacetamide-based probes provide stable, irreversible labeling suitable for a broad range of applications. Understanding the underlying chemistry, relative reactivity, and optimal reaction conditions for each class of probe will empower researchers to effectively harness the power of cysteine-targeted biotinylation for their specific research questions.

References

A Researcher's Guide to Comparative Proteomics: N-Biotinyl-L-cysteine and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, the precise quantification of protein expression and modification is paramount for unraveling complex biological processes and accelerating drug discovery. This guide provides a comparative analysis of reagents used for studying the cysteine proteome, with a focus on N-Biotinyl-L-cysteine and its alternatives. We will delve into their respective methodologies, present comparative data, and offer detailed experimental protocols to aid researchers in selecting the optimal strategy for their experimental needs.

Cysteine-Reactive Reagents: A Comparative Overview

The thiol group of cysteine residues is a key target for chemical labeling in proteomics due to its high nucleophilicity and relatively low abundance.[1][2] This allows for the specific enrichment and quantification of a sub-proteome of interest. A variety of reagents have been developed to exploit this reactivity, each with its own set of advantages and limitations. The primary classes of these reagents include iodoacetamide-based tags, maleimide-based tags, and other specialized reagents.

Key characteristics of major cysteine-reactive reagents:

Reagent ClassExample ReagentsKey FeaturesAdvantagesDisadvantages
Iodoacetamide-based Iodoacetamide (B48618) (IAM), N-(biotinoyl)-N'-(iodoacetyl) ethylenediamine (B42938) (BIAM), Isotope-Coded Affinity Tags (ICAT), Iodoacetyl Tandem Mass Tags (iodoTMT)Irreversibly alkylates cysteine thiols. Can be tagged with isotopes for quantification.Well-established chemistry, effective for studying cysteine modifications like S-nitrosylation and oxidation.[3][4]Can suffer from lower thiol-selectivity and slower reaction rates compared to maleimides.[5][6] Iodoacetamide itself is relatively unstable in aqueous buffers and can cross-react with lysine (B10760008) residues.[7]
Maleimide-based N-alkylmaleimides, Isotope-Coded Maleimide (B117702) Affinity Tags (ICMAT)Reacts with thiols via Michael addition.Generally faster and more specific reaction with thiols compared to iodoacetamides.[8] Coupling efficiencies can be high (70-90%).[1][2]Excess reagent can lead to modification of other residues like histidine and lysine.[9]
Other This compound (as a component of probes), Ethynyl benziodoxolone, Chloromethyl triazoles (CMTs)Varied mechanisms of action.Can offer complementary selectivity to traditional reagents, allowing for more comprehensive proteome profiling.[7]May have more specialized applications or require more complex synthetic procedures.

Quantitative Proteomics Strategies

Beyond the choice of labeling reagent, the overall quantitative strategy plays a crucial role. Common approaches include stable isotope labeling methods and label-free quantification.

StrategyDescriptionKey Reagents/MethodsAdvantagesDisadvantages
Isotope-Coded Affinity Tagging (ICAT) Two samples are labeled with isotopically "light" and "heavy" versions of a cysteine-reactive tag containing biotin (B1667282). The relative abundance of proteins is determined by the ratio of the heavy and light signals in the mass spectrometer.[10][11]Iodoacetamide-based ICAT reagents.Enables relative quantification and affinity enrichment of cysteine-containing peptides.Limited to two-plex comparisons with traditional ICAT.
Isobaric Tagging Peptides from different samples are labeled with tags that have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer. This allows for multiplexed relative quantification.[12]iTRAQ, Tandem Mass Tags (TMT), Iodoacetyl Tandem Mass Tags (iodoTMT).Allows for higher multiplexing (up to 32 samples with TMTpro).[13] Reduces sample-to-sample variation by combining samples early in the workflow.Can suffer from ratio compression, underestimating large changes in protein abundance.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Cells are metabolically labeled by growing them in media containing "light" or "heavy" isotopic forms of essential amino acids.Isotopically labeled arginine and lysine.Highly accurate for relative quantification as samples are mixed at the beginning of the workflow.[14]Not suitable for all sample types (e.g., tissues) and can be expensive.[12]
Label-Free Quantification (LFQ) The relative abundance of proteins is determined by comparing the signal intensities of peptides or the number of spectral counts across different runs.No labeling reagents required.Cost-effective and can be applied to any sample type.[15]Generally less accurate than label-based methods and requires more replicates for statistical confidence.[11][15]

Experimental Workflows and Protocols

To provide practical guidance, we present diagrams and detailed protocols for key comparative proteomics workflows.

General Cysteine-Specific Labeling Workflow

This workflow outlines the fundamental steps for labeling and identifying cysteine-containing proteins, which is a common starting point for many comparative proteomics experiments.

G cluster_sample_prep Sample Preparation cluster_labeling Cysteine Labeling cluster_analysis Analysis p1 Protein Extraction p2 Reduction of Disulfide Bonds (e.g., with DTT or TCEP) p1->p2 l1 Alkylation of Free Thiols (e.g., with Iodoacetamide or Maleimide reagent) p2->l1 a1 Protein Digestion (e.g., with Trypsin) l1->a1 a2 Affinity Purification (if using tagged reagents like Biotin) a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Data Analysis and Quantification a3->a4

Caption: General workflow for cysteine-specific protein labeling and analysis.

Protocol: General Cysteine Labeling for Proteomic Analysis

  • Protein Extraction and Reduction:

    • Lyse cells or homogenize tissue in a suitable buffer containing protease inhibitors.

    • Determine the protein concentration using a standard assay (e.g., BCA).

    • To a desired amount of protein (e.g., 1 mg), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 1-5 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cysteine Alkylation:

    • Cool the sample to room temperature.

    • Add a cysteine-reactive reagent (e.g., iodoacetamide or a maleimide derivative) in a 2-5 fold molar excess over the reducing agent.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Sample Cleanup and Digestion:

    • Quench the alkylation reaction by adding a small amount of DTT.

    • Remove excess reagents by protein precipitation (e.g., with acetone) or buffer exchange.

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Affinity Purification (for biotin-tagged peptides):

    • If a biotinylated reagent was used, enrich the labeled peptides using streptavidin-coated beads.

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the biotinylated peptides from the beads.

  • LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software to search the MS/MS data against a protein database to identify the labeled peptides and proteins.

    • Perform quantification based on the specific strategy used (e.g., reporter ion intensity for iTRAQ/TMT, precursor ion intensity for ICAT/LFQ).

Redox Proteomics Workflow using Isotope-Coded Affinity Tags (ICAT)

This workflow is specifically designed to identify and quantify changes in the oxidation state of cysteine residues between two samples.

G cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) cluster_combine Combine and Process cluster_analysis Analysis s1_p1 Lyse and Label Free Thiols with 'Light' ICAT Reagent c1 Combine Samples s1_p1->c1 s2_p1 Lyse and Label Free Thiols with 'Heavy' ICAT Reagent s2_p1->c1 c2 Protein Digestion c1->c2 c3 Affinity Purification of ICAT-labeled Peptides c2->c3 a1 LC-MS/MS Analysis c3->a1 a2 Quantify 'Light' vs 'Heavy' Peptide Ratios a1->a2

Caption: ICAT-based workflow for comparative redox proteomics.

Protocol: ICAT Labeling for Redox Proteomics

This protocol is adapted from the general principles of ICAT-based redox proteomics.[10]

  • Sample Preparation and Labeling:

    • Prepare two protein samples (e.g., control and treated).

    • For the control sample, lyse in a buffer containing the "light" ICAT reagent to label the reduced cysteines.

    • For the treated sample, lyse in a buffer containing the "heavy" ICAT reagent.

    • Incubate both samples according to the manufacturer's instructions to ensure complete labeling of free thiols.

  • Sample Combination and Reduction of Oxidized Cysteines:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on protein concentration.

    • Add a strong reducing agent like DTT to reduce the initially oxidized cysteine residues.

  • Labeling of Newly Reduced Cysteines:

    • Alkylate the newly exposed thiol groups with a non-isotopic, non-biotinylated alkylating agent like iodoacetamide. This step is to prevent disulfide bond reformation.

  • Protein Digestion and Affinity Purification:

    • Digest the combined protein sample with trypsin overnight at 37°C.

    • Purify the ICAT-labeled (biotinylated) peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis and Quantification:

    • Analyze the enriched peptides by LC-MS/MS.

    • Identify the peptide pairs containing the "light" and "heavy" ICAT tags.

    • The ratio of the signal intensities of the heavy to light peptide pairs indicates the relative level of oxidation of that specific cysteine residue in the treated sample compared to the control.

Competitive Proteomic Profiling

This approach is used to identify the protein targets of a small molecule inhibitor.

G cluster_control Control Proteome cluster_treated Treated Proteome cluster_analysis Analysis c1 Treat with Vehicle (e.g., DMSO) c2 Label with Cysteine-Reactive Probe c1->c2 a1 Combine Samples (if using isotopic tags) or Analyze Separately c2->a1 t1 Treat with Inhibitor t2 Label with Cysteine-Reactive Probe t1->t2 t2->a1 a2 Click Chemistry to Attach Reporter (e.g., Biotin or Fluorophore) a1->a2 a3 Enrichment and LC-MS/MS a2->a3 a4 Identify Proteins with Reduced Labeling in Treated Sample a3->a4

Caption: Workflow for competitive proteomic profiling to identify drug targets.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines the general steps for identifying protein targets of a cysteine-reactive compound.[7]

  • Proteome Treatment:

    • Prepare two aliquots of a proteome (e.g., cell lysate).

    • Treat one aliquot with the compound of interest (inhibitor) at a desired concentration.

    • Treat the other aliquot with a vehicle control (e.g., DMSO).

    • Incubate for a specific time to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add a broad-spectrum, cysteine-reactive probe (often containing an alkyne or azide (B81097) handle for click chemistry) to both the inhibitor-treated and vehicle-treated proteomes.

    • This probe will label the cysteine residues that are not blocked by the inhibitor.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye) to the probe-labeled proteins.

    • If using a biotin tag, enrich the labeled proteins with streptavidin beads.

  • Analysis:

    • For fluorescently tagged proteins, analyze by SDS-PAGE and in-gel fluorescence scanning. Protein targets will show a decrease in fluorescence intensity in the inhibitor-treated lane.

    • For biotin-tagged proteins, perform on-bead digestion followed by LC-MS/MS analysis. Use a quantitative proteomics strategy (e.g., SILAC, iTRAQ, or label-free) to identify proteins with significantly reduced abundance in the inhibitor-treated sample. These are the potential targets of the compound.

Conclusion

The selection of a reagent and strategy for comparative proteomics of the cysteine sub-proteome depends on the specific research question, the nature of the sample, and the available instrumentation. Iodoacetamide-based reagents like iodoTMT offer robust solutions for studying specific cysteine modifications with the benefit of multiplexing.[3][16] Maleimide-based reagents provide an alternative with potentially higher reactivity and specificity.[5][6][8] For broader quantitative proteomics, established methods like SILAC and label-free quantification remain powerful tools.[12][15] By understanding the principles, advantages, and limitations of each approach, researchers can design and execute experiments that yield high-quality, quantitative data to advance our understanding of protein function in health and disease.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Biotinyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Biotinyl-L-cysteine, a non-hazardous biochemical reagent. Adherence to these guidelines will help maintain a secure workspace and prevent environmental contamination.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, general laboratory safety protocols should always be observed during handling and disposal.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid Dust Generation: Minimize the creation of dust when handling the solid form of the compound.[3]

  • Spill Management: In the event of a spill, the material can be collected with a wet cloth or gently swept into a suitable container for disposal.[2]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water.

    • Skin Contact: Rinse the affected area with soapy water.[2]

    • Inhalation: Move to an area with fresh air.[2]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]

    • In case of any adverse symptoms, seek medical attention.[2]

Step-by-Step Disposal Procedures

The disposal of this compound should be conducted in accordance with local regulations and laboratory guidelines for non-hazardous chemical waste.

  • Waste Characterization: As the waste generator, it is your responsibility to properly characterize the waste material.[3] Although this compound itself is not hazardous, any solvents or other chemicals mixed with it must be considered.

  • Segregation: Do not mix this compound waste with hazardous chemical waste streams unless it has been contaminated with a hazardous substance.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For solutions, use a compatible, leak-proof container. Ensure the container is appropriately labeled with the contents.

  • Disposal Pathway:

    • For Uncontaminated this compound: This can typically be disposed of as general laboratory chemical waste.

    • For Contaminated this compound: If mixed with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of according to the specific requirements for the hazardous component(s).

    • Consult a Professional: It is recommended to contact a licensed professional waste disposal service to ensure compliance with all applicable regulations.[3]

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were identified in the safety data sheets. Disposal should be based on the qualitative assessment of its non-hazardous nature and any potential contaminants.

ParameterValueSource
Hazard Classification Not a hazardous substance or mixtureMedChemExpress SDS[1]
GHS Label Elements Not a hazardous substance or mixtureMedChemExpress SDS[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_contamination Is the waste mixed with any hazardous substances? start->assess_contamination non_hazardous_waste Treat as Non-Hazardous Chemical Waste assess_contamination->non_hazardous_waste No hazardous_waste Treat as Hazardous Waste (follow guidelines for contaminant) assess_contamination->hazardous_waste Yes containerize_non_hazardous Package in a labeled, sealed container for non-hazardous waste. non_hazardous_waste->containerize_non_hazardous containerize_hazardous Package in a labeled, sealed container for hazardous waste. hazardous_waste->containerize_hazardous disposal_non_hazardous Dispose through institutional non-hazardous chemical waste stream or licensed waste disposal service. containerize_non_hazardous->disposal_non_hazardous disposal_hazardous Dispose through institutional hazardous chemical waste stream or licensed waste disposal service. containerize_hazardous->disposal_hazardous

Caption: Disposal decision workflow for this compound waste.

By following these procedures, you contribute to a safer laboratory environment and ensure responsible chemical waste management. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling N-Biotinyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Biotinyl-L-cysteine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance, standard laboratory chemical handling precautions should be observed at all times.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2]Protects eyes from airborne particles and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2]Prevents direct skin contact with the compound.
Body Protection A fully buttoned laboratory coat.[2]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[2]Prevents inhalation of fine powder particles.
Foot Protection Closed-toe shoes that cover the entire foot.[2]Protects feet from spills and falling objects.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.[2]

  • This compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][3]

  • Store the compound in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]

2. Handling:

  • All handling of the solid compound should be conducted within a chemical fume hood to prevent the generation and inhalation of dust.[2]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the material.[1]

3. Spill or Leak Procedures:

  • In case of a spill, the material can be collected by a wet cloth or gently swept into a suitable container for proper disposal.[1]

  • For larger spills, use a shovel to place the material into a convenient waste disposal container.[5]

  • Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Contact a licensed professional waste disposal service to dispose of this material.[6]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.[2] These materials should be placed in a sealed bag or container for disposal.[4]

  • Regulatory Compliance: It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Gloves, Lab Coat, Goggles) Prepare Workspace Prepare & Sanitize Workspace Don PPE->Prepare Workspace Retrieve Compound Retrieve Compound from -20°C Storage Prepare Workspace->Retrieve Compound Weighing/Aliquoting Weighing/Aliquoting (in fume hood) Retrieve Compound->Weighing/Aliquoting Experimentation Conduct Experiment Weighing/Aliquoting->Experimentation Decontaminate Workspace Decontaminate Workspace & Equipment Experimentation->Decontaminate Workspace Dispose Waste Dispose of Chemical & Contaminated Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE & Wash Hands Dispose Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.